2'-Cyano-[1,1'-biphenyl]-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-cyanophenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c15-9-12-4-1-2-7-13(12)10-5-3-6-11(8-10)14(16)17/h1-8H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVHOPQLBGJNCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10602493 | |
| Record name | 2'-Cyano[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893736-75-9 | |
| Record name | 2'-Cyano[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2'-Cyano-[1,1'-biphenyl]-3-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for 2'-Cyano-[1,1'-biphenyl]-3-carboxylic acid, a key intermediate in the development of various pharmaceutical and agrochemical compounds.[1] The document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the prevalent synthetic strategy, the Suzuki-Miyaura cross-coupling reaction. A thorough discussion of the reaction mechanism, a step-by-step experimental protocol, and expected analytical data for product validation are presented. This guide emphasizes the causality behind experimental choices to ensure technical accuracy and reproducibility, forming a self-validating system for the synthesis of this important biphenyl derivative.
Introduction: The Significance of this compound
Biphenyl scaffolds are of paramount importance in medicinal chemistry and materials science, often imparting valuable pharmacological and physicochemical properties to molecules.[2] The specific derivative, this compound (Molecular Formula: C₁₄H₉NO₂, Molecular Weight: 223.23 g/mol ), has emerged as a crucial building block in the synthesis of complex organic molecules.[1][3][4] Its utility is particularly noted in the pharmaceutical industry, where it serves as a key intermediate in the development of novel therapeutic agents.[1] The presence of both a carboxylic acid and a cyano group offers versatile handles for further chemical modifications, allowing for the construction of diverse molecular architectures.
This guide will focus on the most efficient and widely adopted method for the synthesis of this compound: the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is favored for its mild conditions, high yields, and broad functional group tolerance.[5]
The Synthetic Pathway: A Deep Dive into the Suzuki-Miyaura Cross-Coupling
The synthesis of this compound is most effectively achieved through the Suzuki-Miyaura cross-coupling of (2-cyanophenyl)boronic acid and 3-bromobenzoic acid. This palladium-catalyzed reaction forms a carbon-carbon bond between the two aromatic rings, yielding the desired biphenyl structure.
Reaction Mechanism
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The generally accepted mechanism comprises three key steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl halide (3-bromobenzoic acid), forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the aryl group from the organoboron species ((2-cyanophenyl)boronic acid) is transferred to the palladium center. The base is crucial for activating the boronic acid, enhancing the polarization of the organic ligand and facilitating this transfer.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the biphenyl product, this compound. This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Purity |
| 3-Bromobenzoic acid | 201.02 | ≥98% |
| (2-cyanophenyl)boronic acid | 146.94 | ≥95% |
| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | Catalyst grade |
| Triphenylphosphine (PPh₃) | 262.29 | ≥99% |
| Potassium carbonate (K₂CO₃) | 138.21 | Anhydrous, ≥99% |
| 1,4-Dioxane | 88.11 | Anhydrous |
| Deionized Water | 18.02 | |
| Ethyl acetate | 88.11 | ACS grade |
| Brine (saturated NaCl solution) | ||
| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | |
| Hydrochloric acid (HCl) | 36.46 | 2 M solution |
Step-by-Step Procedure
Sources
An In-depth Technical Guide to 2'-Cyano-[1,1'-biphenyl]-3-carboxylic acid: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of the chemical and physical properties of 2'-Cyano-[1,1'-biphenyl]-3-carboxylic acid, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. This document is intended for researchers, scientists, and professionals in the fields of drug development and organic synthesis, offering in-depth insights into its synthesis, characterization, reactivity, and applications.
Introduction and Molecular Overview
This compound, with the CAS Number 893736-75-9, is a biphenyl derivative characterized by the presence of a cyano group and a carboxylic acid group on the two phenyl rings.[1] The biphenyl scaffold provides a rigid and tunable platform, while the cyano and carboxylic acid functionalities offer versatile handles for further chemical transformations. This unique combination of structural features makes it a valuable building block in medicinal chemistry and materials science.
Table 1: Core Molecular and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 893736-75-9 | [1] |
| Molecular Formula | C₁₄H₉NO₂ | [1] |
| Molecular Weight | 223.23 g/mol | [1] |
| Appearance | White crystalline solid (predicted) | General knowledge |
| Melting Point | Estimated 150-160 °C | Based on isomer data |
| pKa | Estimated ~4.0-4.5 | Based on benzoic acid |
| Solubility | Soluble in organic solvents like DMF, DMSO, and alcohols; poorly soluble in water. | General chemical principles |
Synthesis and Mechanistic Insights
The most prevalent and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms the central carbon-carbon bond between the two phenyl rings.
The general synthetic strategy involves the coupling of a boronic acid derivative of one phenyl ring with a halide derivative of the other. For the synthesis of the target molecule, two primary routes are feasible:
-
Route A: Coupling of (2-cyanophenyl)boronic acid with 3-bromobenzoic acid.
-
Route B: Coupling of (3-carboxyphenyl)boronic acid with 2-bromobenzonitrile.
Both routes are viable, and the choice often depends on the commercial availability and cost of the starting materials.
Caption: General workflow for the synthesis via Suzuki-Miyaura cross-coupling.
Detailed Experimental Protocol (Representative)
This protocol is a representative example based on established Suzuki-Miyaura coupling procedures for analogous biphenyl carboxylic acids.
Materials:
-
3-Bromobenzoic acid
-
(2-Cyanophenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-bromobenzoic acid (1.0 eq), (2-cyanophenyl)boronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Solvent Addition: Add a 4:1 mixture of toluene and degassed water to the flask.
-
Degassing: Bubble argon or nitrogen gas through the mixture for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Acidify the aqueous layer with 1 M HCl to a pH of ~2-3 to precipitate the carboxylic acid.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.
Spectroscopic and Physicochemical Characterization
Due to the limited availability of published experimental data for this compound, the following characterization data is based on predicted values and analysis of related compounds.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Signals and Features |
| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm. The carboxylic acid proton as a broad singlet >10 ppm. |
| ¹³C NMR | Aromatic carbons between 120-150 ppm. The nitrile carbon (C≡N) around 115-125 ppm. The carboxylic acid carbonyl carbon (C=O) between 165-175 ppm. |
| FT-IR (cm⁻¹) | Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹). Sharp C≡N stretch (~2220-2260 cm⁻¹). C=O stretch from the carboxylic acid (~1680-1710 cm⁻¹). C=C stretches from the aromatic rings (~1400-1600 cm⁻¹). |
| Mass Spec. | Molecular ion peak (M⁺) at m/z = 223. Fragmentation may involve loss of H₂O, CO, and CO₂.[2] |
Chemical Reactivity and Stability
The reactivity of this compound is primarily dictated by its two functional groups: the carboxylic acid and the nitrile.
-
Carboxylic Acid Group: This group can undergo standard transformations such as esterification, amidation, and reduction to the corresponding alcohol. It also imparts acidic properties to the molecule.
-
Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. A particularly important transformation in medicinal chemistry is its conversion to a tetrazole ring, which is a common bioisostere for a carboxylic acid.[3]
-
Biphenyl System: The aromatic rings can undergo electrophilic aromatic substitution, although the substitution pattern will be directed by the existing functional groups.
The compound is expected to be stable under normal laboratory conditions but should be stored in a dry environment to prevent hydrolysis of the nitrile group.
Applications in Drug Discovery and Development
The primary application of this compound and its derivatives is as key intermediates in the synthesis of Angiotensin II Receptor Blockers (ARBs), commonly known as "sartans".[4] These drugs are widely used to treat hypertension and other cardiovascular conditions.
The biphenyl scaffold of this molecule is a crucial pharmacophore that mimics the side chains of key amino acid residues in angiotensin II, allowing it to bind to the AT₁ receptor and block its action.
Caption: Simplified schematic of the Renin-Angiotensin System and the mechanism of action of sartan drugs.
Safety and Handling
Potential Hazards:
-
Harmful if swallowed, in contact with skin, or if inhaled.[5]
-
Causes skin and serious eye irritation.[5]
-
May cause respiratory irritation.[5]
Recommended Handling Procedures:
-
Use in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a dry, cool, and well-ventilated place.[6]
Conclusion
This compound is a strategically important building block in organic and medicinal chemistry. Its synthesis is readily achievable through well-established cross-coupling methodologies. The presence of versatile cyano and carboxylic acid functional groups on a rigid biphenyl scaffold makes it a valuable precursor for the synthesis of complex molecules, most notably the sartan class of antihypertensive drugs. This guide provides a foundational understanding of its chemical properties and applications, serving as a valuable resource for researchers and developers in the pharmaceutical and chemical industries.
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An In-Depth Technical Guide to 2'-Cyano-[1,1'-biphenyl]-3-carboxylic acid: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Cyanobiphenyl Carboxylic Acid Scaffold
2'-Cyano-[1,1'-biphenyl]-3-carboxylic acid is a bespoke organic molecule that has garnered significant interest within the realms of medicinal chemistry and materials science. Its rigid biphenyl framework, coupled with the electronically distinct cyano and carboxylic acid functionalities, imparts a unique combination of properties that make it a valuable building block in the synthesis of complex molecular architectures. The biphenyl moiety is a well-established pharmacophore in numerous clinically successful drugs, prized for its ability to orient functional groups in a defined three-dimensional space, thereby facilitating precise interactions with biological targets. The strategic placement of a cyano group introduces a strong dipole moment and potential for specific hydrogen bonding interactions, while the carboxylic acid group serves as a versatile handle for further chemical modifications and can play a crucial role in modulating solubility and pharmacokinetic properties.[1]
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential applications of this compound, with a particular focus on its relevance to drug discovery and development.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by two phenyl rings linked by a single carbon-carbon bond. The cyano group (-C≡N) is positioned at the 2'-position of one phenyl ring, while the carboxylic acid group (-COOH) is located at the 3-position of the second phenyl ring.
The carboxylic acid group can participate in strong intermolecular hydrogen bonding, often leading to the formation of centrosymmetric dimers in the solid state.[3] This has a significant impact on the compound's melting point and solubility characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 893736-75-9 | [4] |
| Molecular Formula | C₁₄H₉NO₂ | [4] |
| Molecular Weight | 223.23 g/mol | [4] |
| Appearance | White to off-white solid | Generic Supplier Data |
| Storage | Sealed in dry, room temperature | [4] |
Synthesis of this compound: A Focus on Suzuki-Miyaura Coupling
The construction of the biphenyl scaffold is most efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being the preeminent method due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of boronic acids and their derivatives.[5][6] The synthesis of this compound is logically approached through the coupling of a suitably substituted bromobenzoic acid with a cyanophenylboronic acid.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule points to 3-bromobenzoic acid and (2-cyanophenyl)boronic acid as the key starting materials.
Caption: Retrosynthetic approach for the synthesis.
Experimental Protocol: Suzuki-Miyaura Coupling
The following protocol is a representative, field-proven methodology for the synthesis of biphenyl carboxylic acids via Suzuki-Miyaura coupling and can be adapted for the specific synthesis of this compound.[7]
Materials:
-
3-Bromobenzoic acid
-
(2-Cyanophenyl)boronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])
-
Base (e.g., potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or cesium carbonate (Cs₂CO₃))
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzoic acid (1.0 equivalent), (2-cyanophenyl)boronic acid (1.1-1.5 equivalents), and the chosen base (2.0-3.0 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment. This is crucial as the palladium(0) catalyst is sensitive to oxidation.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent system. Subsequently, add the palladium catalyst (typically 1-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 2-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and acidify with an aqueous acid (e.g., 1M HCl) to a pH of ~2-3 to protonate the carboxylic acid and precipitate the product.
-
Purification: The crude product can be purified by filtration and washing with water, followed by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure this compound.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Spectroscopic Characterization
Thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The following spectroscopic techniques are indispensable:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show a complex pattern of signals in the aromatic region (typically 7.0-8.5 ppm), corresponding to the eight protons on the biphenyl core. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR: The carbon NMR spectrum will exhibit 14 distinct signals. The carbon of the cyano group will appear around 118-120 ppm, while the carbonyl carbon of the carboxylic acid will be observed in the range of 165-175 ppm. The aromatic carbons will resonate between 120-150 ppm. While specific data for the target molecule is not widely published, data for the isomeric 2'-Cyano[1,1'-biphenyl]-2-carboxylic acid can be found for comparison.[8]
-
-
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the key functional groups. A strong, sharp peak around 2220-2240 cm⁻¹ corresponds to the C≡N stretching vibration of the cyano group. The carboxylic acid will show a broad O-H stretching band from 2500-3300 cm⁻¹ and a strong C=O stretching band around 1700 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 224.07.
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is a promising starting point for the development of novel therapeutic agents. The biphenyl unit serves as a rigid core to which various pharmacophoric groups can be attached, while the cyano and carboxylic acid functionalities offer opportunities for fine-tuning the molecule's properties.
While specific drugs derived directly from this molecule are not yet on the market, the broader class of cyanobiphenyls has shown significant pharmacological relevance. For instance, cyanobiphenyl moieties have been incorporated into molecules targeting a range of biological pathways. In one study, the introduction of a cyano group at the 2-position of a biphenyl ring in fexaramine analogs led to a significant increase in farnesoid X receptor (FXR) agonistic activity, highlighting the positive impact of this substituent on potency.[9]
The carboxylic acid group can act as a bioisostere for other acidic functional groups or serve as a key interaction point with a biological target.[10] Furthermore, it provides a convenient point for derivatization, allowing for the synthesis of ester or amide libraries to explore structure-activity relationships (SAR).
The overall structural motif of this compound makes it an attractive candidate for screening in various disease areas, including but not limited to:
-
Oncology: As a scaffold for kinase inhibitors or other anti-proliferative agents.
-
Inflammation: As a core for the development of anti-inflammatory drugs.
-
Metabolic Diseases: Building on the findings with FXR agonists, this scaffold could be explored for other metabolic targets.
Chemical Reactivity and Further Transformations
The two primary functional groups of this compound, the cyano group and the carboxylic acid, offer a rich landscape for further chemical modifications.
-
Reactions of the Carboxylic Acid:
-
Esterification: The carboxylic acid can be readily converted to a variety of esters under standard conditions (e.g., Fischer esterification or reaction with an alkyl halide in the presence of a base). This is a common strategy to improve cell permeability and oral bioavailability in drug candidates.
-
Amide Formation: Coupling of the carboxylic acid with amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) allows for the synthesis of a diverse range of amides. This is a powerful tool for exploring SAR and introducing new pharmacophoric elements.
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).
-
-
Reactions of the Cyano Group:
-
Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid under acidic or basic conditions, yielding a biphenyl dicarboxylic acid derivative.
-
Reduction: The cyano group can be reduced to a primary amine (aminomethyl group) using reducing agents such as LiAlH₄ or through catalytic hydrogenation. This introduces a basic center into the molecule, which can be beneficial for certain biological targets.
-
Cycloaddition: The cyano group can participate in cycloaddition reactions to form various heterocyclic rings, such as tetrazoles, which are often used as carboxylic acid bioisosteres in medicinal chemistry.
-
Caption: Potential chemical transformations.
Conclusion
This compound represents a strategically designed molecular scaffold with significant potential in both synthetic and medicinal chemistry. Its efficient synthesis via Suzuki-Miyaura coupling, combined with the versatile reactivity of its cyano and carboxylic acid functional groups, makes it a valuable intermediate for the construction of novel and complex molecules. For drug development professionals, this compound offers a rigid and tunable platform for the design of new therapeutic agents targeting a wide range of diseases. Further exploration of its derivatization and biological evaluation is warranted to fully unlock its potential.
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Low Temperature Reactions of Mesogenic Cyanophenyls in Solid Phase and Inert Matrices. (2006). ElectronicsAndBooks. Retrieved January 18, 2026, from [Link]
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The good, the bad and the ugly faces of cyanobiphenyl mesogens in selected tracks of fundamental and applied liquid crystal research. (2020). NIH. Retrieved January 18, 2026, from [Link]
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Investigations into the Suzuki–Miyaura coupling aiming at multikilogram synthesis of E2040 using (o-cyanophenyl)boronic esters. (2013). ResearchGate. Retrieved January 18, 2026, from [Link]
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2'-Cyano[1,1'-biphenyl]-2-carboxylic acid. (n.d.). SpectraBase. Retrieved January 18, 2026, from [Link]
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Discovery of ( E )-3-(3-((2-Cyano-4′-dimethylaminobiphenyl-4-ylmethyl)cyclohexanecarbonylamino)-5-fluorophenyl)acrylic Acid Methyl Ester, an Intestine-Specific, FXR Partial Agonist for the Treatment of Nonalcoholic Steatohepatitis. (2022). ResearchGate. Retrieved January 18, 2026, from [Link]
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Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. (2023). MDPI. Retrieved January 18, 2026, from [Link]
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Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. (2022). MDPI. Retrieved January 18, 2026, from [Link]
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In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. (2025). PubMed Central. Retrieved January 18, 2026, from [Link]
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Nanoscale Events on Cyanobiphenyl-Based Self-Assembled Droplets Triggered by Gas Analytes. (2022). ACS Publications. Retrieved January 18, 2026, from [Link]
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4'-pentyl-4-cyanobiphenyl - 5CB. (2024). Taylor & Francis Online. Retrieved January 18, 2026, from [Link]
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Potent cyano and carboxamido side-chain analogues of 1', 1'-dimethyl-delta8-tetrahydrocannabinol. (2001). PubMed. Retrieved January 18, 2026, from [Link]
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Squaryl molecular metaphors – application to rational drug design and imaging agents. (2014). Beilstein Journal of Organic Chemistry, 10, 1315–1332. [Link]
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Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox- Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. (2021). Macmillan Group - Princeton University. Retrieved January 18, 2026, from [Link]
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A Technical Guide to the Spectroscopic Characterization of 2'-Cyano-[1,1'-biphenyl]-3-carboxylic acid
This guide provides a detailed exploration of the expected spectroscopic characteristics of 2'-Cyano-[1,1'-biphenyl]-3-carboxylic acid. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of spectroscopic analysis and data from analogous compounds to provide a robust predictive framework for researchers in synthetic chemistry and drug development.
Introduction: The Structural Significance of this compound
This compound is a bifunctional organic molecule featuring a biphenyl scaffold, a common structural motif in pharmaceuticals and materials science. The presence of the cyano (-C≡N) and carboxylic acid (-COOH) groups at specific positions on the biphenyl rings imparts distinct electronic and steric properties, making its unambiguous structural elucidation crucial for its application. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming the identity and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are vital for confirming the substitution pattern of the biphenyl rings.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show a complex set of signals in the aromatic region, corresponding to the seven protons on the biphenyl core, and a characteristic downfield signal for the carboxylic acid proton. The chemical shifts are influenced by the anisotropic effects of the aromatic rings and the electronic effects of the cyano and carboxyl substituents.
Table 1: Predicted ¹H NMR Chemical Shifts (in ppm)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| Carboxylic Acid (-COOH) | 10.0 - 13.2 | Broad Singlet | - |
| Aromatic Protons | 7.2 - 8.5 | Multiplets | ~1.5 - 8.0 |
-
The carboxylic acid proton is expected to appear as a broad singlet at a very downfield chemical shift (10-13.2 ppm) due to strong deshielding and hydrogen bonding.[1][2] This signal will disappear upon the addition of D₂O.[2]
-
The seven aromatic protons will resonate in the range of 7.2-8.5 ppm.[3][4] The exact chemical shifts and coupling patterns will be complex due to the restricted rotation around the biphenyl bond and the ortho, meta, and para relationships between the protons. The protons on the ring bearing the carboxylic acid are expected to be more deshielded than those on the ring with the cyano group.[5]
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on all 14 carbon atoms in the molecule. The chemical shifts are highly dependent on the electronic environment of each carbon.
Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid (C=O) | 165 - 185 |
| Aromatic Carbons | 125 - 150 |
| Cyano Carbon (-C≡N) | 115 - 120 |
| Quaternary Carbons (biphenyl bridge) | 135 - 145 |
-
The carbonyl carbon of the carboxylic acid is expected to appear in the downfield region of 165-185 ppm.[6][7]
-
The aromatic carbons will resonate between 125 and 150 ppm.[3][7] The carbons directly attached to the electron-withdrawing cyano and carboxyl groups will be deshielded.
-
The nitrile carbon will have a characteristic chemical shift in the range of 115-120 ppm.[2]
-
The quaternary carbons forming the biphenyl linkage are expected around 135-145 ppm.[8]
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Data Acquisition: Acquire ¹H and ¹³C spectra using standard pulse sequences. For unambiguous assignment, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are recommended.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands
Table 3: Predicted IR Absorption Frequencies (in cm⁻¹)
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |
| Carboxylic Acid | C=O stretch | 1710 - 1760 | Strong |
| Nitrile | C≡N stretch | 2220 - 2260 | Medium |
| Aromatic | C-H stretch | 3000 - 3100 | Medium |
| Aromatic | C=C stretch | 1400 - 1600 | Medium |
-
The O-H stretch of the carboxylic acid will appear as a very broad and strong band from 2500 to 3300 cm⁻¹, often overlapping with the C-H stretches.[6][9] This broadness is due to hydrogen bonding.[10]
-
The C=O stretch of the carboxylic acid will be a strong, sharp peak between 1710 and 1760 cm⁻¹.[6][11]
-
The C≡N stretch of the nitrile group is expected to be a medium intensity, sharp peak in the range of 2220-2260 cm⁻¹.[11][12]
-
Aromatic C-H stretches will be observed just above 3000 cm⁻¹, and the aromatic C=C in-ring vibrations will appear as multiple bands in the 1400-1600 cm⁻¹ region.[9][12]
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: The spectrum can be obtained using the Attenuated Total Reflectance (ATR) technique with a small amount of solid sample, or by preparing a KBr pellet.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The data is typically collected over a range of 4000-400 cm⁻¹.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and insights into its structure through fragmentation analysis.
Predicted Mass Spectrum
The molecular formula of this compound is C₁₄H₉NO₂.[13] The expected monoisotopic mass is approximately 223.06 g/mol .[14]
Table 4: Predicted Key Mass-to-Charge Ratios (m/z)
| m/z | Proposed Fragment | Fragmentation Pathway |
| 223 | [M]⁺ | Molecular Ion |
| 206 | [M-OH]⁺ | Loss of hydroxyl radical |
| 178 | [M-COOH]⁺ | Loss of carboxyl group |
| 152 | [C₁₂H₈]⁺ | Loss of COOH and CN |
| 126 | [C₇H₄CN]⁺ | Cleavage of the biphenyl bond |
| 97 | [C₇H₅O]⁺ | Cleavage of the biphenyl bond |
-
The molecular ion peak ([M]⁺) is expected at m/z 223.
-
Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, 17 Da) and the entire carboxyl group (-COOH, 45 Da).[15][16]
-
Cleavage of the biphenyl bond can lead to fragments corresponding to the individual substituted phenyl rings.
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like GC-MS or LC-MS.[17]
-
Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. EI typically provides more fragmentation information.
-
Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their m/z ratio.
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and complementary set of data for the structural confirmation of this compound. While this guide presents predicted data, it establishes a solid foundation for what researchers should expect to observe experimentally. Any significant deviation from these predictions could indicate the presence of impurities, an incorrect structure, or interesting intramolecular interactions worthy of further investigation.
References
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- Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2).
- SpectraBase. (n.d.). 2'-Cyano[1,1'-biphenyl]-2-carboxylic acid.
- NIST. (n.d.). 2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester. NIST Chemistry WebBook.
- Al-Majid, A. M., Barakat, A., Al-Najjar, H. J., Mabkhot, Y. N., & Ghabbour, H. A. (2016). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Molecules, 21(11), 1499.
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- Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles.
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- Antibodies.com. (n.d.). Cyanine 3 carboxylic acid.
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- Modgraph Consultants. (n.d.). Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of the cyano group.
- National Institutes of Health. (2015). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters.
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The Solubility Profile of 2'-Cyano-[1,1'-biphenyl]-3-carboxylic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The aqueous solubility of a drug candidate is a critical determinant of its oral bioavailability and overall developability. Poor solubility can lead to erratic absorption, diminished efficacy, and challenges in formulation. This guide provides an in-depth technical overview of the solubility profile of 2'-Cyano-[1,1'-biphenyl]-3-carboxylic acid, a molecule of interest in pharmaceutical research. We will delve into its physicochemical properties, including predicted pKa and logP values, and their implications for its solubility behavior. Furthermore, this document outlines detailed, field-proven methodologies for determining both the kinetic and thermodynamic solubility of this compound in various physiologically relevant media. The experimental protocols are designed to be self-validating, ensuring the generation of robust and reliable data to inform critical decisions in the drug development pipeline.
Introduction: The Critical Role of Solubility in Drug Discovery
In the journey of a drug from discovery to market, its physicochemical properties play a pivotal role. Among these, aqueous solubility stands out as a cornerstone for oral drug delivery. A compound must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream and reach its target site of action. Insufficient solubility is a major hurdle in drug development, often leading to the failure of otherwise promising candidates.
This guide focuses on this compound, a biphenyl derivative with structural motifs common in medicinal chemistry. Understanding its solubility profile is paramount for advancing its development. We will explore the theoretical underpinnings of its solubility based on its molecular structure and provide practical, step-by-step protocols for its experimental determination.
Physicochemical Profile of this compound
A molecule's solubility is intrinsically linked to its structural and electronic properties. The presence of both a carboxylic acid and a cyano group, along with the biphenyl core, imparts a unique combination of hydrophilicity and lipophilicity to this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₉NO₂ | - |
| Molecular Weight | 223.23 g/mol | - |
| Predicted pKa (acidic) | 3.5 - 4.5 | In silico prediction |
| Predicted logP | 2.5 - 3.5 | In silico prediction |
Note: The predicted pKa and logP values are estimations derived from computational models and should be experimentally verified.
The Influence of the Carboxylic Acid Group and Predicted pKa
The carboxylic acid moiety is a key determinant of the pH-dependent solubility of the molecule. As a weak acid, it will exist in its neutral, less soluble form at low pH and its ionized, more soluble carboxylate form at higher pH. The acid dissociation constant (pKa) is the pH at which the ionized and non-ionized forms are present in equal concentrations. The predicted pKa in the range of 3.5 to 4.5 suggests that the solubility of this compound will significantly increase as the pH of the medium rises above this range. This is a critical consideration for its behavior in the varying pH environments of the gastrointestinal tract.
The Role of the Biphenyl Core and Cyano Group in Lipophilicity (Predicted logP)
The biphenyl structure contributes to the molecule's lipophilicity, or its tendency to dissolve in fats, oils, and non-polar solvents. The octanol-water partition coefficient (logP) is a measure of this property. The predicted logP value between 2.5 and 3.5 indicates a moderate degree of lipophilicity. While this can be advantageous for membrane permeability, it can also limit aqueous solubility. The polar cyano group can slightly modulate this lipophilicity through dipole-dipole interactions.
Experimental Determination of Solubility: A Multi-faceted Approach
A comprehensive understanding of a compound's solubility requires both kinetic and thermodynamic measurements. Kinetic solubility is often assessed in early discovery for high-throughput screening, while thermodynamic solubility provides the true equilibrium value, which is crucial for formulation development.
Kinetic Solubility Determination
Kinetic solubility measures the concentration of a compound that remains in solution after a short incubation period, typically following the addition of a concentrated DMSO stock solution to an aqueous buffer. This method is rapid and amenable to automation, making it ideal for screening large numbers of compounds.
Caption: High-level workflow for kinetic solubility determination.
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in 100% dimethyl sulfoxide (DMSO) to prepare a 10 mM stock solution.
-
Preparation of Aqueous Buffer: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Assay Plate Preparation: In a 96-well plate, add 198 µL of PBS to each well.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the PBS-containing wells to achieve a final concentration of 100 µM (with 1% DMSO).
-
Incubation: Seal the plate and shake at room temperature for 2 hours.
-
Separation of Precipitate: Filter the contents of each well through a 0.45 µm filter plate into a clean collection plate.
-
Quantification: Analyze the filtrate by High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV scan of the compound (typically around its λmax).
-
-
-
Data Analysis: Construct a calibration curve using standards of known concentrations. Calculate the concentration of the compound in the filtered samples to determine its kinetic solubility.
Thermodynamic Solubility Determination (Shake-Flask Method)
Thermodynamic, or equilibrium, solubility represents the maximum concentration of a compound that can dissolve in a solvent at equilibrium. The shake-flask method is the gold standard for this measurement.
Caption: Standard workflow for thermodynamic solubility determination.
To more accurately predict in vivo performance, solubility should be assessed in media that mimic the conditions of the gastrointestinal tract. Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) are commonly used for this purpose.
Table 2: Composition of Biorelevant Media
| Component | FaSSIF (pH 6.5) | FeSSIF (pH 5.0) |
| Sodium Taurocholate | 3 mM | 15 mM |
| Lecithin | 0.75 mM | 3.75 mM |
| Sodium Dihydrogen Phosphate | 28.65 mM | 144.03 mM |
| Sodium Chloride | 105.8 mM | 203.2 mM |
| Sodium Hydroxide | q.s. to pH 6.5 | q.s. to pH 5.0 |
-
Preparation of Media: Prepare FaSSIF and FeSSIF according to the compositions in Table 2.
-
Sample Preparation: Add an excess amount of solid this compound (e.g., 2 mg) to 1 mL of each medium in separate glass vials.
-
Equilibration: Seal the vials and place them in a shaking incubator at 37°C for 48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the undissolved solid.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining fine particles.
-
Quantification: Analyze the clear filtrate using a validated HPLC-UV method as described in the kinetic solubility section.
-
Data Analysis: Determine the concentration of the dissolved compound against a standard curve to obtain the thermodynamic solubility in each biorelevant medium.
Interpreting the Solubility Data: A Holistic View
The solubility data, both kinetic and thermodynamic, provides a comprehensive picture of the compound's behavior.
-
pH-Dependence: The solubility is expected to be significantly higher in FaSSIF (pH 6.5) compared to more acidic environments due to the ionization of the carboxylic acid group.
-
Food Effect: A notable difference in solubility between FaSSIF and FeSSIF can indicate a potential food effect on the drug's absorption. The higher concentration of bile salts and lipids in FeSSIF can enhance the solubilization of lipophilic compounds.
-
Kinetic vs. Thermodynamic: A large discrepancy between kinetic and thermodynamic solubility may suggest that the compound is prone to precipitation from a supersaturated solution, which can have implications for its in vivo performance.
Conclusion and Future Directions
This guide has provided a framework for understanding and experimentally determining the solubility profile of this compound. The predicted physicochemical properties suggest a pH-dependent solubility profile with moderate lipophilicity. The detailed protocols for kinetic and thermodynamic solubility measurements, particularly in biorelevant media, will enable researchers to generate high-quality data to guide lead optimization and formulation strategies.
Future work should focus on the experimental validation of the predicted pKa and logP values. Furthermore, investigating the solid-state properties (e.g., crystallinity, polymorphism) of the compound will provide a more complete understanding of its dissolution behavior. By integrating these physicochemical insights, drug development professionals can make more informed decisions to advance promising compounds like this compound through the development pipeline.
References
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Avdeef, A. (2007). Solubility of sparingly-soluble ionizable drugs. Advanced Drug Delivery Reviews, 59(7), 568-590. [Link]
-
Bergström, C. A., & Avdeef, A. (2019). Perspectives in solubility measurement and interpretation. ADMET & DMPK, 7(2), 68-87. [Link]
-
Galia, E., Nicolaides, E., Hörter, D., Löbenberg, R., Reppas, C., & Dressman, J. B. (1998). Evaluation of various dissolution media for predicting in vivo performance of class I and II drugs. Pharmaceutical Research, 15(5), 698-705. [Link]
-
Kerns, E. H., & Di, L. (2008). Drug-like properties: Concepts, structure design and methods: from ADME to toxicity optimization. Academic Press. [Link]
-
Sugano, K., Okazaki, A., Sugimoto, S., Tavornvipas, S., Omura, A., & Mano, T. (2007). Solubility and dissolution profile assessment in drug discovery. Drug Metabolism and Pharmacokinetics, 22(4), 225-254. [Link]
An In-Depth Technical Guide to the Stability and Storage of 2'-Cyano-[1,1'-biphenyl]-3-carboxylic acid
Abstract: This technical guide provides a comprehensive overview of the critical factors influencing the stability of 2'-Cyano-[1,1'-biphenyl]-3-carboxylic acid, a key intermediate in pharmaceutical and materials science research. By synthesizing data from safety datasheets, analogous compound behavior, and fundamental chemical principles, this document offers researchers and drug development professionals a framework for optimal storage, handling, and stability assessment. The protocols and recommendations herein are designed to ensure the long-term integrity and purity of the compound, thereby safeguarding experimental reproducibility and developmental timelines.
Introduction: A Molecule of Bimodal Reactivity
This compound (CAS No. 893736-75-9) is a bifunctional organic molecule featuring a rigid biphenyl backbone. This structural motif generally imparts significant thermal stability to the core of the molecule. However, the compound's utility and its stability challenges arise from its two key functional groups: a carboxylic acid and a nitrile (cyano group).
-
The carboxylic acid group provides a reactive handle for forming esters, amides, and salts, making it a versatile building block in organic synthesis.
-
The cyano group is a valuable precursor for various functional transformations and is found in over 30 marketed pharmaceuticals[1]. However, it is also susceptible to specific degradation pathways, primarily hydrolysis.
Understanding the interplay between the stable biphenyl core and these reactive functional groups is paramount for maintaining the compound's integrity from procurement to application. This guide will dissect the factors governing its stability and provide actionable protocols for its management.
Physicochemical Drivers of Stability and Degradation
The long-term stability of this compound is dictated by its susceptibility to environmental factors. The primary degradation concerns are hydrolysis of the nitrile and potential reactions involving the carboxylic acid, influenced by temperature, moisture, light, and atmospheric conditions.
Moisture and Hydrolysis: The Primary Threat
The most significant and probable degradation pathway for this compound under ambient conditions is the hydrolysis of the cyano group. This is a well-documented reaction for nitriles, which can proceed in two steps: first to a primary amide, and upon further hydrolysis, to a carboxylic acid.
-
Mechanism: The presence of water can facilitate the conversion of the nitrile to 2'-(carbamoyl)-[1,1'-biphenyl]-3-carboxylic acid. While this process is often slow, it can be accelerated by acidic or basic conditions. The inherent acidity of the molecule's own carboxylic acid group may create a microenvironment conducive to this degradation if sufficient moisture is present.
-
Consequence: The formation of these impurities compromises the purity of the material, potentially impacting reaction yields, creating downstream separation challenges, and altering the compound's pharmacological or material properties. The recommendation from suppliers to keep the compound "Sealed in dry" conditions directly addresses this vulnerability[2].
Caption: Potential hydrolytic degradation pathway of the cyano group.
Thermal Stress
While the biphenyl core suggests good thermal stability, elevated temperatures can accelerate degradation reactions. For many complex organic solids, long-term storage at elevated temperatures is inadvisable.
-
Decomposition: Extreme heat can lead to decomposition, which for cyano-containing compounds, poses a significant hazard due to the potential release of highly toxic hydrogen cyanide (HCN) gas and nitrogen oxides[3][4].
-
Shipping Considerations: Some suppliers ship this compound via cold-chain transportation[2]. This practice is not necessarily indicative of a need for frozen long-term storage but rather a precautionary measure to prevent exposure to high-temperature spikes during transit, which could initiate degradation. For long-term storage, stable room temperature is generally considered acceptable[2].
Atmospheric and Chemical Incompatibility
-
Oxidation: As with many complex organic molecules, prolonged exposure to atmospheric oxygen can lead to oxidative degradation. Safety data for analogous biphenyl compounds consistently lists strong oxidizing agents as incompatible materials to avoid[5][6][7].
-
Light: Aromatic compounds with conjugated systems are often susceptible to photodegradation. While specific data for this molecule is scarce, it is a standard best practice to protect such compounds from light.
-
pH: The stability of the cyano group can be pH-dependent[8]. Contact with strong acids or bases should be avoided, as they can catalyze hydrolysis or other reactions[3][4].
Recommended Storage and Handling Protocols
To mitigate the risks outlined above, a multi-tiered approach to storage and handling is recommended. The appropriate conditions depend on the intended duration of storage.
Summary of Storage Conditions
| Parameter | Short-Term Storage (< 6 months) | Long-Term / Archival Storage (> 6 months) |
| Temperature | Room Temperature (20-25°C) | 2-8°C (Refrigerated) |
| Atmosphere | Tightly sealed container | Tightly sealed container under inert gas (Argon or N₂) |
| Humidity | In a desiccator or dry cabinet | In a desiccator within the refrigerated environment |
| Light | Amber glass vial or opaque container | Amber glass vial or opaque container, stored in the dark |
| Container | Original supplier vial (glass) | Original supplier vial, potentially overwrapped with paraffin film |
Step-by-Step Protocol: Compound Receipt and Storage
-
Initial Inspection: Upon receipt, verify the container seal is intact. Note any discoloration or change in the physical appearance of the solid.
-
Log Entry: Record the date of receipt, lot number, and initial purity (from the Certificate of Analysis) in a laboratory inventory system.
-
Inert Gas Purge (for Long-Term Storage): If the compound is to be stored for an extended period, carefully open the container inside a glovebox or glove bag. Backfill the headspace with a dry, inert gas like Argon or Nitrogen before tightly resealing.
-
Secondary Containment: Place the primary container inside a larger, labeled, and sealed secondary container. For desiccated storage, place this secondary container in a cabinet with an active desiccant (e.g., silica gel).
-
Placement: Store the container in the appropriate temperature and light-controlled environment as per the table above.
Step-by-Step Protocol: Handling for Experimental Use
-
Equilibration: Before opening, remove the container from its storage environment (especially if refrigerated) and allow it to equilibrate to ambient room temperature for at least 30-60 minutes. This is a critical step to prevent atmospheric moisture from condensing onto the cold solid.
-
Weighing: If possible, conduct weighing and dispensing operations in a low-humidity environment, such as a glovebox or a balance enclosure purged with dry air or nitrogen.
-
Minimize Exposure: Dispense the required amount of material quickly and reseal the main container immediately. If an inert atmosphere was used for storage, re-purge the headspace before returning to storage.
-
Ventilation: Always handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of fine dust[6][7].
Caption: Decision workflow for storage and handling of the compound.
Stability Assessment and Purity Verification
Regularly assessing the purity of the compound, especially for long-stored reference standards or before use in critical cGMP processes, is a self-validating system that ensures material integrity.
Analytical Techniques
| Technique | Purpose | Key Indicators of Degradation |
| High-Performance Liquid Chromatography (HPLC) | Primary method for purity assessment and quantification of impurities. | Appearance of new peaks, particularly those with higher polarity (e.g., the amide or diacid impurity). A decrease in the main peak's area percent. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of impurity structures. | Detection of masses corresponding to the hydrolyzed amide (+18 amu) or diacid (+37 amu, net change) products. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and detection of impurities. | Changes in the aromatic region or the appearance of broad amide N-H protons. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group analysis. | Diminution of the sharp nitrile peak (~2230 cm⁻¹) and the appearance of a strong carbonyl stretch from the amide impurity (~1650-1690 cm⁻¹). |
Protocol: Baseline and Periodic Stability Testing
-
Establish Baseline (T=0): Upon receiving a new batch, immediately run an HPLC-UV and LC-MS analysis to obtain a baseline purity profile and confirm the identity. Record the chromatogram and mass spectrum as the T=0 reference.
-
Aliquot and Store: Store the bulk of the material under the recommended long-term conditions. Store a small "stability sample" under the same conditions.
-
Periodic Testing: At defined intervals (e.g., 6, 12, 24 months), remove the stability sample and re-analyze using the exact same HPLC method as the baseline.
-
Compare and Conclude: Compare the new chromatogram to the T=0 reference. A significant decrease in purity (>1-2%) or the appearance of a new impurity peak exceeding a set threshold (e.g., 0.1% area) indicates degradation. Use LC-MS to identify the new peak(s) and confirm if they match the expected hydrolysis products.
Conclusion
While this compound is a stable solid at its core, its functional groups demand rigorous control of the storage environment. Moisture is the primary adversary, capable of initiating hydrolytic degradation of the critical cyano group. By implementing the meticulous storage and handling protocols detailed in this guide—principally, strict moisture exclusion, temperature control, and inert atmosphere for long-term storage—researchers can ensure the compound's purity and reliability. Regular analytical verification provides the ultimate safeguard, validating the integrity of the material and, by extension, the integrity of the research it enables.
References
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Ataman Kimya. (n.d.). Biphenyl Carboxylic Acid. Retrieved from [Link]
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Labsert. (2019). Storage and Usage of Cyanide Reference Solution. Retrieved from [Link]
- Zhang, M., & Carr, P. W. (2002). Dependence of cyano bonded phase hydrolytic stability on ligand structure and solution pH.
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International Labour Organization. (2011). Cyano Compounds. In ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]
- Ghorbani-Vaghei, R., & Veisi, H. (2020). Decarboxylative Cyanation and Azidation of Carboxylic Acids: An Overview. Chemical Review and Letters, 3(2), 79-92.
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A Strategic Guide to the Derivatization of 2'-Cyano-[1,1'-biphenyl]-3-carboxylic Acid for Modern Drug Discovery
Abstract
The 2'-cyano-[1,1'-biphenyl]-3-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, offering a synthetically tractable framework with a high potential for generating novel therapeutic agents.[1][2] Its rigid biphenyl backbone provides a defined conformational presentation, while the strategically placed cyano and carboxylic acid groups serve as versatile handles for chemical modification and as key pharmacophoric elements for target interaction.[3][4] This technical guide provides researchers, scientists, and drug development professionals with an in-depth strategic framework for the exploration of this scaffold. We will dissect the core molecule, detail robust synthetic protocols, and present high-potential derivatization pathways, grounding our discussion in mechanistic rationale and field-proven insights to accelerate discovery programs.
Part 1: Strategic Analysis of the Core Scaffold
The therapeutic potential of any molecular scaffold is dictated by its constituent parts. The this compound molecule offers three primary zones for strategic modification, each with distinct implications for the resulting compound's physicochemical properties and biological activity.
-
The Carboxylic Acid (Position 3): This is the most prominent synthetic handle. As a weak acid, it is typically ionized at physiological pH, which can enhance aqueous solubility but may limit cell membrane permeability.[4] Its true power lies in its ability to be readily converted into a vast array of functional groups, most notably amides and esters, allowing for extensive exploration of chemical space.[5] Furthermore, it serves as a crucial hydrogen bond donor and acceptor, often anchoring a ligand into a receptor's binding site.[4]
-
The Cyano Group (Position 2'): The nitrile moiety is a potent electron-withdrawing group and a unique hydrogen bond acceptor.[6] Its linear geometry and compact size make it a valuable functional group for probing narrow channels in protein binding sites. In many contexts, the cyano group is critical for biological activity and is not merely a synthetic placeholder.[3] It can also be a site of metabolism and can be chemically transformed into other functionalities like primary amides or tetrazoles.
-
The Biphenyl Backbone: This rigid core structure minimizes conformational flexibility, reducing the entropic penalty upon binding to a biological target. The two phenyl rings can be targeted for further substitution (e.g., via electrophilic aromatic substitution), although this typically requires harsher conditions and is considered a secondary modification strategy. The relative twist between the two rings, dictated by substitution at the ortho positions, can be a critical determinant of biological activity.[7]
Visualization: Key Modification Zones
The following diagram illustrates the primary points for synthetic derivatization on the core scaffold.
Caption: Key strategic zones for derivatization of the core scaffold.
Part 2: Synthesis of the Core Structure via Suzuki-Miyaura Coupling
The most reliable and versatile method for constructing the biphenyl backbone is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][8] This reaction forms the crucial C-C bond between 3-bromobenzoic acid and 2-cyanophenylboronic acid.
Expert Rationale:
The choice of a Palladium(0) catalyst, such as Pd(PPh₃)₄, is critical for the initial oxidative addition step with the aryl bromide, which is often the rate-limiting step of the cycle.[9] An inorganic base (e.g., K₂CO₃ or Na₂CO₃) is required to activate the boronic acid for the transmetalation step.[8] A mixed solvent system, typically an organic solvent like dioxane with water, is used to dissolve both the organic starting materials and the inorganic base, facilitating the reaction.
Detailed Experimental Protocol: Synthesis of this compound
-
Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromobenzoic acid (1.0 eq), 2-cyanophenylboronic acid (1.1 eq), and potassium carbonate (3.0 eq).
-
Solvent Addition: Add a 4:1 mixture of Dioxane:Water (volume sufficient to make a ~0.2 M solution with respect to the limiting reagent).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to remove oxygen, which can oxidize and deactivate the palladium catalyst.
-
Catalyst Addition: Add the Palladium catalyst, Pd(PPh₃)₄ (0.03 eq), to the flask under a positive pressure of the inert gas.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously overnight (12-16 hours). Monitor reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Acidify the aqueous layer carefully with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid.
-
Transfer the mixture to a separatory funnel. The product will move to the organic layer.
-
Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification & Validation: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water). The final product's identity and purity (>95%) must be confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis before proceeding with derivatization.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Part 3: High-Potential Derivatization Strategies
With a robust supply of the core scaffold, the next phase is systematic derivatization to build a library of diverse analogs for biological screening.
Strategy A: Amide Library Synthesis
Amide bond formation is arguably the most utilized reaction in medicinal chemistry.[10] It allows for the introduction of a wide variety of substituents, profoundly altering a compound's size, polarity, and hydrogen bonding capabilities.
Expert Rationale: We recommend using a carbodiimide coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole).[10][11] EDC activates the carboxylic acid, making it susceptible to nucleophilic attack by an amine. HOBt is crucial as it forms a less reactive, but more stable, activated ester intermediate, which suppresses side reactions and minimizes racemization if chiral amines are used.[10]
-
Activation: In a 96-well plate or parallel synthesis array, dissolve this compound (1.0 eq) in a suitable aprotic solvent like DMF or DCM. Add HOBt (1.2 eq) and EDC (1.2 eq). Stir at room temperature for 30 minutes. The solution should remain clear.
-
Amine Addition: To each well, add a solution of a unique primary or secondary amine (1.1 eq) and a non-nucleophilic base such as DIPEA (diisopropylethylamine, 2.0 eq) to scavenge the HCl produced.
-
Reaction: Seal the plate and allow it to stir at room temperature overnight (12-16 hours).
-
Purification: The resulting library can be purified using automated parallel HPLC to yield the final amide derivatives.
-
Validation: Each compound's identity and purity should be confirmed by LC-MS analysis.
| Amine Class | Example Amine | Rationale for Inclusion | Expected Property Change |
| Small Aliphatic | Cyclopropylamine | Introduces rigidity and a non-polar group. | Increase lipophilicity (LogP). |
| Basic Aliphatic | 1-Methylpiperazine | Adds a basic center for salt formation and improved solubility. | Increase aqueous solubility at low pH. |
| Bulky Hydrophobic | 4-tert-Butylaniline | Probes for large, greasy pockets in a binding site. | Significantly increase LogP. |
| Hydrogen Bonding | 4-Aminophenol | Introduces additional H-bond donor/acceptor capacity. | Increase polarity and interaction potential. |
| Heterocyclic | 2-Aminothiazole | Adds a rigid, polar heterocyclic motif common in drugs. | Modulate polarity and metabolic stability. |
Strategy B: Bioisosteric Replacement of the Carboxylic Acid
While essential for activity in some cases, carboxylic acids can be detrimental to oral bioavailability and CNS penetration.[12] Replacing the carboxylic acid with a bioisostere—a group with similar steric and electronic properties—can overcome these liabilities while maintaining target engagement.[13]
Expert Rationale: The 1H-tetrazole is a classic and highly effective bioisostere for a carboxylic acid. It is a planar, acidic group (pKa ≈ 4.5-5.0), closely mimicking the pKa and charge distribution of a carboxylate. However, it is generally more lipophilic and resistant to metabolic reduction.[12]
Caption: A validated synthetic workflow for converting the carboxylic acid to a tetrazole bioisostere.
Part 4: Potential Therapeutic Applications and SAR Insights
Derivatives of the biphenyl carboxylic acid scaffold have demonstrated a wide spectrum of pharmacological activities.[1][14] Analogs containing the 2'-cyano motif have been specifically investigated as anticancer agents, MEK inhibitors, and modulators of nuclear receptors like FXR.[2][3][15]
Structure-Activity Relationship (SAR) Insights:
-
Amide SAR: The nature of the R-group in the amide derivative (-CONHR) is a powerful tool for tuning activity. In kinase inhibitor design, for example, extending a hydrophobic R-group into the solvent-exposed region can improve cell-based potency, while adding a basic amine can enhance kinase selectivity and improve pharmacokinetic properties.
-
Cyano Group Importance: In a series of MEK inhibitors, the 3-cyano-quinoline scaffold was essential for activity.[3] This suggests the cyano group on our biphenyl scaffold is likely a key interaction point. Its replacement or modification should be done cautiously, perhaps by converting it to a primary amide to test the effect of adding hydrogen bond donating capability at that position.
Visualization: Hypothetical Ligand-Receptor Interactions
Caption: Conceptual model of a derivative binding to a target, highlighting key interactions.
Conclusion
The this compound scaffold is a high-value starting point for drug discovery campaigns. Its well-defined structure and synthetically accessible functional groups allow for rapid and logical exploration of chemical space. By employing systematic derivatization strategies focused on amide library synthesis and bioisosteric replacement, research teams can efficiently generate novel chemical entities. The insights provided in this guide, from detailed protocols to strategic rationale, are intended to empower scientists to unlock the full therapeutic potential of this promising molecular architecture.
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- Brand New this compound Massive 40% Savings [aWoIHbhQ]. (2026-01-07).
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A Theoretical and Computational Deep Dive into 2'-Cyano-[1,1'-biphenyl]-3-carboxylic acid: A Guide for Advanced Research
Introduction: The Significance of Substituted Biphenyls in Modern Chemistry
Biphenyls and their derivatives represent a cornerstone in medicinal chemistry, materials science, and organic synthesis. Their unique structural motif, characterized by two interconnected phenyl rings, allows for a three-dimensional architecture that is both rigid and conformationally flexible. This duality is pivotal for molecular recognition and interaction with biological targets. The strategic placement of functional groups on the biphenyl scaffold dramatically influences its physicochemical properties, including solubility, electronic character, and metabolic stability.
This technical guide focuses on a particularly intriguing derivative: 2'-Cyano-[1,1'-biphenyl]-3-carboxylic acid . The presence of both a cyano (C≡N) and a carboxylic acid (-COOH) group introduces a rich electronic and functional landscape. The cyano group, a potent electron-withdrawing moiety and hydrogen bond acceptor, can significantly modulate the acidity of the carboxylic acid and influence intermolecular interactions[1]. The carboxylic acid, in turn, provides a handle for forming salts, esters, and amides, and is a common pharmacophore for interacting with biological receptors. This compound serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals[2].
This guide will provide a comprehensive theoretical and computational framework for understanding the molecular properties of this compound. We will delve into the quantum chemical calculations that illuminate its structural, vibrational, and electronic characteristics. The methodologies and insights presented herein are designed to empower researchers, scientists, and drug development professionals to leverage computational chemistry for the rational design and application of this and related molecules.
Part 1: Computational Methodology: A Self-Validating Approach
To ensure the reliability and predictive power of our theoretical investigation, a robust computational methodology is paramount. The following workflow is grounded in widely accepted practices in the field of computational chemistry and has been validated across a range of organic molecules[3][4].
Software and Theoretical Framework
All calculations are conceptualized to be performed using the Gaussian suite of programs, a cornerstone in computational chemistry. The theoretical framework of choice is Density Functional Theory (DFT), which offers an excellent balance between computational cost and accuracy for systems of this size. Specifically, Becke's three-parameter hybrid functional (B3LYP) combined with the 6-311++G(d,p) basis set is proposed. This combination is well-established for providing reliable geometries and electronic properties of organic molecules.
Step-by-Step Computational Protocol
-
Molecular Structure Input and Initial Optimization: The 3D structure of this compound is first constructed using molecular modeling software. The SMILES notation for this compound is O=C(O)c1cccc(c1)c2ccccc2C#N[2]. An initial geometry optimization is performed using a lower-level basis set to obtain a reasonable starting structure.
-
Full Geometry Optimization: A full geometry optimization is then carried out using the B3LYP/6-311++G(d,p) level of theory in the gas phase. This process systematically alters the molecular geometry to find the lowest energy conformation. The convergence criteria are set to the software's default values, ensuring a true energy minimum is reached.
-
Vibrational Frequency Analysis: Following optimization, a vibrational frequency analysis is performed at the same level of theory. This calculation serves two critical purposes:
-
Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
-
Prediction of Infrared and Raman Spectra: The calculated vibrational frequencies can be correlated with experimental FT-IR and Raman spectra, aiding in the structural characterization of the molecule.
-
-
Electronic Property Calculations: With the optimized geometry, a series of single-point energy calculations are performed to elucidate the electronic properties. These include:
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability[5].
-
Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated and mapped onto the electron density surface. The MEP is an invaluable tool for visualizing the charge distribution and predicting sites of electrophilic and nucleophilic attack[6][7].
-
The following diagram illustrates this comprehensive computational workflow:
Caption: A streamlined workflow for the theoretical investigation of this compound.
Part 2: Theoretical Insights and Data Presentation
This section presents the anticipated theoretical results for this compound, based on the computational protocol outlined above. While these are predictive in nature, they are grounded in the established behavior of similar molecular systems.
Optimized Molecular Geometry
The geometry optimization is expected to reveal a non-planar structure for this compound. The dihedral angle between the two phenyl rings is a key structural parameter. Steric hindrance between the ortho-substituents will likely force the rings to adopt a twisted conformation. The planarity of the carboxylic acid and cyano groups relative to their respective phenyl rings will also be of interest.
Table 1: Predicted Key Geometric Parameters for this compound
| Parameter | Predicted Value (Å or °) |
| C-C (inter-ring) bond length | ~1.49 Å |
| Dihedral Angle (between rings) | 35-50° |
| C≡N bond length | ~1.16 Å |
| C=O bond length | ~1.21 Å |
| O-H bond length | ~0.97 Å |
Vibrational Spectroscopy Analysis
The calculated vibrational frequencies will provide a theoretical infrared spectrum that can be compared with experimental data for validation. Key vibrational modes to analyze include:
-
O-H stretch of the carboxylic acid: Expected in the range of 3500-3000 cm⁻¹.
-
C≡N stretch of the cyano group: A sharp, intense peak expected around 2230-2210 cm⁻¹.
-
C=O stretch of the carboxylic acid: A strong absorption anticipated around 1750-1700 cm⁻¹.
-
C-C aromatic stretches: Multiple bands in the 1600-1400 cm⁻¹ region.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The HOMO and LUMO are central to understanding a molecule's electronic behavior.
-
HOMO: The highest occupied molecular orbital is predicted to be localized primarily on the biphenyl ring system, indicating that this is the region most susceptible to electrophilic attack.
-
LUMO: The lowest unoccupied molecular orbital is expected to have significant contributions from the cyano and carboxylic acid groups, highlighting these as the primary sites for nucleophilic attack.
The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing chemical reactivity. A smaller gap suggests higher reactivity and lower kinetic stability[5].
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An In-Depth Technical Guide to the Functional Group Analysis of 2'-Cyano-[1,1'-biphenyl]-3-carboxylic Acid
Introduction: A Molecule of Strategic Importance
In the landscape of modern drug discovery and materials science, molecules are rarely simple; they are intricate architectures where each component serves a distinct purpose. 2'-Cyano-[1,1'-biphenyl]-3-carboxylic acid is a prime example of such a molecule. It is built upon a robust biphenyl scaffold, a privileged structure in medicinal chemistry, and is decorated with two electronically and sterically influential functional groups: a cyano group and a carboxylic acid. This strategic arrangement creates a molecule with a unique profile of acidity, reactivity, and potential for intermolecular interactions, making it a valuable building block for developing therapeutics, such as potent URAT1 inhibitors for the treatment of hyperuricemia and gout.[1]
This guide provides an in-depth analysis of the core functional groups of this compound. We will move beyond simple identification, exploring the causality behind analytical observations and the strategic interplay between the constituent parts of the molecule. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to characterize and leverage this important chemical entity.
| Chemical Properties | Value |
| Molecular Formula | C₁₄H₉NO₂[2] |
| Molecular Weight | 223.23 g/mol [2] |
| CAS Number | 893736-75-9[2] |
| Canonical SMILES | O=C(C1=CC(C2=CC=CC=C2C#N)=CC=C1)O[2] |
Chapter 1: The Biphenyl Core - A Rigid Scaffold for Directed Interactions
The [1,1'-biphenyl] backbone is the foundation of the molecule, providing a semi-rigid, hydrophobic structure that dictates the spatial orientation of the pendant functional groups. This is not merely a passive linker; its conformation directly influences the molecule's ability to fit into a biological target's binding pocket.
1.1. Conformational Influence: The Dihedral Angle The two phenyl rings of the biphenyl system are not necessarily coplanar. The degree of twist, defined by the dihedral angle between the planes of the two rings, is a critical determinant of the molecule's overall shape. This angle is influenced by the steric hindrance imposed by the substituents at the ortho positions (the 2 and 2' positions). In our target molecule, the cyano group at the 2'-position and the carboxylic acid at the 3-position create a specific conformational preference that can be critical for biological activity. A search of the Cambridge Structural Database for the related 4′-cyano-[1,1′-biphenyl] fragment reveals that the dihedral angle in similar structures is often around 38°.[3] This non-planar arrangement is a key feature that must be confirmed during analysis.
1.2. Analytical Characterization: Probing the Aromatic System
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the substitution pattern of the biphenyl core.
-
¹H NMR: The aromatic region (typically 7.0-8.5 ppm) will display a complex series of multiplets. The key is to use coupling constants (J-values) and, if necessary, 2D NMR techniques like COSY and HMBC to assign each proton and confirm the 2',3-substitution pattern. Protons adjacent to the electron-withdrawing cyano and carboxylic acid groups will be shifted downfield relative to unsubstituted positions.
-
¹³C NMR: The spectrum will show 14 distinct carbon signals (unless there is accidental equivalence). The quaternary carbons—the two carbons forming the biphenyl bond and the two carbons attached to the functional groups—will typically have lower intensities. The carbon of the cyano group itself provides a highly diagnostic signal.[4]
-
-
X-ray Crystallography: For definitive conformational analysis, single-crystal X-ray diffraction is the gold standard. This technique provides the precise bond lengths, bond angles, and, most importantly, the solid-state dihedral angle between the phenyl rings, offering an unambiguous picture of the molecule's preferred conformation.
Chapter 2: The Carboxylic Acid Moiety - The Acidic and Interactive Center
The carboxylic acid (-COOH) is arguably the most influential functional group in terms of physicochemical properties. It serves as a primary center for ionization, hydrogen bonding, and potential metabolic transformation.
2.1. Acidity (pKa) and its Modulation The acidity of the carboxylic acid is a paramount parameter, governing its charge state at physiological pH and thus its solubility and ability to form ionic bonds. The pKa of a simple benzoic acid is ~4.2. In this compound, this value is modulated by two factors:
-
The Biphenyl System: The second phenyl ring has a modest electronic effect.
-
The Cyano Group: As a potent electron-withdrawing group, the 2'-cyano substituent will increase the acidity (i.e., lower the pKa) of the carboxylic acid by stabilizing the conjugate base (carboxylate anion).
Determining the precise pKa is crucial for formulation and for understanding receptor interactions.
2.2. Analytical Characterization: The Spectroscopic Signature of an Acid
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The carboxylic acid group provides two unmistakable signals.
-
O-H Stretch: A very broad, strong absorption band from approximately 2500 to 3300 cm⁻¹.[5][6] The exceptional broadness is a direct result of extensive hydrogen bonding, where the molecules form stable dimers in the solid state or in non-polar solvents.
-
C=O Stretch: A sharp, very strong absorption typically found near 1710 cm⁻¹ for the hydrogen-bonded dimer.[5][6] If the molecule were analyzed in a dilute solution in a non-polar solvent, this peak would shift to a higher wavenumber (~1760 cm⁻¹).[7]
-
-
¹H NMR Spectroscopy: The acidic proton of the carboxyl group is highly deshielded and appears as a broad singlet far downfield, typically in the 10-12 ppm region.[5][6] This signal's position can be concentration-dependent. A definitive confirmation is achieved by adding a drop of deuterium oxide (D₂O) to the NMR tube; the acidic proton will exchange with deuterium, causing the signal to disappear.[5]
-
¹³C NMR Spectroscopy: The carbonyl carbon of the carboxylic acid is also highly deshielded, with a characteristic chemical shift in the range of 160-180 ppm.[5]
Chapter 3: The Cyano Group - An Electronic Sink and Versatile Handle
The cyano (-C≡N) or nitrile group is a compact yet powerful functional group. Its linear geometry and strong dipole moment significantly influence the molecule's electronic properties and reactivity.
3.1. Electronic and Chemical Properties The cyano group is strongly electron-withdrawing due to the high electronegativity of the nitrogen atom. This property influences the acidity of the carboxylic acid and the electron density of the entire aromatic system. In drug design, the nitrile group is particularly attractive. It can serve as a hydrogen bond acceptor, and its electrophilic carbon atom can act as a "warhead" to form reversible or irreversible covalent bonds with nucleophilic residues like cysteine or serine in a protein's active site.[8]
3.2. Analytical Characterization: A Sharp and Unmistakable Signal
-
FT-IR Spectroscopy: The C≡N triple bond stretch gives rise to a sharp, intense, and highly diagnostic absorption peak. For aromatic nitriles, this peak is typically found in the 2220-2240 cm⁻¹ range.[7][9][10] This region of the IR spectrum is often sparsely populated, making the nitrile peak easy to identify and a reliable indicator of the group's presence.[7][10]
-
¹³C NMR Spectroscopy: The carbon atom of the nitrile group has a unique chemical shift, typically appearing in the 115-130 ppm range.[10] This signal, along with the carbonyl carbon, provides two clear markers in the downfield region of the ¹³C NMR spectrum, away from the aromatic signals.
-
Raman Spectroscopy: While FT-IR is more common, Raman spectroscopy is an excellent complementary technique. The C≡N stretch is often a very strong and sharp signal in a Raman spectrum, providing confirmatory evidence.
Chapter 4: Integrated Analysis - Assembling the Molecular Puzzle
No single technique provides the complete picture. A robust analysis relies on the synergistic interpretation of data from multiple orthogonal techniques. The workflow below illustrates a logical approach to confirming the structure and purity of this compound.
Caption: Integrated workflow for the spectroscopic identification of this compound.
4.1. Mass Spectrometry (MS) and Fragmentation Analysis Mass spectrometry provides the molecular weight and, through fragmentation, corroborates the structure. Under Electron Ionization (EI) or Electrospray Ionization (ESI-MS/MS), the molecule will fragment in a predictable manner. The primary fragmentation events are driven by the stability of the resulting ions and neutral losses.
-
Molecular Ion (M⁺˙): The parent peak should be observed at m/z 223.
-
Key Fragments: Common losses include:
-
Loss of -OH (m/z 206): Cleavage of the hydroxyl radical from the carboxylic acid.
-
Loss of -COOH (m/z 178): Loss of the entire carboxyl group as a radical, a common fragmentation for aromatic acids.
-
Loss of H₂O (m/z 205): Often observed, especially in ESI.
-
Loss of CO (m/z 195): Subsequent fragmentation after the initial loss of OH.
-
Caption: Proposed key fragmentation pathways for this compound in mass spectrometry.
Appendix: Experimental Protocols
A.1 Protocol for FT-IR Analysis
-
Objective: To identify the characteristic vibrational frequencies of the carboxylic acid and cyano functional groups.
-
Methodology (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) and performing a background scan.
-
Place a small amount (1-2 mg) of the solid this compound sample onto the crystal.
-
Lower the press arm to ensure firm contact between the sample and the crystal.
-
Acquire the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.
-
Self-Validation: The resulting spectrum must show a clean baseline and high signal-to-noise ratio. The presence of the three key peaks (broad O-H, sharp C=O, sharp C≡N) in the expected regions validates the data's integrity.
-
Clean the crystal thoroughly after analysis.
-
A.2 Protocol for NMR Analysis
-
Objective: To confirm the carbon-hydrogen framework and the presence and chemical environment of all atoms.
-
Methodology:
-
Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for carboxylic acids as it solubilizes them well and allows for observation of the acidic proton.
-
Acquire a ¹H NMR spectrum. Note the chemical shift, integration, and multiplicity of all signals.
-
Acquire a ¹³C NMR spectrum (e.g., using a broadband decoupled pulse sequence).
-
(Optional but Recommended) For unambiguous assignment, acquire 2D spectra such as COSY, HSQC, and HMBC.
-
Self-Validation: The integration of the ¹H NMR spectrum should correspond to the 9 protons of the molecule. The number of signals in the ¹³C spectrum should match the number of non-equivalent carbons. The correlation spots in 2D spectra must be consistent with the proposed structure.
-
A.3 Protocol for LC-MS Analysis
-
Objective: To confirm the molecular weight and assess the purity of the sample.
-
Methodology:
-
Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare a dilute working solution (e.g., 1-10 µg/mL) in the mobile phase.
-
Inject the sample onto a suitable HPLC column (e.g., C18) connected to a mass spectrometer.
-
Run a gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to separate the main compound from any impurities.
-
Acquire mass spectra using ESI in both positive and negative ion modes.
-
Self-Validation: Purity is assessed by the relative area of the main peak in the chromatogram. The mass spectrum for this peak must show an ion corresponding to the expected molecular weight (e.g., [M+H]⁺ at m/z 224.07 or [M-H]⁻ at m/z 222.05).
-
References
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National Institute of Standards and Technology. (n.d.). 2-Biphenylcarboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]
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SpectraBase. (n.d.). 2-CYANO-3-(2,3-DIHYDROXYPHENYL)-PROP-2-ENE-1-CARBOXAMIDE. Retrieved from [Link]
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Ataman Kimya. (n.d.). BIPHENYL CARBOXYLIC ACID. Retrieved from [Link]
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SpectraBase. (n.d.). 2'-Cyano[1,1'-biphenyl]-2-carboxylic acid. Retrieved from [Link]
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PubChem. (n.d.). cyano(1,1'-biphenyl)-4-yl)methyl)-2-ethoxy-1H-benzimidazole-7-carboxylate. Retrieved from [Link]
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Kumar, M. H., Vinduvahini, M., Devarajegowda, H. C., Srinivasa, H. T., & Palakshamurthy, B. S. (2021). Synthesis, crystal structure and Hirshfeld surface analysis of 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 1), 84–88. Retrieved from [Link]
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Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Biphenyl-4-carboxylic acid (CAS 92-92-2). Retrieved from [Link]
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Wang, Y., et al. (2023). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. Molecules, 28(21), 7434. Retrieved from [Link]
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Baliah, V., & Kanagasabapathy, V. M. (1983). Spectrophotometric determination of basicities of substituted acetylbiphenyls and biphenyl carboxylic acids. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 92(2), 113-119. Retrieved from [Link]
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ResearchGate. (n.d.). The suggested mechanism for the synthesis of cyano biphenyl. Retrieved from [Link]
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ResearchGate. (n.d.). Mimics of cyanobiphenyls, synthetic possibilities in carboxylic acids.... Retrieved from [Link]
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Chemistry LibreTexts. (2021). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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ACS Publications. (2014). Synthesis of Biphenyl-2-carbonitrile Derivatives via a Palladium-Catalyzed sp2 C−H Bond Activation Using Cyano as a Directing Group. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). Retrieved from [Link]
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PubMed Central. (2015). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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Progress in Chemical and Biochemical Research. (2020). Practical Approach for the Identification of Functional Groups in Organic Compounds. Retrieved from [Link]
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PubMed Central. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. Retrieved from [Link]
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PubMed. (1996). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. Retrieved from [Link]
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ResearchGate. (n.d.). Functional group transformations of β-cyano carboxylate derivatives. Retrieved from [Link]
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ResearchGate. (2018). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling.... Retrieved from [Link]
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MDPI. (2021). Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols.... Retrieved from [Link]
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PubChem. (n.d.). (1,1'-Biphenyl)-4-carboxylic acid, 4',4'''-(1,2-diazenediyl)bis-. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). Retrieved from [Link]
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ResearchGate. (2002). EI/MS/MS spectra of N-monosubstituted cyanoacetamides. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 2'-Cyano-[1,1'-biphenyl]-3-carboxylic acid via Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, with 2'-Cyano-[1,1'-biphenyl]-3-carboxylic acid being a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2][3] Its synthesis is efficiently achieved through the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[4][5][6] This palladium-catalyzed reaction offers mild conditions, broad functional group tolerance, and the use of readily available and less toxic organoboron reagents, making it a cornerstone of modern organic synthesis.[4][7]
This document provides a comprehensive guide to the Suzuki-Miyaura coupling protocol for the synthesis of this compound, detailing the underlying mechanistic principles, a step-by-step experimental protocol, and critical considerations for reaction optimization.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.[5] The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[4]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (3-bromobenzoic acid), forming a Pd(II) intermediate.[4][5]
-
Transmetalation: In the presence of a base, the organic substituent from the organoboron species (2-cyanophenylboronic acid) is transferred to the palladium(II) center, displacing the halide.[4][5] The base plays a crucial role by activating the boronic acid, forming a more nucleophilic boronate species, which facilitates this transfer.[8][9]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biphenyl product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This protocol outlines a general procedure for the synthesis of this compound. Optimization may be necessary for specific laboratory conditions and scales.
Materials and Reagents
| Reagent | Formula | M.W. | M.P. (°C) | B.P. (°C) | Density (g/mL) |
| 3-Bromobenzoic acid | C₇H₅BrO₂ | 201.02 | 155-158 | 289.4 | - |
| 2-Cyanophenylboronic acid | C₇H₆BNO₂ | 146.94 | 185-190 | - | - |
| Palladium(II) acetate | Pd(OAc)₂ | 224.50 | 205 (dec.) | - | - |
| Triphenylphosphine | PPh₃ | 262.29 | 80-82 | 377 | - |
| Potassium carbonate | K₂CO₃ | 138.21 | 891 | - | 2.428 |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 11.8 | 101 | 1.033 |
| Water | H₂O | 18.02 | 0 | 100 | 1.000 |
| Ethyl acetate | C₄H₈O₂ | 88.11 | -83.6 | 77.1 | 0.902 |
| Hydrochloric acid (1M) | HCl | 36.46 | - | - | ~1.0 |
| Brine (sat. NaCl) | NaCl | 58.44 | - | - | ~1.2 |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 884 | - | 2.664 |
Step-by-Step Procedure
Caption: Standard experimental workflow for the Suzuki-Miyaura reaction.
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzoic acid (1.0 eq), 2-cyanophenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., nitrogen or argon) by evacuating and backfilling three times.
-
Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe. The final concentration of the limiting reagent is typically in the range of 0.1-0.5 M.
-
-
Reaction Execution:
-
The reaction mixture is stirred vigorously and heated to a temperature between 80-100 °C.
-
The progress of the reaction should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Workup:
-
Upon completion, the reaction mixture is cooled to room temperature.
-
Dilute the mixture with water and transfer to a separatory funnel.
-
Acidify the aqueous layer with 1M HCl to a pH of approximately 2-3 to protonate the carboxylic acid, facilitating its extraction into the organic phase.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water, followed by brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Key Considerations and Troubleshooting
-
Choice of Catalyst and Ligand: While Pd(OAc)₂/PPh₃ is a common catalyst system, other palladium sources like Pd(PPh₃)₄ or Pd/C can also be effective.[10][11] For sterically hindered substrates, more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands may improve reaction efficiency.[12][13]
-
Role of the Base: The choice and amount of base are critical.[8] Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are frequently used.[4][14] The base not only activates the boronic acid but also neutralizes the acid formed during the reaction.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is commonly employed.[4] The aqueous phase is essential for dissolving the inorganic base and facilitating the activation of the boronic acid.
-
Functional Group Tolerance: The Suzuki-Miyaura coupling is known for its excellent functional group tolerance. However, the carboxylic acid group on the 3-bromobenzoic acid will be deprotonated under the basic reaction conditions. This can sometimes affect solubility and reactivity.[15] Careful selection of the solvent system can mitigate these effects.
-
Side Reactions: Common side reactions include homocoupling of the starting materials and protodeboronation of the boronic acid.[15][16] These can often be minimized by ensuring an oxygen-free environment and using appropriate reaction times and temperatures.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of this compound. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can achieve high yields of the desired product. The protocol and considerations outlined in this document provide a solid foundation for the successful implementation of this important transformation in a research and development setting.
References
- Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-catalyzed cross-coupling reactions; Wiley-VCH: Weinheim, Germany, 2004; pp 45–94.
- Amatore, C.; Jutand, A. Anionic Pd(0) and Pd(II) Intermediates in Palladium-Catalyzed Cross-Coupling Reactions. J. Organomet. Chem.2000, 603 (1), 57–66.
- Carrow, B. P.; Hartwig, J. F. Distinguishing between Pathways for Transmetalation in Suzuki–Miyaura Reactions. J. Am. Chem. Soc.2011, 133 (7), 2116–2119.
- Littke, A. F.; Fu, G. C. A Convenient and General Method for Suzuki Cross-Coupling Reactions of Aryl- and Vinyl-Substituted Boronic Acids. Angew. Chem. Int. Ed.1998, 37 (24), 3387–3388.
- Wolfe, J. P.; Singer, R. A.; Yang, B. H.; Buchwald, S. L. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. J. Am. Chem. Soc.1999, 121 (41), 9550–9561.
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95 (7), 2457–2483.
- Kudo, N.; Perseghini, M.; Fu, G. C. A Versatile Method for Suzuki Cross-Coupling Reactions of Aryl and Vinyl Chlorides. Angew. Chem. Int. Ed.2006, 45 (8), 1282–1284.
- Billingsley, K.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Halides. Angew. Chem. Int. Ed.2007, 46 (29), 5555–5559.
- Leadbeater, N. E.; Marco, M. Transition-Metal-Free Suzuki-Type Coupling Reactions. Angew. Chem. Int. Ed.2003, 42 (12), 1407–1409.
- Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angew. Chem. Int. Ed.2001, 40 (24), 4544–4568.
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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The Strategic Utility of 2'-Cyano-[1,1'-biphenyl]-3-carboxylic Acid in Modern Organic Synthesis
Introduction: A Privileged Scaffold in Drug Discovery and Beyond
2'-Cyano-[1,1'-biphenyl]-3-carboxylic acid is a highly versatile bifunctional building block that has garnered significant attention in the fields of medicinal chemistry, agrochemicals, and materials science.[1] Its rigid biphenyl backbone, coupled with the orthogonal reactivity of the cyano and carboxylic acid moieties, provides a powerful platform for the construction of complex molecular architectures. The strategic placement of the cyano group at the 2'-position and the carboxylic acid at the 3-position allows for selective transformations, making it a valuable intermediate in multi-step syntheses.[1] This application note will provide an in-depth exploration of the synthetic utility of this compound, with a primary focus on its pivotal role in the synthesis of the PARP inhibitor Olaparib. Furthermore, we will explore potential applications in Suzuki-Miyaura cross-coupling and intramolecular cyclization reactions, offering detailed protocols and mechanistic insights for researchers and drug development professionals.
Physicochemical Properties and Handling
A comprehensive understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₉NO₂ | [1] |
| Molecular Weight | 223.23 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| CAS Number | 893736-75-9 | [1] |
| SMILES | O=C(O)c1cccc(c1)c2ccccc2C#N | [1] |
| Storage | Store in a sealed container away from moisture and direct sunlight at room temperature. | [1] |
Core Application: Keystone in the Synthesis of PARP Inhibitor Olaparib
The most prominent application of this compound is as a crucial intermediate in the industrial synthesis of Olaparib (Lynparza®), a first-in-class poly(ADP-ribose) polymerase (PARP) inhibitor for the treatment of certain types of cancer.[2][3] Olaparib's mechanism of action is a prime example of synthetic lethality, where it is particularly effective in cancers with BRCA1/BRCA2 mutations. The synthesis of Olaparib hinges on the formation of an amide bond between this compound and a piperazine derivative.
Mechanistic Insight: Amide Bond Formation
The conversion of the carboxylic acid to an amide is a cornerstone of organic synthesis. The direct reaction between a carboxylic acid and an amine is typically unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, activation of the carboxylic acid is necessary. In the context of Olaparib synthesis, this is commonly achieved using a coupling agent, such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU).
The generally accepted mechanism for HBTU-mediated amide coupling is as follows:
-
Activation of the Carboxylic Acid: The carboxylic acid attacks the electron-deficient carbon of HBTU, leading to the formation of a highly reactive O-acylisourea intermediate and releasing the benzotriazole anion.
-
Formation of the Active Ester: The benzotriazole anion then displaces the tetramethylurea group to form a benzotriazolyl active ester. This ester is more susceptible to nucleophilic attack than the original carboxylic acid.
-
Nucleophilic Attack by the Amine: The primary or secondary amine (in this case, a piperazine derivative) attacks the carbonyl carbon of the active ester.
-
Tetrahedral Intermediate Formation and Collapse: A tetrahedral intermediate is formed, which then collapses to yield the desired amide and releases the stable 1-hydroxybenzotriazole (HOBt) byproduct.
Detailed Protocol: Synthesis of a Key Olaparib Precursor
This protocol outlines the amide coupling of this compound with 1-(tert-butoxycarbonyl)piperazine, a common step in the synthesis of Olaparib.[2][4]
Materials:
-
This compound (1.0 eq)
-
1-(tert-Butoxycarbonyl)piperazine (1.1 eq)
-
2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for extraction and filtration
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous DMF.
-
Addition of Reagents: To the stirred solution, add HBTU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add 1-(tert-Butoxycarbonyl)piperazine (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes). Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x volumes), followed by brine (1 x volume).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired tert-butyl 4-(2'-cyano-[1,1'-biphenyl]-3-carbonyl)piperazine-1-carboxylate.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Expected Outcome:
This procedure should provide the desired amide product in good to excellent yield (typically >80%). The subsequent steps in the Olaparib synthesis would involve the deprotection of the Boc group and reaction with cyclopropanecarbonyl chloride.[2]
Expanding the Synthetic Horizon: Potential Applications
Beyond its role in Olaparib synthesis, the unique structure of this compound opens doors to other valuable synthetic transformations.
Proposed Application 1: Suzuki-Miyaura Cross-Coupling for Novel Biaryl Analogs
The biphenyl scaffold is a privileged structure in medicinal chemistry. The carboxylic acid group of this compound can be used as a handle for further functionalization via Suzuki-Miyaura cross-coupling reactions. While the carboxylic acid itself is not a typical coupling partner, it can be converted to a more reactive derivative, such as an aryl halide or triflate, which can then participate in palladium-catalyzed cross-coupling reactions.
Hypothetical Protocol Outline:
-
Conversion to Aryl Bromide: The carboxylic acid can be converted to an acyl chloride using thionyl chloride or oxalyl chloride, followed by a Hunsdiecker-type reaction to yield the corresponding aryl bromide.
-
Suzuki-Miyaura Coupling: The resulting aryl bromide can then be coupled with a variety of aryl boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent system (e.g., toluene/water or dioxane/water).
This strategy would allow for the synthesis of a diverse library of tri-aryl compounds, which could be screened for various biological activities.
Proposed Application 2: Intramolecular Cyclization to Form Novel Heterocycles
The proximate positioning of the cyano and carboxylic acid (or its amide derivative) groups in the biphenyl system presents an opportunity for intramolecular cyclization reactions to construct novel heterocyclic scaffolds. For instance, the corresponding amide derivative could potentially undergo cyclization to form a lactam.
Conceptual Reaction Scheme:
Following the amidation of this compound with an appropriate amine, the resulting amide could be subjected to cyclization conditions. The cyano group can be hydrolyzed to a carboxylic acid or an amide, which could then participate in an intramolecular condensation with the newly formed amide to create a new heterocyclic ring. Alternatively, under reductive conditions, the cyano group could be reduced to an amine, which could then cyclize onto the amide carbonyl.
These proposed applications highlight the untapped potential of this compound as a versatile building block for the exploration of novel chemical space.
Conclusion: A Building Block of Strategic Importance
This compound has firmly established its significance as a key building block in the pharmaceutical industry, most notably in the synthesis of the life-saving drug Olaparib. Its well-defined structure and the differential reactivity of its functional groups provide a reliable and versatile platform for organic synthesis. The detailed protocol for its application in amide bond formation serves as a practical guide for researchers in the field. Furthermore, the exploration of its potential in Suzuki-Miyaura cross-coupling and intramolecular cyclization reactions opens up exciting avenues for the discovery of new chemical entities. As the demand for complex and diverse molecular scaffolds continues to grow, the strategic importance of building blocks like this compound in both academic and industrial research is set to increase.
References
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[Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a - Semantic Scholar]([Link]
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- 5. qcc.edu [qcc.edu]
Application Notes & Protocols: The Role of 2'-Cyano-[1,1'-biphenyl]-3-carboxylic Acid and its Scaffold in Modern Medicinal Chemistry
Abstract
The biphenyl moiety is a cornerstone of modern drug discovery, recognized as a "privileged scaffold" for its ability to provide a rigid, yet conformationally adaptable, framework for interacting with a multitude of biological targets.[1] Among its many derivatives, the 2'-cyano-[1,1'-biphenyl] core has emerged as a particularly versatile pharmacophore. Its significance is most notably demonstrated in the development of Angiotensin II Receptor Blockers (ARBs), a major class of antihypertensive drugs.[2] The 2'-cyano group serves as a critical synthetic handle and a precursor to the bioisosteric tetrazole ring, which is fundamental to the activity of many 'sartan' drugs.[3] This guide provides an in-depth exploration of the medicinal chemistry applications of this scaffold, with a specific focus on 2'-Cyano-[1,1'-biphenyl]-3-carboxylic acid. We will dissect its role in molecular design, provide detailed protocols for its synthesis and subsequent transformations, and outline methodologies for evaluating the biological activity of its derivatives. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful chemical entity in their own discovery programs.
Chapter 1: The 2'-Cyano-[1,1'-biphenyl] Scaffold: A Versatile Pharmacophore
Structural and Functional Significance
The utility of the 2'-cyano-[1,1'-biphenyl] scaffold is rooted in two key features. First, the biphenyl unit itself provides a structurally well-defined linker that positions two distinct aromatic systems at a specific dihedral angle, enabling precise orientation of functional groups for optimal target engagement.[4] Second, and more critically, the ortho-cyano group is a synthetic precursor to a 5-substituted-1H-tetrazole ring. In medicinal chemistry, the tetrazole ring is a well-established and highly effective bioisostere for the carboxylic acid functional group.[3][5][6] It maintains a similar acidic pKa and spatial distribution of hydrogen bond acceptors, but offers improved metabolic stability and enhanced oral bioavailability compared to a carboxylic acid, making it a favored substitution in drug design.[6]
Premier Application: Angiotensin II Receptor Blockers (ARBs)
The most commercially successful application of this scaffold is in the development of ARBs for the treatment of hypertension and heart failure.[2][7] These drugs function by intervening in the Renin-Angiotensin System (RAS), a critical hormonal cascade that regulates blood pressure and fluid balance.[8] Angiotensin II, the primary active peptide of the RAS, exerts its potent vasoconstrictive effects by binding to the Angiotensin II Type 1 (AT1) receptor.[9][10] ARBs, such as Valsartan and Losartan, are designed to competitively antagonize this receptor, preventing the binding of angiotensin II and thereby leading to vasodilation and a reduction in blood pressure.[2][8] The 2'-cyano-[1,1'-biphenyl] moiety, after conversion to the tetrazole, is the key structural element that mimics endogenous ligands and anchors the drug within the AT1 receptor binding pocket.
Protocol: Synthesis of this compound
This protocol describes a representative Suzuki-Miyaura coupling for the synthesis of the title compound.
Materials:
-
2-Bromobenzonitrile
-
3-Carboxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and Water (solvent system)
-
Ethyl acetate (for extraction)
-
Hydrochloric acid (HCl), 1M (for acidification)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Nitrogen or Argon inert atmosphere setup
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask, add 3-carboxyphenylboronic acid (1.2 equivalents), potassium carbonate (2.5 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.04 equivalents).
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Solvent and Reagent Addition: Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture). Stir the mixture for 10 minutes to ensure dissolution and catalyst formation. Add 2-bromobenzonitrile (1.0 equivalent) to the flask via syringe.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain stirring under the inert atmosphere. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with water and transfer to a separatory funnel. Wash the aqueous layer with ethyl acetate (2x). Combine the organic layers and discard them (these contain non-polar impurities).
-
Acidification: Carefully acidify the aqueous layer with 1M HCl to a pH of ~2-3. A precipitate of the carboxylic acid product should form.
-
Extraction: Extract the acidified aqueous layer with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Characterization:
-
The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Protocol: Conversion of Cyano Group to Tetrazole
This protocol outlines the formation of the tetrazole ring, a crucial step in synthesizing many ARB drugs. [11][12] Materials:
-
This compound (or its ester derivative)
-
Sodium azide (NaN₃) - EXTREME CAUTION: Highly toxic and potentially explosive.
-
Triethylamine hydrochloride or Tributyltin chloride (as a catalyst/reagent)
-
N,N-Dimethylformamide (DMF) or Toluene (solvent)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the starting cyanobiphenyl compound in the chosen solvent (e.g., toluene).
-
Reagent Addition: Add sodium azide (1.5 - 3.0 equivalents) and triethylamine hydrochloride (1.5 - 3.0 equivalents).
-
Reaction: Heat the mixture to 100-120 °C and stir vigorously. The reaction can take 24-72 hours. Monitor progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Carefully acidify the mixture with dilute HCl. Caution: This step can generate hydrazoic acid (HN₃), a toxic and explosive gas. Perform in a well-ventilated fume hood.
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting tetrazole derivative by column chromatography or recrystallization.
Chapter 3: In Vitro Biological Evaluation
Principle: AT1 Receptor Binding Assay
To assess the efficacy of newly synthesized compounds as potential ARBs, a competitive radioligand binding assay is a standard and robust method. This assay measures the ability of a test compound to displace a known high-affinity radiolabeled ligand from the AT1 receptor. The concentration of the test compound that displaces 50% of the radioligand is the IC₅₀ value, which is a direct measure of its binding affinity.
Detailed Protocol: AT1 Receptor Competitive Binding Assay
Materials:
-
Cell membranes from a cell line overexpressing the human AT1 receptor (e.g., CHO-K1 or HEK293 cells)
-
Radioligand: [³H]Angiotensin II or a suitable labeled antagonist.
-
Test compounds (synthesized derivatives of the biphenyl scaffold)
-
Unlabeled Angiotensin II or a known ARB (e.g., Losartan) for determining non-specific binding.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
96-well filter plates (e.g., GF/C)
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Plate Setup: Add assay buffer to all wells of a 96-well plate.
-
Compound Addition: Add serial dilutions of the test compounds to the appropriate wells. Include wells for "total binding" (no competitor) and "non-specific binding" (a high concentration of unlabeled Angiotensin II).
-
Radioligand Addition: Add the radioligand (e.g., [³H]Angiotensin II) at a concentration close to its Kd (dissociation constant) to all wells.
-
Membrane Addition: Add the AT1 receptor-containing cell membranes to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Allow the filters to dry, then add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.
Data Analysis and Presentation
The raw data (counts per minute, CPM) are used to calculate the percentage of specific binding for each concentration of the test compound. A dose-response curve is generated by plotting the percent inhibition against the log concentration of the compound. The IC₅₀ value is determined from this curve using non-linear regression analysis. Data should be summarized in a table for clear comparison between different synthesized analogs.
Table 1: Representative Binding Affinity Data for ARBs
| Compound | Target | IC₅₀ (nM) | Notes |
| Losartan | AT1 Receptor | 19 - 25 | The first orally active ARB. |
| Valsartan | AT1 Receptor | 3 - 10 | Contains a valine moiety for enhanced binding. |
| Irbesartan | AT1 Receptor | 1 - 2 | High-affinity antagonist. |
| Compound X | AT1 Receptor | TBD | Data from the described assay for a novel synthesized analog. |
Chapter 4: Structure-Activity Relationship (SAR) Insights
The extensive research into ARBs has provided clear insights into the SAR of the 2'-cyano-[1,1'-biphenyl] scaffold.
-
2'-Tetrazole Group: This acidic moiety is absolutely critical for activity. It is believed to interact with a key lysine residue (e.g., Lys199) in the AT1 receptor binding pocket, mimicking the C-terminal carboxylate of Angiotensin II.
-
Biphenyl Core: Provides the rigid scaffold necessary to orient the tetrazole and the second substituent in the correct three-dimensional space for optimal receptor fit.
-
Substituent at the 4'-position: The group on the second phenyl ring is crucial for potency and receptor subtype selectivity. An acidic group (like the carboxylic acid in Losartan's active metabolite) or a lipophilic group that can form additional interactions (like the valeryl and valine groups in Valsartan) significantly enhances binding affinity. [13]The 3-carboxylic acid of the title compound provides a key interaction point for derivatization to explore this region of the binding pocket.
Conclusion
This compound and its parent scaffold represent a powerful and validated platform in medicinal chemistry. Its historical success in the development of life-saving ARB drugs underscores its fundamental utility. The synthetic tractability, particularly through robust cross-coupling reactions, and the critical role of the cyano-to-tetrazole transformation, make it an attractive starting point for new drug discovery campaigns. As demonstrated by emerging applications in oncology and virology, the potential of this privileged structure is far from exhausted. The protocols and insights provided herein offer a comprehensive foundation for researchers to synthesize, evaluate, and ultimately innovate upon this remarkable chemical scaffold.
References
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-
Goossen, L. J., & Lauth, J. (2007). Synthesis of Valsartan via Decarboxylative Biaryl Coupling. Organic Letters, 9(18), 3507-3510. Retrieved from [Link]
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European Commission. (n.d.). Deliverable 1.7: Cascade 3 – a) Synthesis of Valsartan. Retrieved from [Link]
- Patsnap. (n.d.). Synthesis method of valsartan.
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Kumar, M. H., et al. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 3), 253–258. Retrieved from [Link]
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Wang, Y., et al. (2020). Design of Biphenyl-Substituted Diarylpyrimidines with a Cyanomethyl Linker as HIV-1 NNRTIs via a Molecular Hybridization Strategy. Molecules, 25(11), 2696. Retrieved from [Link]
- Google Patents. (n.d.). Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid.
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Horgan, C., & O'Sullivan, T. P. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. Current Medicinal Chemistry, 29(13). Retrieved from [Link]
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Barreras, A., & Gurk-Turner, C. (2003). Angiotensin II receptor blockers. Proceedings (Baylor University. Medical Center), 16(1), 123–126. Retrieved from [Link]
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ResearchGate. (n.d.). The suggested mechanism for the synthesis of cyano biphenyl. Retrieved from [Link]
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Bredael, K., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 1-38. Retrieved from [Link]
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Liu, H., et al. (2024). Structure-Based Drug Design of 2-Amino-[1,1'-biphenyl]-3-carboxamide Derivatives as Selective PKMYT1 Inhibitors for the Treatment of CCNE1-Amplified Breast Cancer. Journal of Medicinal Chemistry, 67(17), 15816–15836. Retrieved from [Link]
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Das, A., & Quarterman, C. (2024). Angiotensin II Receptor Blockers (ARB). In StatPearls. StatPearls Publishing. Retrieved from [Link]
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Lee, J., et al. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1928–1936. Retrieved from [Link]
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Mayo Clinic. (n.d.). Angiotensin II receptor blockers. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Retrieved from [Link]
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Wikipedia. (n.d.). Angiotensin II receptor blocker. Retrieved from [Link]
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ResearchGate. (n.d.). Design and in silico studies of molecular properties, bioactivity and toxicity of n-(α-cyano substituted cinnamoyl)-2-biphenyl hydrazone derivatives. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid.
-
OUCI. (n.d.). Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. Retrieved from [Link]
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Bentham Science. (n.d.). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Retrieved from [Link]
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CV Pharmacology. (n.d.). Angiotensin Receptor Blockers (ARBs). Retrieved from [Link]
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MDPI. (n.d.). Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis. Retrieved from [Link]
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Passalacqua, K. D., et al. (2018). Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens. Antimicrobial Agents and Chemotherapy, 62(6), e00051-18. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation cyano carboxylic acid esters.
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Application Notes and Protocols: 2'-Cyano-[1,1'-biphenyl]-3-carboxylic acid in the Synthesis of Enzyme Inhibitors
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Biphenyl Scaffold in Enzyme Inhibition
In the landscape of modern medicinal chemistry, the quest for potent and selective enzyme inhibitors remains a cornerstone of drug discovery. Among the myriad of molecular scaffolds employed, the biphenyl moiety has emerged as a privileged structure, offering a unique combination of rigidity, conformational flexibility, and avenues for synthetic diversification.[1][2][3] This guide focuses on a particularly valuable building block, 2'-Cyano-[1,1'-biphenyl]-3-carboxylic acid , and its application in the synthesis of targeted enzyme inhibitors, with a special emphasis on Poly(ADP-ribose) polymerase (PARP) and Sirtuin (SIRT) inhibitors.
The strategic incorporation of a cyano group at the 2'-position and a carboxylic acid at the 3-position of the biphenyl system is not arbitrary. The carboxylic acid provides a crucial handle for forming amide bonds, a common linkage in many clinically successful drugs, allowing for the introduction of diverse functional groups to modulate pharmacological properties.[1][3] The cyano group, on the other hand, can act as a key pharmacophoric element, engaging in specific interactions within the enzyme's active site, and influencing the overall electronics and conformation of the inhibitor. This application note will provide a detailed technical guide, including a representative synthetic protocol, to empower researchers in their efforts to develop novel enzyme inhibitors based on this versatile scaffold.
The Biphenyl Core: A Foundation for Potent and Selective Inhibition
The biphenyl scaffold offers a semi-rigid backbone that can effectively position key functional groups for optimal interaction with enzyme active sites. This structural feature is critical for achieving high binding affinity and selectivity. The torsional angle between the two phenyl rings can be influenced by substituents, allowing for fine-tuning of the molecule's three-dimensional shape to fit the target enzyme's binding pocket.
Mechanism of Action: A Tale of Two Moieties
The inhibitory activity of compounds derived from this compound is often a result of a synergistic interplay between the biphenyl core and its functional groups.
-
The Carboxamide Moiety (from the Carboxylic Acid): Following amidation, the resulting carboxamide can form crucial hydrogen bonds with amino acid residues in the enzyme's active site. This is a common binding motif for many enzyme inhibitors.[1]
-
The 2'-Cyano Group: This electron-withdrawing group can participate in various non-covalent interactions, including dipole-dipole interactions and hydrogen bonding (acting as an acceptor). Its position can also influence the planarity of the biphenyl system, which can be critical for fitting into specific binding grooves.
Application in PARP Inhibition: A Case Study
Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA repair. In certain cancers with deficiencies in other DNA repair pathways (e.g., those with BRCA1/2 mutations), inhibiting PARP leads to a synthetic lethality, making PARP inhibitors a promising class of anticancer drugs.[4] Several approved PARP inhibitors, such as Olaparib, feature a core structure that can be conceptually derived from biphenyl carboxamides.
The 2'-Cyano-[1,1'-biphenyl]-3-carboxamide scaffold can mimic the nicotinamide portion of the NAD+ cofactor, which is the natural substrate for PARP. This competitive inhibition mechanism is central to the therapeutic effect of many PARP inhibitors.
Experimental Protocol: Synthesis of a Representative PARP Inhibitor Intermediate
This protocol details the synthesis of a key intermediate, (2'-Cyano-[1,1'-biphenyl]-3-yl)(piperazin-1-yl)methanone, which can be further elaborated to generate a library of potential PARP inhibitors.
Materials and Reagents
| Reagent | Supplier | Purity |
| This compound | Commercial Source | >98% |
| Piperazine (anhydrous) | Commercial Source | >99% |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Commercial Source | >98% |
| N,N-Diisopropylethylamine (DIPEA) | Commercial Source | >99% |
| Dichloromethane (DCM), anhydrous | Commercial Source | >99.8% |
| N,N-Dimethylformamide (DMF), anhydrous | Commercial Source | >99.8% |
| Saturated aqueous sodium bicarbonate | Prepared in-house | |
| Brine | Prepared in-house | |
| Anhydrous magnesium sulfate | Commercial Source |
Step-by-Step Synthesis
Step 1: Activation of the Carboxylic Acid
-
To a solution of this compound (1.0 eq) in anhydrous Dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere (e.g., nitrogen or argon), add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add HATU (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes. The formation of the activated ester is typically rapid.
Step 2: Amide Bond Formation
-
In a separate flask, dissolve anhydrous piperazine (1.2 eq) in a minimal amount of anhydrous N,N-Dimethylformamide (DMF) (2-3 mL/mmol).
-
Slowly add the solution of piperazine to the activated carboxylic acid solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Step 3: Work-up and Purification
-
Upon completion of the reaction, dilute the mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in DCM) to afford the desired product, (2'-Cyano-[1,1'-biphenyl]-3-yl)(piperazin-1-yl)methanone.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for the preparation of a key PARP inhibitor intermediate.
Application in Sirtuin Inhibition
Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in cellular regulation, metabolism, and aging. The development of sirtuin inhibitors is an active area of research for various therapeutic indications, including cancer and neurodegenerative diseases. The this compound scaffold can also be adapted for the synthesis of sirtuin inhibitors. In this context, the carboxylic acid can be coupled with various substituted anilines or other amine-containing fragments to probe the active site of different sirtuin isoforms.
Logical Framework for Inhibitor Design
The design of potent and selective inhibitors is a multifactorial process. The following diagram illustrates the key considerations when using the this compound scaffold.
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The Strategic Role of 2'-Cyano-[1,1'-biphenyl]-3-carboxylic Acid in Crafting Bioactive Molecules
Introduction: The Architectural Significance of the Biphenyl Scaffold in Drug Design
In the landscape of medicinal chemistry, certain molecular scaffolds emerge as privileged structures due to their ability to interact with high affinity and specificity to biological targets. The biphenyl moiety is one such scaffold, frequently found in medicinally active compounds and marketed pharmaceuticals.[1] Its utility is particularly pronounced in the design of Angiotensin II Receptor Blockers (ARBs), a class of drugs pivotal in the management of hypertension and cardiovascular diseases.[2][3] At the heart of the synthesis of many of these "sartan" drugs lies 2'-Cyano-[1,1'-biphenyl]-3-carboxylic acid , a key intermediate that provides the foundational architecture for potent and selective antagonism of the Angiotensin II Type 1 (AT1) receptor.[4]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the strategic application of this compound in the design and synthesis of bioactive molecules. We will explore the underlying pharmacology, provide detailed synthetic and bioassay protocols, and present a framework for understanding the structure-activity relationships that govern the efficacy of this important class of therapeutics.
The Pharmacological Context: Targeting the Renin-Angiotensin-Aldosterone System (RAAS)
The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure, fluid and electrolyte balance, and systemic vascular resistance.[5][6][7][8] Dysregulation of this system is a key contributor to the pathophysiology of hypertension, heart failure, and other cardiovascular and renal diseases.[7][9] The primary effector of the RAAS is Angiotensin II (Ang II), an octapeptide that exerts a potent vasoconstrictive effect by binding to the AT1 receptor.[5][8][10]
Key functions of Angiotensin II mediated by the AT1 receptor include:
-
Vasoconstriction: Constriction of resistance vessels, leading to an increase in systemic vascular resistance and arterial pressure.[5]
-
Aldosterone Release: Stimulation of the adrenal cortex to release aldosterone, which promotes sodium and water retention by the kidneys.[5][7][8]
-
Sodium Reabsorption: Direct stimulation of sodium transport in the renal tubules.[5]
-
Sympathetic Nervous System Activation: Enhancement of sympathetic outflow from the central nervous system.[7]
ARBs, synthesized from precursors like this compound, act as selective antagonists at the AT1 receptor.[10][11][12] By blocking the binding of Ang II, they effectively inhibit these downstream signaling pathways, leading to vasodilation, reduced aldosterone secretion, and a decrease in blood pressure.[10][12]
Visualizing the RAAS Pathway and ARB Intervention
The following diagram illustrates the classical RAAS pathway and the point of intervention for Angiotensin II Receptor Blockers.
Caption: The Renin-Angiotensin-Aldosterone System and the mechanism of ARB action.
The Role of this compound in "Sartan" Synthesis
The this compound scaffold is a critical precursor for a multitude of ARBs. The cyano group at the 2' position is a key functional handle that is typically converted into a tetrazole ring in the final drug molecule.[2] This tetrazole moiety acts as a bioisostere for a carboxylic acid, providing a crucial acidic group that mimics the C-terminal carboxylate of Angiotensin II, enabling strong interaction with the AT1 receptor.[2]
Common ARBs derived from this biphenyl scaffold include:
The general synthetic strategy involves the coupling of this compound (or a protected derivative) with a suitably functionalized heterocyclic or acyclic moiety, followed by the conversion of the nitrile to a tetrazole.
Structure-Activity Relationship (SAR) Insights
The biphenyl-tetrazole structure is a cornerstone of high-affinity AT1 receptor antagonists.[2][15] Key structural features contributing to the activity of sartans derived from this scaffold include:
| Structural Feature | Role in Bioactivity |
| Biphenyl Core | Provides the rigid scaffold necessary to orient the other functional groups for optimal receptor binding. |
| Ortho-Substituted Tetrazole | Acts as an acidic mimic of the C-terminal carboxylate of Angiotensin II, forming a key ionic interaction with the receptor.[2][15] |
| Carboxylic Acid (or other acidic group) | Often present on the second phenyl ring, this group provides another important binding interaction with the receptor. |
| Alkyl/Functionalized Side Chain | This group occupies a hydrophobic pocket in the receptor, and its size and nature can significantly influence potency and pharmacokinetic properties.[14][15] |
Experimental Protocols
The following protocols provide a generalized framework for the synthesis and biological evaluation of ARBs derived from this compound.
Protocol 1: Synthesis of a Biphenyl-Tetrazole ARB Intermediate
This protocol outlines a representative synthesis of a key biphenyl-tetrazole intermediate, which is a common precursor for many sartan drugs.
Objective: To synthesize a protected biphenyl-tetrazole intermediate from this compound.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Methanol (MeOH)
-
Sodium azide (NaN₃)
-
Triethylamine hydrochloride (Et₃N·HCl)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Esterification:
-
Suspend this compound (1.0 eq) in methanol.
-
Add thionyl chloride (1.2 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Remove the solvent under reduced pressure. The resulting methyl ester can be used in the next step without further purification.
-
-
Tetrazole Formation:
-
Dissolve the methyl ester (1.0 eq) in toluene.
-
Add sodium azide (3.0 eq) and triethylamine hydrochloride (3.0 eq).
-
Heat the mixture to reflux (approx. 110°C) for 48 hours.
-
Cool the reaction to room temperature and quench with water.
-
Acidify the aqueous layer with 2N HCl to pH ~3.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the desired biphenyl-tetrazole intermediate.
-
Causality: The esterification step protects the carboxylic acid to prevent side reactions during the tetrazole formation. The [2+3] cycloaddition of the azide to the nitrile is a standard and efficient method for constructing the tetrazole ring, which is crucial for the biological activity of the final compound.
Protocol 2: In Vitro AT1 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the AT1 receptor.
Objective: To quantify the binding affinity (IC₅₀ and Kᵢ) of a synthesized sartan derivative at the human AT1 receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human AT1 receptor (e.g., CHO-K1 or HEK293 cells).
-
[³H]-Angiotensin II or other suitable radioligand.
-
Test compounds (synthesized sartan derivatives).
-
Losartan or another known ARB as a positive control.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Assay Plate Preparation:
-
In a 96-well plate, add assay buffer to all wells.
-
Add test compounds at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled competitor, e.g., 10 µM Losartan).
-
-
Incubation:
-
Add the AT1 receptor membrane preparation to each well.
-
Add the radioligand (e.g., [³H]-Angiotensin II) at a concentration near its Kₔ.
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Harvesting and Counting:
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition of specific binding for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Self-Validation: The inclusion of a positive control (e.g., Losartan) with a known Kᵢ value validates the assay's performance. The non-specific binding should be a small fraction of the total binding.
Visualizing the Experimental Workflow
Caption: Workflow for the synthesis and biological evaluation of ARBs.
Conclusion
This compound is more than just a chemical intermediate; it is a cornerstone in the rational design of a clinically vital class of drugs. Its biphenyl structure provides the ideal framework for creating potent and selective antagonists of the AT1 receptor. By understanding the pharmacology of the RAAS, the structure-activity relationships of sartans, and by employing robust synthetic and bioanalytical protocols, researchers can continue to leverage this versatile scaffold to develop novel therapeutics for cardiovascular diseases. The protocols and insights provided herein are intended to serve as a foundational guide for scientists and professionals dedicated to advancing the field of drug discovery.
References
-
CV Physiology. (n.d.). Renin-Angiotensin-Aldosterone System. Retrieved from [Link]
-
Hilaris Publisher. (n.d.). Renin-Angiotensin-Aldosterone System Pathways in Hypertension and Obese Adolescents. Retrieved from [Link]
-
Lama, Y., & Munshi, R. (2023). Physiology, Renin Angiotensin System. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Irvine, J. C., et al. (2012). Dual action molecules: bioassays of combined novel antioxidants and angiotensin II receptor antagonists. European Journal of Pharmacology, 695(1-3), 29-37. Retrieved from [Link]
-
Wikipedia. (n.d.). Renin–angiotensin system. Retrieved from [Link]
-
Harvey, A., et al. (2017). Role of Renin-Angiotensin-Aldosterone System Activation in Promoting Cardiovascular Fibrosis and Stiffness. Hypertension, 70(3), 467-475. Retrieved from [Link]
-
Maillard, M. P., et al. (2000). Assessment of angiotensin II receptor blockade in humans using a standardized angiotensin II receptor-binding assay. Journal of the American Society of Nephrology, 11(2), 247-254. Retrieved from [Link]
-
Wikipedia. (n.d.). Angiotensin II receptor blocker. Retrieved from [Link]
-
British Heart Foundation. (2014, July 23). Angiotensin receptor blockers (ARBs). Retrieved from [Link]
-
Carini, D. J., et al. (1991). Synthesis and structure-activity relationship of a new series of potent AT1 selective angiotensin II receptor antagonists: 5-(biphenyl-4-ylmethyl)pyrazoles. Journal of Medicinal Chemistry, 34(8), 2525-2547. Retrieved from [Link]
-
Tzakos, A. G., et al. (2022). Unlocking Novel Therapeutic Potential of Angiotensin II Receptor Blockers. Molecules, 27(19), 6649. Retrieved from [Link]
-
Lin, C., et al. (1995). Sensitive bioassay for the detection and quantification of angiotensin II in tissue culture medium. BioTechniques, 18(6), 1014-1020. Retrieved from [Link]
-
CV Pharmacology. (n.d.). Angiotensin Receptor Blockers (ARBs). Retrieved from [Link]
-
Cordomí, A., et al. (2020). Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. Molecules, 25(11), 2533. Retrieved from [Link]
-
Iwanami, J., & Mogi, M. (2013). Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects. Journal of the Renin-Angiotensin-Aldosterone System, 14(2), 147-152. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of some angiotensin receptor blockers (ARB) containing biphenyl-tetrazole moiety. Retrieved from [Link]
-
Takezako, T., et al. (2017). The non-biphenyl-tetrazole angiotensin AT1 receptor antagonist eprosartan is a unique and robust inverse agonist of the active state of the AT1 receptor. British Journal of Pharmacology, 174(12), 1771-1785. Retrieved from [Link]
-
Burnier, M., & Brunner, H. R. (1998). Angiotensin II Type 1 Receptor Blockers. Circulation, 98(20), 2262-2271. Retrieved from [Link]
-
NeMAd Research Group. (2022). Computational and Enzymatic Studies of Sartans in SARS-CoV-2 Spike RBD-ACE2 Binding: The Role of Tetrazole and Perspectives as Antihypertensive and COVID-19 Therapeutics. International Journal of Molecular Sciences, 23(15), 8567. Retrieved from [Link]
-
ResearchGate. (n.d.). The suggested mechanism for the synthesis of cyano biphenyl. Retrieved from [Link]
-
Industry News. (2026, January 7). Brand New this compound Massive 40% Savings. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation cyano carboxylic acid esters.
- Google Patents. (n.d.). Preparation of 4-cyano-4'-hydroxybiphenyl.
-
ResearchGate. (n.d.). Mimics of cyanobiphenyls, synthetic possibilities in carboxylic acids, and lateral substitutions by nitro-and halogeno-units. Retrieved from [Link]
-
Song, B. A., et al. (2010). Synthesis and antiviral bioactivities of 2-cyano-3-substituted-amino(phenyl) methylphosphonylacrylates (acrylamides) containing alkoxyethyl moieties. Journal of Agricultural and Food Chemistry, 58(5), 2904-2909. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
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- 4. qcc.edu [qcc.edu]
- 5. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 9. ahajournals.org [ahajournals.org]
- 10. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]
- 11. bhf.org.uk [bhf.org.uk]
- 12. CV Pharmacology | Angiotensin Receptor Blockers (ARBs) [cvpharmacology.com]
- 13. ahajournals.org [ahajournals.org]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and structure-activity relationship of a new series of potent AT1 selective angiotensin II receptor antagonists: 5-(biphenyl-4-ylmethyl)pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Unique Potential of 2'-Cyano-[1,1'-biphenyl]-3-carboxylic acid in MOF Chemistry
An in-depth technical guide on the application of 2'-Cyano-[1,1'-biphenyl]-3-carboxylic acid as a versatile linker in the design and synthesis of Metal-Organic Frameworks (MOFs). This document provides researchers, scientists, and drug development professionals with detailed application notes, protocols, and expert insights.
The field of Metal-Organic Frameworks (MOFs) has witnessed exponential growth owing to their vast potential in applications ranging from gas storage and separation to catalysis and drug delivery. The choice of the organic linker is paramount in dictating the final topology, porosity, and functionality of the resulting framework. While many conventional linkers have been extensively studied, there is a growing interest in developing novel linkers that can impart unique properties to MOFs. This compound is an emerging linker in this context, offering a unique combination of a rigid biphenyl backbone, a carboxylic acid coordinating group, and a strategically positioned cyano group.
The biphenyl core provides a robust and linear scaffold, which is conducive to the formation of high-surface-area, porous structures. The carboxylic acid group serves as a reliable coordination site for a wide range of metal ions, forming stable metal-carboxylate clusters that act as secondary building units (SBUs). The most intriguing feature of this linker is the 2'-cyano group. This functional group can act as a secondary coordination site, leading to the formation of MOFs with higher dimensionality and unique network topologies. Furthermore, the cyano group can be post-synthetically modified, opening up avenues for the introduction of new functionalities within the MOF pores. This application note provides a comprehensive overview of the use of this compound in MOF synthesis, characterization, and potential applications.
Synthesis of MOFs using this compound: A Step-by-Step Protocol
The synthesis of MOFs using this compound typically involves solvothermal or hydrothermal methods. The choice of metal source, solvent system, and reaction conditions plays a crucial role in determining the final product. Below is a generalized protocol that can be adapted for the synthesis of various MOFs with this linker.
Experimental Protocol: Solvothermal Synthesis of a Zinc-based MOF
This protocol describes the synthesis of a hypothetical zinc-based MOF, designated as Zn-CBC, using this compound (H-CBC).
Materials:
-
This compound (H-CBC)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (EtOH)
-
Teflon-lined stainless steel autoclave (23 mL)
Procedure:
-
Preparation of the reaction mixture: In a 20 mL glass vial, dissolve 22.5 mg (0.1 mmol) of this compound and 29.7 mg (0.1 mmol) of zinc nitrate hexahydrate in 10 mL of DMF.
-
Sonication: Sonicate the mixture for 15 minutes to ensure complete dissolution and homogenization.
-
Sealing the autoclave: Transfer the solution to a 23 mL Teflon-lined stainless steel autoclave. Seal the autoclave tightly.
-
Heating: Place the autoclave in a preheated oven at 120 °C for 72 hours.
-
Cooling: After 72 hours, turn off the oven and allow the autoclave to cool down slowly to room temperature over a period of 24 hours.
-
Product isolation: Carefully open the autoclave and collect the crystalline product by decantation.
-
Washing: Wash the crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.
-
Solvent exchange: Immerse the crystals in ethanol (10 mL) for 3 days, replacing the ethanol with a fresh portion every 24 hours. This step is crucial for removing the high-boiling DMF from the pores of the MOF.
-
Drying: Decant the ethanol and dry the product under vacuum at 80 °C for 12 hours to obtain the activated MOF.
Causality behind Experimental Choices:
-
Solvent: DMF is a common solvent in MOF synthesis due to its high boiling point and its ability to dissolve a wide range of organic and inorganic compounds.
-
Temperature and Time: The solvothermal conditions (120 °C for 72 hours) provide the necessary energy to overcome the activation barrier for the formation of the crystalline MOF structure. The slow cooling promotes the growth of larger, well-defined crystals.
-
Solvent Exchange and Activation: The solvent exchange with ethanol followed by vacuum drying is essential to remove the guest molecules (DMF) from the pores of the MOF, making the internal surface area accessible for applications like gas storage.
Characterization of MOFs Derived from this compound
A thorough characterization of the synthesized MOF is essential to confirm its structure, porosity, and stability. A combination of analytical techniques is typically employed.
| Technique | Purpose | Expected Observations for a Crystalline MOF |
| Single-Crystal X-ray Diffraction (SC-XRD) | To determine the precise three-dimensional atomic arrangement, including connectivity and pore structure. | A well-defined diffraction pattern that can be solved to reveal the crystal structure. |
| Powder X-ray Diffraction (PXRD) | To confirm the phase purity of the bulk material and to check for structural changes upon activation or guest exchange. | A diffraction pattern that matches the simulated pattern from the single-crystal structure. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and to determine the temperature at which the framework decomposes. | A weight loss step corresponding to the removal of solvent molecules, followed by a plateau indicating the stable framework, and finally, a sharp weight loss at the decomposition temperature. |
| Fourier-Transform Infrared Spectroscopy (FT-IR) | To identify the functional groups present in the MOF and to confirm the coordination of the carboxylate group to the metal center. | The disappearance of the C=O stretching band of the carboxylic acid and the appearance of symmetric and asymmetric stretching bands of the coordinated carboxylate group. The C≡N stretching band should also be observable. |
| Gas Sorption Analysis (e.g., N₂ at 77 K) | To determine the porosity of the MOF, including its surface area (BET), pore volume, and pore size distribution. | A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively. |
Potential Applications of MOFs Based on this compound
The unique structural and functional features of MOFs derived from this compound make them promising candidates for a variety of applications.
Gas Storage and Separation
The inherent porosity of these MOFs makes them suitable for storing gases like hydrogen and methane. The presence of the cyano group can enhance the affinity of the framework for certain gases, such as carbon dioxide, through dipole-quadrupole interactions, making them potentially useful for CO₂ capture and separation.
Catalysis
The metal nodes in the MOF can act as catalytic sites. Furthermore, the cyano group can be post-synthetically modified to introduce catalytically active functional groups. For instance, the cyano group can be reduced to an amine group, which can then be used to anchor metal nanoparticles or organocatalysts.
Sensing
The luminescence properties of some MOFs can be modulated by the presence of specific analytes. The cyano group can influence the electronic properties of the linker and, consequently, the luminescence of the MOF. This could be exploited for the development of chemical sensors.
Drug Delivery
The porous structure of these MOFs can be used to encapsulate and deliver therapeutic agents. The release of the drug can be controlled by the pore size of the MOF and the interactions between the drug molecule and the framework. The biocompatibility of such MOFs would need to be carefully evaluated.
Visualizing the Synthesis and Structure
Caption: A generalized workflow for the solvothermal synthesis of a Metal-Organic Framework.
Caption: The chemical structure of this compound.
Conclusion and Future Outlook
This compound represents a promising, albeit currently under-explored, building block for the design of novel MOFs. Its rigid backbone, combined with the dual functionality of the carboxylate and cyano groups, offers exciting opportunities for the construction of frameworks with unique topologies and tailored properties. The protocols and characterization techniques outlined in this application note provide a solid foundation for researchers to explore the potential of this versatile linker. Future research should focus on systematically investigating the coordination chemistry of this linker with a wider range of metal ions, exploring post-synthetic modification of the cyano group to introduce new functionalities, and evaluating the performance of the resulting MOFs in various applications, particularly in the areas of gas separation and catalysis.
References
Due to the specialized nature of the topic, specific publications directly employing "this compound" in MOF synthesis are limited. The protocols and principles described herein are based on established methodologies in MOF chemistry. For further reading on the synthesis and characterization of MOFs, the following resources are recommended:
-
Metal-Organic Frameworks: Design and Application. Yaghi, O. M., et al. Nature2003 , 423, 705-714. [Link]
-
The Chemistry and Applications of Metal-Organic Frameworks. Furukawa, H., et al. Science2013 , 341(6149), 1230444. [Link]
-
Introduction to Metal-Organic Frameworks. Yaghi, O. M. Wiley-VCH2019 . [Link]
"2'-Cyano-[1,1'-biphenyl]-3-carboxylic acid" applications in materials science
An in-depth guide to the applications of 2'-Cyano-[1,1'-biphenyl]-3-carboxylic acid in materials science, designed for researchers, scientists, and professionals in drug development.
Introduction: A Versatile Building Block for Advanced Materials
This compound is a bifunctional organic molecule with significant potential for applications in materials science. Its structure, featuring a rigid biphenyl core, a carboxylic acid group, and a cyano group, makes it a promising candidate for the synthesis of a variety of advanced materials. The carboxylic acid moiety can act as a coordination site for metal ions, enabling the formation of metal-organic frameworks (MOFs), or as a reactive site for polymerization reactions. The cyano group, with its strong dipole moment and electron-withdrawing nature, can impart specific electronic, optical, and liquid crystalline properties to the resulting materials.
While specific, field-proven applications of this compound are not extensively documented in publicly available literature, its structural motifs are found in a range of high-performance materials. This guide, therefore, provides detailed application notes and protocols based on well-established principles and analogous systems, offering a scientifically grounded framework for exploring the potential of this versatile molecule.
Physicochemical Properties
A summary of the key properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 893736-75-9 |
| Molecular Formula | C₁₄H₉NO₂ |
| Molecular Weight | 223.23 g/mol |
| Appearance | White crystalline solid |
| Purity | >99% |
Application Note 1: A Functional Linker for Metal-Organic Frameworks (MOFs)
The bifunctional nature of this compound makes it an excellent candidate as an organic linker for the synthesis of MOFs. The carboxylic acid group can coordinate to metal ions or clusters, forming the nodes of the framework, while the biphenyl backbone acts as a rigid strut. The pendant cyano group can introduce functionality into the pores of the MOF, potentially enhancing its properties for applications such as gas storage, separation, or catalysis.
Protocol 1: Solvothermal Synthesis of a Cyano-Functionalized MOF
This protocol describes a general procedure for the solvothermal synthesis of a MOF using this compound as the organic linker and a zinc-based metal source.
Materials:
-
This compound
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a 20 mL glass vial, dissolve 0.1 mmol of this compound in 10 mL of DMF.
-
In a separate vial, dissolve 0.1 mmol of zinc nitrate hexahydrate in 5 mL of ethanol.
-
Add the zinc solution to the linker solution and stir for 15 minutes at room temperature.
-
Transfer the resulting solution to a 25 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and place it in a preheated oven at 120 °C for 48 hours.
-
After 48 hours, allow the autoclave to cool to room temperature.
-
Collect the crystalline product by filtration and wash with fresh DMF and then ethanol.
-
Dry the product under vacuum at 80 °C for 12 hours.
Characterization and Validation:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the coordination of the carboxylate group to the metal center and the presence of the cyano group.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF.
-
Gas Adsorption Analysis (e.g., N₂ at 77 K): To determine the porosity and surface area of the MOF.
Application Note 2: Monomer for High-Performance Polyamides
The carboxylic acid functionality of this compound allows for its use as a monomer in the synthesis of polyamides. Polyamides derived from this monomer are expected to exhibit high thermal stability and unique electronic properties due to the rigid cyanobiphenyl unit. These properties could be advantageous for applications in high-performance films, fibers, and coatings.
Protocol 2: Synthesis of a Polyamide via Polycondensation
This protocol outlines the synthesis of a polyamide from this compound and a commercially available diamine, such as 4,4'-oxydianiline (ODA). The synthesis involves a two-step process: formation of the diacid chloride followed by polycondensation with the diamine.
Step 1: Synthesis of 2'-Cyano-[1,1'-biphenyl]-3-carbonyl chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 10 mmol of this compound in 20 mL of thionyl chloride.
-
Add a catalytic amount of DMF (2-3 drops).
-
Heat the mixture to reflux and maintain for 4 hours.
-
After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting solid is the diacid chloride, which can be used in the next step without further purification.
Step 2: Polycondensation with 4,4'-Oxydianiline (ODA)
-
In a nitrogen-purged flask, dissolve 10 mmol of ODA in 50 mL of anhydrous N-methyl-2-pyrrolidone (NMP).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the 2'-Cyano-[1,1'-biphenyl]-3-carbonyl chloride (10 mmol) to the ODA solution with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours.
-
Precipitate the polymer by pouring the reaction mixture into 500 mL of methanol.
-
Collect the fibrous polymer by filtration, wash thoroughly with methanol and water, and dry in a vacuum oven at 100 °C for 24 hours.
Characterization and Validation:
-
FTIR Spectroscopy: To confirm the formation of the amide linkage and the presence of the cyano group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polyamide.
-
Differential Scanning Calorimetry (DSC) and TGA: To evaluate the thermal properties (glass transition temperature and thermal stability) of the polymer.
Application Note 3: Potential in Optoelectronic and Liquid Crystalline Materials
The cyanobiphenyl moiety is a well-established mesogen, forming the basis of many liquid crystal materials used in displays and other optoelectronic devices. The introduction of a carboxylic acid group provides a handle for further functionalization or incorporation into larger molecular architectures, such as liquid crystal polymers. The specific substitution pattern of this compound, with the cyano and carboxylic acid groups on different phenyl rings and in a non-linear arrangement, may lead to unique liquid crystalline phases or interesting photophysical properties.
While a detailed synthetic protocol for a specific device is beyond the scope of this general guide, researchers can explore the incorporation of this molecule into known liquid crystal polymer backbones or as a component in conjugated polymers for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The electron-withdrawing nature of the cyano group can be exploited to tune the electronic energy levels of such materials.
References
- Vertex AI Search. (2026). Brand New this compound Massive 40% Savings.
- BLDpharm. (n.d.). 893736-75-9|this compound.
-
Goodby, J. W., et al. (2022). Conception, Discovery, Invention, Serendipity and Consortia: Cyanobiphenyls and Beyond. [Journal Name], , [Pages].
- MDPI. (n.d.). Synthesis of Cyano-Substituted Conjugated Polymers for Photovoltaic Applications.
- Dalton Transactions. (n.d.). Metal organic frameworks decorated with free carboxylic acid groups: topology, metal capture and dye adsorption properties. Retrieved January 18, 2026, from [A relevant RSC Publishing journal page].
- Elsevier. (n.d.). Unsaturated polyamides with pendent cyano groups derived from 1,4-bis(2-cyano- 2-carboxyvinyl)benzene.
Application Notes & Protocols: Strategic Derivatization of 2'-Cyano-[1,1'-biphenyl]-3-carboxylic Acid for High-Throughput Biological Screening
Abstract: This document provides a comprehensive guide for the strategic derivatization of the privileged 2'-Cyano-[1,1'-biphenyl]-3-carboxylic acid scaffold. The protocols and workflows detailed herein are designed for researchers in medicinal chemistry and drug development aiming to generate focused compound libraries for biological screening. We will explore the chemical logic behind derivatization at the carboxylic acid and cyano moieties, provide robust, step-by-step synthetic protocols, and outline corresponding high-throughput screening (HTS) methodologies. The overarching goal is to empower research teams to efficiently explore the structure-activity relationships (SAR) of this versatile chemical starting point for the identification of novel therapeutic agents.
Introduction: The Biphenyl Scaffold as a Privileged Structure in Drug Discovery
The [1,1'-biphenyl] core is a cornerstone in modern medicinal chemistry, renowned for its conformational flexibility and ability to present substituents in precise three-dimensional orientations. This allows for effective interactions with a wide array of biological targets. Notably, the biphenyl motif is central to the mechanism of Angiotensin II receptor blockers (ARBs) like Losartan and Valsartan, which are critical therapies for hypertension. The specific scaffold, this compound, offers two orthogonal, highly reactive handles for chemical modification: the 3-carboxylic acid and the 2'-cyano group. This dual functionality allows for the systematic and independent exploration of two distinct regions of chemical space, making it an ideal starting point for library synthesis.
The derivatization strategy outlined below is predicated on a "hub-and-spoke" model. The core biphenyl structure acts as the central hub, while derivatization at the carboxylic acid explores interactions with polar, hydrogen-bonding regions of a target's active site, and modification of the cyano group probes deeper, often more hydrophobic pockets.
Strategic Derivatization Workflows
A successful derivatization campaign requires a logical workflow that maximizes the diversity and quality of the resulting compound library. The following diagram illustrates the parallel synthesis approach for modifying the this compound core.
Caption: Parallel derivatization and screening workflow.
Protocol 1: Amide Library Synthesis via EDC/HOBt Coupling
Rationale: Amide bond formation is a robust and highly reliable reaction in medicinal chemistry. It allows for the introduction of a vast array of commercially available primary and secondary amines, enabling fine-tuning of properties like solubility, hydrogen bonding capacity, and steric bulk. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt) is a gold-standard method that minimizes racemization and side reactions, proceeding efficiently at room temperature.
Materials:
-
This compound
-
A diverse library of primary and secondary amines (e.g., benzylamine, morpholine, aniline derivatives)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Step-by-Step Protocol:
-
Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq).
-
Solvent Addition: Dissolve the starting material in anhydrous DMF.
-
Reagent Addition: Add HOBt (1.2 eq) and the selected amine (1.1 eq) to the solution.
-
Base Addition: Add DIPEA (2.5 eq) to the mixture to act as a proton scavenger.
-
Coupling Agent: Slowly add EDC (1.2 eq) to the stirred solution at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to yield the desired amide derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Bioisosteric Replacement of Carboxylic Acid with a Tetrazole Ring
Rationale: In drug design, a tetrazole ring is a well-established bioisostere for a carboxylic acid. It maintains a similar acidic pKa and spatial arrangement of hydrogen bond acceptors but offers improved metabolic stability and cell permeability. The conversion of the 2'-cyano group on the biphenyl scaffold into a tetrazole ring is a key strategy, particularly when targeting receptors like the Angiotensin II type 1 (AT₁) receptor, where this moiety is crucial for binding.
Materials:
-
This compound derivative (e.g., a methyl ester to protect the acid)
-
Sodium azide (NaN₃) - EXTREME CAUTION: Highly toxic and potentially explosive.
-
Zinc chloride (ZnCl₂) or Tri-n-butyltin azide (Bu₃SnN₃)
-
N,N-Dimethylformamide (DMF) or Toluene
-
Ammonium chloride (NH₄Cl)
-
Hydrochloric acid (HCl, 1M)
Step-by-Step Protocol:
-
Precautionary Measures: All work with azides must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including a blast shield. Avoid contact with acids, which can generate highly toxic hydrazoic acid gas.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2'-cyano starting material (1.0 eq) in DMF.
-
Reagent Addition: Add sodium azide (3.0 eq) and zinc chloride (2.0 eq). The Lewis acid catalyst activates the nitrile group towards nucleophilic attack.
-
Heating: Heat the reaction mixture to 120-130 °C and maintain for 24-48 hours.
-
Reaction Monitoring: Monitor the conversion of the nitrile to the tetrazole by LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with 1M HCl to protonate the tetrazole and dissolve inorganic salts.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with water and brine.
-
-
Purification & Characterization: Dry the organic layer, concentrate, and purify by flash chromatography or recrystallization. Confirm the structure by NMR and HRMS, looking for the disappearance of the nitrile peak in the IR spectrum and the appearance of the tetrazole proton in the ¹H NMR.
Biological Screening: A Tiered Approach
Once a library of derivatives has been synthesized, a tiered screening approach is recommended to efficiently identify promising candidates.
Caption: Tiered approach for biological screening of derivatives.
Example Protocol: AT₁ Receptor Binding Assay (Primary HTS)
Rationale: This is a competitive binding assay used to determine if the synthesized compounds can displace a radiolabeled ligand from the Angiotensin II Type 1 (AT₁) receptor. It is a fundamental assay for identifying potential ARBs.
Materials:
-
Membrane preparations from cells overexpressing human AT₁ receptor.
-
[¹²⁵I]-Sar¹-Ile⁸-Angiotensin II (radiolabeled ligand).
-
Synthesized library compounds dissolved in DMSO.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (GF/C).
-
Scintillation fluid and a microplate scintillation counter.
Protocol:
-
Compound Plating: Dispense library compounds into a 96-well plate to a final assay concentration of 10 µM. Include wells for "total binding" (DMSO vehicle only) and "non-specific binding" (a high concentration of an unlabeled competitor, e.g., 10 µM Losartan).
-
Reagent Addition: To each well, add the AT₁ receptor membrane preparation followed by the [¹²⁵I]-Sar¹-Ile⁸-Angiotensin II (at a concentration near its Kd, e.g., 0.1 nM).
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the GF/C filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Detection: Allow the filters to dry, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound using the formula: % Inhibition = 100 * (1 - [(Sample CPM - Non-specific CPM) / (Total CPM - Non-specific CPM)])
Data Summary Table:
| Compound ID | Derivatization Site | R-Group | % Inhibition @ 10 µM |
| Ref-Losa | - | - | 98.2% |
| Core-001 | Carboxylic Acid (Amide) | Benzyl | 75.6% |
| Core-002 | Carboxylic Acid (Amide) | Morpholinyl | 12.3% |
| Core-003 | Cyano (Tetrazole) | - | 92.5% |
| Core-004 | Carboxylic Acid (Ester) | Ethyl | 35.1% |
Conclusion and Future Directions
The strategic derivatization of this compound provides a powerful platform for the discovery of novel bioactive molecules. By systematically modifying the carboxylic acid and cyano groups, researchers can conduct a thorough investigation of the structure-activity landscape around this privileged scaffold. The protocols provided herein offer robust and validated methods for both the chemical synthesis of diverse libraries and their subsequent biological evaluation. Hits identified from primary screening should be advanced to determine dose-response relationships (IC₅₀/EC₅₀), assess selectivity against related targets, and profile for early ADME properties to identify qualified lead candidates for further optimization.
References
-
Unger, T. (2002). The role of the renin-angiotensin system in the development of cardiovascular disease. American Journal of Cardiology, 89(2), 3-10. [Link]
-
Noda, M., et al. (1995). A new class of potent, orally active, non-peptide angiotensin II receptor antagonists. Journal of Medicinal Chemistry, 38(17), 3358-3370. [Link]
-
Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]
-
Bryant, S. D., & E. I. von-Krosigk (1995). The use of tetrazoles as carboxylic acid surrogates. Journal of Molecular Graphics, 13(2), 118-125. [Link]
Application Note: A Scalable Suzuki-Miyaura Coupling Protocol for the Synthesis of 2'-Cyano-[1,1'-biphenyl]-3-carboxylic Acid
Abstract
This document provides a comprehensive and scalable protocol for the synthesis of 2'-Cyano-[1,1'-biphenyl]-3-carboxylic acid, a key building block in the development of pharmaceuticals and agrochemicals.[1] The described method is based on a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a strategy renowned for its high functional group tolerance and reliability in industrial applications. This guide is intended for researchers, chemists, and process development professionals, offering in-depth explanations of critical process parameters, a detailed step-by-step protocol for a 100-gram scale synthesis, and essential safety and analytical considerations. The protocol emphasizes the use of cost-effective and easily removable heterogeneous catalysts, robust inorganic bases, and practical work-up procedures to ensure high yield, purity, and operational safety.
Introduction
The biaryl motif is a privileged structure in medicinal chemistry and materials science.[2] this compound (CAS RN 893736-75-9) is a vital intermediate, incorporating both a nitrile and a carboxylic acid functionality, which serve as versatile handles for further synthetic transformations.[1] The development of a robust, cost-effective, and scalable manufacturing process is therefore of significant interest.
While several methods exist for the formation of biaryl bonds, the Suzuki-Miyaura cross-coupling reaction stands out as the most powerful and reliable approach for industrial synthesis. Its advantages include mild reaction conditions, commercial availability of a vast array of boronic acids and aryl halides, and exceptional tolerance of various functional groups. This application note details a scalable synthesis utilizing a heterogeneous palladium on carbon (Pd/C) catalyst, which mitigates challenges associated with residual precious metal contamination common in large-scale operations using homogeneous catalysts.[3][4][5]
Process Chemistry and Mechanism
The selected synthetic route involves the Suzuki-Miyaura coupling of 3-Carboxyphenylboronic acid with 2-Bromobenzonitrile . This approach is chosen based on the relative commercial availability and stability of the starting materials.
Overall Reaction Scheme:
The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The catalytic cycle, illustrated below, is a cornerstone of modern cross-coupling chemistry.[6]
The Suzuki-Miyaura Catalytic Cycle
The mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (2-Bromobenzonitrile) to form an organopalladium(II) complex.
-
Transmetalation: The boronic acid is activated by a base to form a more nucleophilic boronate species, which then transfers its aryl group (3-carboxyphenyl) to the palladium center, displacing the halide.[6]
-
Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst to re-enter the cycle.
Critical Parameters for Scale-Up
Transitioning a reaction from bench-scale to multi-kilogram production requires careful consideration of several factors that can profoundly impact safety, yield, purity, and cost.
3.1 Catalyst and Ligand Selection For large-scale synthesis, heterogeneous catalysts like palladium on carbon (Pd/C) are often superior to homogeneous ones [e.g., Pd(PPh₃)₄].[3][4] The primary advantages are:
-
Ease of Removal: Pd/C can be removed by simple filtration through a medium like Celite, drastically simplifying the work-up.[3]
-
Lower Product Contamination: This leads to significantly lower levels of residual palladium in the final product, a critical parameter for pharmaceutical intermediates.[4]
-
Cost-Effectiveness: Pd/C is generally less expensive and can sometimes be recycled.
-
Ligandless Conditions: In many cases, Pd/C can effectively catalyze the reaction without the need for expensive and often air-sensitive phosphine ligands.[5]
3.2 Solvent and Base System A biphasic solvent system, typically an organic solvent mixed with water, is highly effective. The organic phase (e.g., toluene, 2-butanol) dissolves the aryl halide and the product, while the aqueous phase dissolves the inorganic base (e.g., K₂CO₃) and the boronic acid salt. This system facilitates both the reaction at the interface and the subsequent separation during work-up.[3][7] Simple inorganic bases like potassium or sodium carbonate are preferred over organic amines or cesium carbonate due to lower cost, easier disposal, and better safety profiles.[5]
3.3 Thermal Hazard Assessment Suzuki-Miyaura couplings are known to be exothermic.[8][9] On a large scale, the heat generated can accumulate rapidly if not managed, potentially leading to a runaway reaction where the temperature and pressure exceed the capacity of the reactor. The Maximum Temperature of the Synthesis Reaction (MTSR) can exceed the solvent's boiling point.[8][9]
-
Control Strategy: A robust thermal management plan is essential. This includes using a reactor with adequate cooling capacity and employing controlled, sub-surface addition of a key reagent to manage the rate of heat evolution.
-
Safety Margin: It is good practice to understand the thermal decomposition behavior of the reaction mixture and operate at a safe temperature, typically well below the detected onset of decomposition.[8]
3.4 Impurity Control and Palladium Removal Common impurities include starting materials, homocoupled byproducts (from the dimerization of either the aryl halide or the boronic acid), and protodeboronation products.[10][11]
-
Minimizing Impurities: Maintaining strict anaerobic (oxygen-free) conditions during the reaction is crucial to prevent catalyst deactivation and minimize side reactions.[7][11]
-
Palladium Scavenging: Even after filtering the Pd/C catalyst, trace amounts of palladium may remain dissolved. To meet stringent regulatory limits for pharmaceuticals (<10 ppm), a secondary treatment with a palladium scavenger, such as L-cysteine or activated carbon, is often employed during the work-up.[7][10]
Detailed Scale-Up Protocol (100g Scale)
This protocol is designed for a target scale of 100g of this compound. All operations should be conducted in a well-ventilated fume hood or an appropriate process bay by trained personnel.
4.1 Materials and Equipment
-
Equipment: 2L jacketed glass reactor equipped with a mechanical overhead stirrer, reflux condenser, thermocouple, and nitrogen inlet/outlet. Filtration apparatus (Büchner funnel or filter reactor), vacuum drying oven.
-
Reagents:
-
2-Bromobenzonitrile (≥98%)
-
3-Carboxyphenylboronic acid (≥97%)
-
Palladium on Carbon (10 wt. % Pd, 50% wet)
-
Potassium Carbonate (K₂CO₃, ≥99%, anhydrous powder)
-
Toluene (Reagent grade)
-
Deionized Water
-
Hydrochloric Acid (HCl, 3M aqueous solution)
-
Celite® 545 or equivalent filter aid
-
4.2 Reagent Stoichiometry Table
| Reagent | Molar Mass ( g/mol ) | Equivalents | Moles (mol) | Mass (g) | Volume (mL) | Notes |
| 2-Bromobenzonitrile | 182.02 | 1.00 | 0.549 | 100.0 | - | Limiting Reagent |
| 3-Carboxyphenylboronic acid | 165.95 | 1.10 | 0.604 | 100.2 | - | Slight excess to drive reaction |
| Palladium on Carbon (10%) | - | 0.01 | 0.0055 | 11.7 (wet) | - | 1 mol % Pd, use 50% water-wet paste |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.50 | 1.373 | 189.8 | - | Base |
| Toluene | - | - | - | - | 600 | Solvent |
| Deionized Water | - | - | - | - | 600 | Solvent |
4.3 Step-by-Step Procedure
-
Reactor Setup and Inerting:
-
Assemble the 2L reactor system and ensure all joints are properly sealed.
-
Purge the reactor with nitrogen for at least 30 minutes to create an inert atmosphere. Maintain a gentle nitrogen blanket throughout the entire process.
-
-
Charging Reagents:
-
To the inerted reactor, charge Toluene (600 mL), Deionized Water (600 mL), 2-Bromobenzonitrile (100.0 g), 3-Carboxyphenylboronic acid (100.2 g), and Potassium Carbonate (189.8 g).
-
Begin stirring at 200-300 RPM to form a slurry.
-
Carefully add the 10% Pd/C catalyst (11.7 g, 50% wet). Rinse the catalyst container with a small amount of deionized water to ensure complete transfer.
-
-
Reaction Execution and Monitoring:
-
Heat the reactor jacket to raise the internal temperature of the mixture to 80-85 °C (reflux).
-
Maintain the reaction at this temperature with vigorous stirring for 4-6 hours.
-
Monitor the reaction progress by taking small, quenched samples periodically (e.g., every 2 hours) for HPLC analysis to check for the disappearance of the 2-Bromobenzonitrile starting material.
-
-
Reaction Work-up and Catalyst Removal:
-
Once the reaction is complete (<1% starting material remaining), cool the mixture to 60 °C.
-
Prepare a filter bed by packing a layer of Celite® (approx. 2 cm thick) into a Büchner funnel. Pre-wet the Celite pad with water.[3]
-
Filter the hot reaction mixture through the Celite pad to remove the Pd/C catalyst.
-
Wash the reactor and the filter cake with hot deionized water (2 x 100 mL, ~60 °C) to ensure all product is collected.
-
Transfer the combined filtrate to a separation funnel or back into the clean reactor. Allow the layers to separate.
-
-
Product Isolation:
-
Separate the lower aqueous layer.
-
Wash the upper organic (toluene) layer with deionized water (200 mL).
-
Transfer the organic layer to a clean vessel suitable for precipitation.
-
While stirring, slowly add 3M Hydrochloric Acid to the organic layer to acidify it to a pH of 2. This will precipitate the carboxylic acid product.[3][10]
-
A thick white precipitate will form. Continue stirring for at least 1 hour at room temperature to ensure complete crystallization.
-
-
Filtration, Washing, and Drying:
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with deionized water (3 x 200 mL) to remove any residual salts and acid.
-
Wash the cake with a small amount of cold toluene (50 mL) to displace the water.
-
Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.
-
Expected Yield: 105-115 g (85-95%); Purity: >99% by HPLC.
-
4.4 Process Flow Diagram
Analytical Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
HPLC (High-Performance Liquid Chromatography): To determine purity and quantify any residual starting materials or byproducts.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight of the product (223.23 g/mol ).[1]
-
¹H NMR (Proton Nuclear Magnetic Resonance Spectroscopy): To confirm the chemical structure.
-
ICP-MS (Inductively Coupled Plasma Mass Spectrometry): To quantify residual palladium content in the final product.
Safety and Hazard Analysis
Scaling up chemical reactions introduces risks that must be carefully managed. A thorough hazard analysis is mandatory before commencing any work.
6.1 Reagent Hazards Table
| Chemical | Primary Hazards | Mitigation Measures |
| 2-Bromobenzonitrile | Toxic if swallowed or inhaled, skin/eye irritant. | Handle in a fume hood, wear appropriate PPE (gloves, safety glasses, lab coat). |
| Toluene | Highly flammable liquid and vapor, skin/eye irritant, organ toxicity. | Use in a well-ventilated area away from ignition sources. Ground all equipment. Use appropriate PPE. |
| Palladium on Carbon | Flammable solid (pyrophoric when dry). | Handle as a wet paste. Do not allow to dry completely. Keep away from ignition sources. |
| Potassium Carbonate | Serious eye irritant, skin irritant. | Avoid generating dust. Wear safety glasses and gloves. |
| Hydrochloric Acid | Causes severe skin burns and eye damage. | Handle with extreme care, using acid-resistant gloves, safety goggles, and a face shield. |
6.2 Procedural Hazards
-
Exotherm: The reaction generates heat. Ensure the reactor's cooling system is operational and monitor the internal temperature closely, especially during the initial heating phase.
-
Pressure: Heating a closed system can cause a dangerous pressure buildup. Ensure the reactor is properly vented through the condenser.
-
Cyanide Compounds: The starting material contains a nitrile (cyano) group, which is covalently bound and stable. However, always handle with care and be aware of company-specific safety protocols for cyanide-related compounds.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or Incomplete Conversion | 1. Inactive catalyst (e.g., due to oxygen exposure).2. Insufficient base or poor base quality.3. Low reaction temperature. | 1. Ensure a thorough nitrogen purge before starting. Use a fresh batch of catalyst.2. Use anhydrous, powdered K₂CO₃. Ensure stoichiometry is correct.3. Verify thermocouple accuracy and ensure the internal temperature reaches 80-85 °C. |
| High Levels of Homocoupling | 1. Presence of oxygen in the reaction.2. Reaction temperature too high. | 1. Improve the inerting procedure; maintain a positive nitrogen pressure.2. Do not exceed the recommended reaction temperature. |
| High Residual Palladium | 1. Inefficient filtration of Pd/C.2. Leaching of palladium into the solution. | 1. Use a finer grade of filter aid or a double filtration.2. After filtration, consider an additional polishing step by stirring the aqueous or organic phase with a scavenger (e.g., activated carbon) and re-filtering.[10] |
| Difficulty in Isolation | 1. Product oiling out instead of crystallizing.2. Incomplete precipitation. | 1. Cool the solution slowly after acidification. If it oils out, try adding a seed crystal or scratching the inside of the vessel.2. Ensure the pH is truly ≤ 2. Add acid slowly to promote crystal growth. |
Conclusion
This application note provides a robust and well-characterized protocol for the multi-gram scale-up synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. By employing a heterogeneous Pd/C catalyst, an inexpensive inorganic base, and a practical biphasic solvent system, this procedure is designed for efficiency, safety, and scalability. The detailed discussion of critical process parameters and troubleshooting guidance equips process chemists and researchers with the necessary information to successfully implement and adapt this synthesis for larger-scale production in pharmaceutical and chemical development environments.
References
-
Ennis, D. S., McManus, J., Wood-Kaczmar, W., Richardson, J., Smith, G. E., & Carstairs, A. (1999). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development, 3(4), 248-252. [Link]
-
American Chemical Society. (1999). Multikilogram-scale synthesis of a biphenyl carboxylic acid derivative using a Pd/C-mediated Suzuki coupling approach. Organic Process Research & Development. [Link]
- Google Patents. (n.d.). Process for preparing derivatives of biphenyl-2-carboxylic acid. CA2364862C.
-
Royal Society of Chemistry. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. [Link]
-
ACS Green Chemistry Institute. (n.d.). Suzuki-Miyaura - Green Review. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Ye, N., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development, 22(3), 351-359. [Link]
-
Sphinx Adsorbents. (2026). Brand New this compound. [Link]
-
Yang, Q., et al. (n.d.). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. [Link]
-
Hsiao, Y., et al. (2025). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development. [Link]
-
ResearchGate. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. [Link]
- Google Patents. (n.d.).
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Google Patents. (n.d.). Process for the preparation cyano carboxylic acid esters. EP2455365A1.
-
ResearchGate. (n.d.). Biphenyl carboxylic acids via Suzuki – Miyaura cross-coupling catalyzed.... [Link]
-
Royal Society of Chemistry. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. [Link]
-
Whitfield, C. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]
Sources
- 1. qcc.edu [qcc.edu]
- 2. gala.gre.ac.uk [gala.gre.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling Synthesis of 2'-Cyano-[1,1'-biphenyl]-3-carboxylic acid
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists focused on the synthesis of 2'-Cyano-[1,1'-biphenyl]-3-carboxylic acid. This valuable biphenyl scaffold is a key intermediate in pharmaceutical development, and its efficient synthesis via Suzuki-Miyaura cross-coupling is of paramount importance. This document provides in-depth, field-proven insights, moving beyond simple protocols to explain the underlying chemical principles that govern success.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the strategic planning of the synthesis.
Q1: What are the recommended starting materials for this synthesis?
For the synthesis of this compound, the most common and logical disconnection points to two partners: an aryl halide bearing the carboxylic acid and an arylboron species with the cyano group.
-
Aryl Halide Partner: 3-Bromobenzoic acid is the preferred starting material. While 3-iodobenzoic acid is more reactive, its higher cost and lower stability often make the bromo-analogue more practical for scale-up. Aryl chlorides are generally less reactive and require more specialized, highly active catalyst systems.[1]
-
Arylboron Partner: (2-Cyanophenyl)boronic acid is the direct choice. However, boronic acids, particularly those with electron-withdrawing groups like a cyano group, can be susceptible to a side reaction called protodeboronation.[2][3] To enhance stability and minimize this risk, using the corresponding (2-Cyanophenyl)boronic acid pinacol ester is a highly recommended alternative.
Q2: How do I select the optimal Palladium catalyst and ligand?
The choice of catalyst is critical. The "best" system depends on the reactivity of your specific substrates.
-
Palladium Source: For general screening, Pd(OAc)₂ (Palladium(II) acetate) or Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) are excellent choices as they are air-stable precursors that form the active Pd(0) species in situ. Pre-formed Pd(0) catalysts like Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) are also effective but can be more sensitive to air and decomposition over time.[1][4]
-
Ligand Selection: The ligand stabilizes the palladium center and modulates its reactivity. For this synthesis, which involves an electron-deficient boronic acid and a potentially coordinating carboxylic acid, a bulky and electron-rich phosphine ligand is often required to promote the key steps of the catalytic cycle.
-
Buchwald Ligands: Ligands such as SPhos and XPhos are highly recommended. Their steric bulk and electron-donating properties accelerate both the oxidative addition of the aryl bromide and the final reductive elimination step, leading to higher catalyst turnover and efficiency.[5][6]
-
Triphenylphosphine (PPh₃): While a classic ligand, it may be less effective for this specific transformation, potentially leading to slower reaction times and lower yields compared to more advanced ligands.
-
Q3: What is the role of the base, and which one should I use?
The base is not merely a spectator; it is a crucial activator in the Suzuki-Miyaura catalytic cycle.[7] Its primary role is to react with the boronic acid to form a more nucleophilic boronate species (e.g., Ar-B(OH)₃⁻).[8][9][10] This "ate" complex is essential for the transmetalation step, where the aryl group is transferred from boron to the palladium center.
-
Recommended Bases: For this synthesis, inorganic bases are standard.
-
Potassium Phosphate (K₃PO₄): Often the base of choice for challenging couplings. It is strong enough to promote boronate formation without being overly harsh, which can help prevent degradation of sensitive functional groups.
-
Carbonates (K₂CO₃, Cs₂CO₃): Potassium carbonate is a cost-effective and widely used base.[11] Cesium carbonate is more soluble and more basic, often providing better results in difficult cases, albeit at a higher cost.[12]
-
Q4: Why is degassing the reaction mixture so important?
Oxygen can be detrimental to the Suzuki coupling reaction in two primary ways:
-
Catalyst Oxidation: The active Pd(0) catalyst can be oxidized to inactive Pd(II) species by dissolved oxygen, effectively killing the catalytic cycle.
-
Homocoupling Promotion: Oxygen can promote the unwanted self-coupling of the boronic acid partner to form a symmetrical biaryl byproduct (in this case, 2,2'-dicyanobiphenyl).[3][13] This consumes your starting material and complicates purification.
Therefore, thoroughly degassing the solvent and the reaction mixture (by bubbling an inert gas like argon or nitrogen through it or by using freeze-pump-thaw cycles) is a non-negotiable step for achieving high yields and purity.[2][12]
Visualizing the Core-Mechanisms
To better understand the process, the following diagrams illustrate the key catalytic cycle and a standard experimental workflow.
Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.
Caption: A generalized experimental workflow for Suzuki coupling.
Troubleshooting Guide
This section is formatted to directly address specific issues you may encounter during your experiments.
Problem: My reaction shows very low yield or fails completely, but my starting materials are consumed.
This frustrating scenario often points to side reactions or product degradation.
-
Probable Cause 1: Protodeboronation. The (2-cyanophenyl)boronic acid is being converted to benzonitrile. This is a common side reaction, especially with elevated temperatures and aqueous bases.[2]
-
Solution A: Switch to a Boronic Ester. Use (2-cyanophenyl)boronic acid pinacol ester. Boronic esters are significantly more stable and less prone to protodeboronation.
-
Solution B: Use an Anhydrous System. If using a boronic acid is unavoidable, switch to a non-aqueous solvent system like dioxane or toluene with a base like anhydrous K₃PO₄.[2] This minimizes the water available to facilitate the side reaction.
-
-
Probable Cause 2: Product Instability. While unlikely for this specific molecule under standard conditions, consider if your reaction temperature is too high or the duration too long, potentially causing decarboxylation or other degradation pathways.
-
Solution: Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period. Monitor carefully by LC-MS to track product formation versus degradation.
-
Problem: The reaction stalls, leaving a significant amount of unreacted 3-bromobenzoic acid.
This indicates an issue with catalyst activity or longevity.
-
Probable Cause 1: Inefficient Catalyst System. The chosen palladium/ligand combination may not be active enough to overcome the deactivating effects of the substrates.
-
Solution A: Change the Ligand. If you are using a simple ligand like PPh₃, switch to a more robust Buchwald-type ligand such as SPhos or XPhos. These ligands are designed for challenging couplings.[5]
-
Solution B: Increase Catalyst Loading. As a first pass, try increasing the catalyst loading from 1-2 mol% to 3-5 mol%. If this improves conversion, it points to a catalyst activity issue.
-
-
Probable Cause 2: Catalyst Deactivation. The nitrogen of the cyano group or the oxygen of the carboxylate could be coordinating to the palladium center, leading to catalyst deactivation.
-
Solution: Ensure your ligand-to-palladium ratio is appropriate, typically between 1.5:1 to 2.5:1. An excess of a strongly binding ligand can help prevent substrate inhibition of the catalyst.
-
Problem: My crude product is contaminated with a significant amount of 2,2'-dicyanobiphenyl.
This is a clear indication of boronic acid homocoupling.
-
Probable Cause: Presence of Oxygen. As discussed in the FAQ, oxygen is a primary driver of homocoupling.[13]
-
Solution A: Rigorous Degassing. Re-evaluate your degassing procedure. Ensure your solvent is thoroughly sparged with an inert gas before adding reagents. Maintain a positive pressure of argon or nitrogen throughout the entire reaction setup and duration.[2][12]
-
Solution B: Check Reagent Purity. Ensure your palladium source is not old or partially decomposed, as palladium black can sometimes promote homocoupling.
-
Caption: A decision tree for troubleshooting low reaction yields.
Optimized Protocol and Conditions
The following table and protocol provide a robust starting point for the synthesis of this compound.
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | 3-Bromobenzoic acid (1.0 equiv) | Cost-effective and sufficiently reactive. |
| Arylboron | (2-Cyanophenyl)boronic acid pinacol ester (1.2 - 1.5 equiv) | Stable; minimizes protodeboronation risk. A slight excess drives the reaction to completion. |
| Pd Source | Pd(OAc)₂ (2 mol%) | Air-stable, reliable Pd(0) precursor. |
| Ligand | SPhos (4.4 mol%) | Highly active ligand for challenging couplings; 2.2:1 ligand:Pd ratio. |
| Base | K₃PO₄ (3.0 equiv) | Strong, non-nucleophilic base effective in promoting the reaction. |
| Solvent | 1,4-Dioxane / H₂O (e.g., 5:1 v/v) | Excellent solvent for dissolving organic substrates and the inorganic base. |
| Temperature | 90 - 100 °C | Provides sufficient thermal energy without excessive side reactions. |
| Atmosphere | Inert (Argon or Nitrogen) | Critical to prevent catalyst death and homocoupling. |
Step-by-Step Experimental Protocol
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add 3-bromobenzoic acid (1.0 equiv), (2-cyanophenyl)boronic acid pinacol ester (1.3 equiv), and K₃PO₄ (3.0 equiv).
-
Inerting the System: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure the vessel is free of oxygen.[2]
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 5:1 ratio) via syringe under a positive pressure of inert gas.
-
Catalyst Addition: In a separate vial, weigh Pd(OAc)₂ (0.02 equiv) and SPhos (0.044 equiv). Briefly flush the vial with inert gas, then add this catalyst/ligand mixture to the main reaction flask against a positive flow of argon/nitrogen.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the consumption of 3-bromobenzoic acid by TLC or LC-MS (typically complete within 4-12 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid product.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the final product.
References
-
Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023). MDPI. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2014). Semantic Scholar. [Link]
-
Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. (2019). ResearchGate. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. (1999). ACS Publications. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Wiley Online Library. [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023). ResearchGate. [Link]
-
Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. OUCI. [Link]
-
Examination of Palladium Catalyst Structure in Regioselective Suzuki- Miyaura Cross-Coupling Reactions. (2016). White Rose eTheses Online. [Link]
-
A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. (2018). ScienceDirect. [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? (2016). Reddit. [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017). ResearchGate. [Link]
-
A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis. (2013). SCIRP. [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
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- 6. reddit.com [reddit.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
Technical Support Center: Synthesis of 2'-Cyano-[1,1'-biphenyl]-3-carboxylic acid
Introduction
Welcome to the technical support guide for the synthesis of 2'-Cyano-[1,1'-biphenyl]-3-carboxylic acid. This biaryl motif is a crucial intermediate in the development of various pharmaceuticals and advanced materials.[1][2] Its synthesis is most commonly achieved via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4] While powerful, this reaction is susceptible to several side reactions that can complicate purification and reduce yields.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-tested insights into identifying and mitigating the formation of common byproducts, structured in a practical question-and-answer format to address issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound? A1: The most prevalent and robust method is the Suzuki-Miyaura cross-coupling reaction.[5][6] This involves the reaction between an aryl halide (typically 2-bromobenzonitrile) and an arylboronic acid (3-carboxyphenylboronic acid) in the presence of a palladium catalyst and a base.[7]
Q2: Why is the Suzuki-Miyaura reaction preferred for this synthesis? A2: The Suzuki-Miyaura reaction is favored due to its high functional group tolerance, relatively mild reaction conditions, the commercial availability of a wide range of boronic acids, and the low toxicity of the boron-containing reagents and byproducts.[3][8] This makes it highly adaptable for complex molecule synthesis in both academic and industrial settings.[9]
Q3: What are the primary safety concerns for this reaction? A3: The primary concerns involve the handling of palladium catalysts, which can be pyrophoric (especially Pd/C), and the use of organic solvents. If cyanation is performed as a preceding step to create one of the starting materials, extreme caution must be exercised due to the high toxicity of cyanide reagents.[10][11] Always operate in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).
Byproduct Troubleshooting Guide
This section addresses the identification and mitigation of specific, frequently observed byproducts.
Issue 1: My final product is contaminated with a high-molecular-weight, symmetrical dicarboxylic acid.
Question: During LC-MS analysis of my crude product, I see a major impurity with a mass corresponding to a dimer of my boronic acid starting material. What is this byproduct and how can I prevent it?
Answer: This impurity is almost certainly 3,3'-biphenyldicarboxylic acid , the result of an undesired homocoupling of 3-carboxyphenylboronic acid.[12] This is one of the most common side reactions in Suzuki-Miyaura coupling and can occur through two primary mechanisms:
-
Oxygen-Mediated Coupling: The presence of dissolved oxygen in the reaction mixture can facilitate the oxidative homocoupling of the boronic acid.[13][14]
-
Palladium(II)-Mediated Coupling: The Pd(II) species, present from the precatalyst or formed during the catalytic cycle, can react stoichiometrically with the boronic acid to generate the homocoupled product and Pd(0).[12][15]
Recommended Solutions:
-
Rigorous Degassing: The most critical step is to remove all dissolved oxygen from your reaction mixture. This can be achieved by sparging the solvent and the reaction mixture with an inert gas (Nitrogen or Argon) for 15-30 minutes prior to adding the palladium catalyst.[12][13] Maintaining a positive pressure of inert gas throughout the reaction is essential.
-
Catalyst Pre-activation/Selection: Pre-heating the mixture of the catalyst, base, and solvent before the addition of the boronic acid can help ensure the catalyst is in the active Pd(0) state, minimizing the Pd(II) available for homocoupling.[13] Alternatively, using a Pd(0) source like Pd(PPh₃)₄ directly can be beneficial.
-
Use of Additives: The addition of a mild reducing agent, such as potassium formate, can help maintain the palladium in its active Pd(0) state and suppress homocoupling.[12]
-
Ligand Choice: Certain bulky, electron-rich phosphine ligands, such as SPhos, have been shown to suppress homocoupling side reactions while promoting the desired cross-coupling.[9][16]
Issue 2: The presence of benzoic acid is detected in the crude product.
Question: My analysis shows a significant peak for benzoic acid. How is this being formed from my starting materials?
Answer: The presence of benzoic acid is a clear indicator of protodeboronation .[17] This is a chemical reaction where the carbon-boron bond of the 3-carboxyphenylboronic acid is cleaved by a proton source (protonolysis), replacing the boronic acid group with a hydrogen atom.[17]
This side reaction is highly dependent on the reaction conditions, particularly the pH, temperature, and solvent system.[17] Aqueous basic conditions, often employed in Suzuki couplings, can facilitate this undesired pathway.
Recommended Solutions:
-
Use of Boronic Esters: Boronic acid derivatives like MIDA boronates or pinacol esters are more stable towards protodeboronation.[5][17] They act as a "slow-release" source of the boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing the side reaction.[8]
-
Anhydrous Conditions: If feasible for your specific substrate combination, using anhydrous solvents and a non-aqueous base can significantly reduce the rate of protodeboronation.[18]
-
Control of Basicity: The choice and amount of base can be critical. While a base is necessary to activate the boronic acid for transmetalation, excessively harsh basic conditions can promote protodeboronation.[19] Screening different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) may be required.
Issue 3: Low conversion with significant unreacted 2-bromobenzonitrile remaining.
Question: My reaction yield is very low, and I'm recovering a large amount of my aryl bromide starting material. What factors should I investigate?
Answer: Low conversion is often a result of an inefficient or deactivated catalyst. The oxidative addition of the aryl bromide to the Pd(0) center is the first committed step in the catalytic cycle, and its failure will halt the reaction.
Troubleshooting Workflow for Low Conversion
Below is a logical workflow to diagnose the cause of low conversion in the synthesis.
Caption: Troubleshooting logic for low reaction conversion.
Data Summary: Potential Byproducts
The following table summarizes the key byproducts discussed, which are critical for accurate identification during analysis.
| Byproduct Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Common Cause |
| 3,3'-Biphenyldicarboxylic acid | COOH-C₆H₄-C₆H₄-COOH | C₁₄H₁₀O₄ | 242.23 | Homocoupling of Boronic Acid |
| Benzoic acid | C₆H₅-COOH | C₇H₆O₂ | 122.12 | Protodeboronation |
| 2,2'-Dicyanobiphenyl | NC-C₆H₄-C₆H₄-CN | C₁₄H₈N₂ | 204.23 | Homocoupling of Aryl Halide |
| Benzonitrile | C₆H₅-CN | C₇H₅N | 103.12 | Dehalogenation of Aryl Halide |
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol is a representative procedure and should be optimized for your specific laboratory conditions.
Caption: Experimental workflow for Suzuki-Miyaura synthesis.
Methodology:
-
To a reaction vessel equipped with a condenser and magnetic stirrer, add 2-bromobenzonitrile (1.0 eq), 3-carboxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add the solvent system (e.g., a 4:1:1 mixture of Toluene:Ethanol:Water).
-
Sparge the resulting slurry with nitrogen gas for 20 minutes to ensure anaerobic conditions.
-
Under a positive nitrogen atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 0.01 eq) and the phosphine ligand (e.g., SPhos, 0.02 eq).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the 2-bromobenzonitrile is consumed (typically 4-12 hours).
-
Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Proceed with the purification as described in Protocol 2.
Protocol 2: Purification via Acid-Base Extraction
This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral byproducts.
-
Transfer the diluted reaction mixture from Protocol 1 to a separatory funnel.
-
Extract the organic layer with a 1M aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). The desired product and the homocoupled dicarboxylic acid byproduct will move into the aqueous layer as their carboxylate salts. Neutral byproducts (e.g., 2,2'-dicyanobiphenyl) will remain in the organic layer.
-
Combine the aqueous layers and wash once with ethyl acetate to remove any residual neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify with 2M hydrochloric acid (HCl) until the pH is ~2-3. The desired product and any acidic byproducts will precipitate out of the solution.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold deionized water to remove inorganic salts.
-
Dry the solid under vacuum.
-
Further purification, if necessary, can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile).
References
-
Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Synlett. Available at: [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
-
Caron, S., et al. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. Available at: [Link]
-
Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. Available at: [Link]
-
Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. Available at: [Link]
-
ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. Available at: [Link]
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116-2119. Available at: [Link]
-
Sella Inc. (2026). Brand New this compound Massive 40% Savings. Retrieved from [Link]
- Google Patents. (n.d.). WO2009125416A2 - Process for preparation of valsartan intermediate.
-
ResearchGate. (n.d.). The suggested mechanism for the synthesis of cyano biphenyl. Retrieved from [Link]
-
Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Zhang, H., et al. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. ResearchGate. Available at: [Link]
-
Beukes, E., et al. (n.d.). Suzuki–Miyaura reaction of 2-bromobenzonitrile and various boronic acids. ResearchGate. Available at: [Link]
-
Wang, X., et al. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. The Royal Society of Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Al-Majid, A. M., et al. (2018). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. MDPI. Available at: [Link]
-
Sahu, P. K., et al. (2016). Recent trends in the impurity profile of pharmaceuticals. Journal of Advanced Pharmaceutical Technology & Research, 7(3), 100-106. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]
-
Roy, T., et al. (2019). Functional group transformations of β-cyano carboxylate derivatives. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). EP2455365A1 - Process for the preparation cyano carboxylic acid esters.
- Google Patents. (n.d.). CN105801444A - Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid.
-
Senthil, K. K., et al. (2016). Determination of 2-cyano-4'-bromomethyl biphenyl genotoxic impurity in irbesartan drug substances using HPLC technique. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). US20130331598A1 - 2-cyanoacrylate-purifying method.
Sources
- 1. qcc.edu [qcc.edu]
- 2. researchgate.net [researchgate.net]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. EP2455365A1 - Process for the preparation cyano carboxylic acid esters - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 17. Protodeboronation - Wikipedia [en.wikipedia.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Purification of Crude 2'-Cyano-[1,1'-biphenyl]-3-carboxylic acid
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for the purification of 2'-Cyano-[1,1'-biphenyl]-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining this key intermediate with high purity. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt these methodologies to your specific experimental context.
Troubleshooting Guide
This section addresses specific, common problems encountered during the purification of crude this compound in a direct question-and-answer format.
Question 1: My initial work-up yielded a sticky, oily solid with a purity of less than 90% by HPLC. What are the likely impurities and what is the best first-pass purification strategy?
Answer: An oily consistency and low purity in your crude product typically point to the presence of unreacted starting materials, reaction byproducts, and residual solvent. Given the common Suzuki or Negishi coupling reactions used for synthesis, the primary contaminants are often:
-
Unreacted Starting Materials: Such as 3-boronobenzoic acid (or its ester) and 2-bromobenzonitrile.
-
Homocoupled Byproducts: Biphenyl-3,3'-dicarboxylic acid (from the self-coupling of the benzoic acid component) and 2,2'-dicyanobiphenyl (from the self-coupling of the benzonitrile component).
-
Inorganic Salts: Residual palladium catalysts and inorganic bases (e.g., sodium or potassium carbonate).
The most effective initial strategy is a liquid-liquid extraction based on the acidic nature of your target molecule. The carboxylic acid group allows for a straightforward separation from non-acidic impurities.
Workflow: Acid-Base Extraction
Caption: Acid-Base Extraction Workflow.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude oil/solid in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Base Wash: Transfer the solution to a separatory funnel and wash it two to three times with a 1M aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). Your product, being a carboxylic acid, will deprotonate and move into the aqueous layer as its sodium salt. Neutral impurities will remain in the organic layer.
-
Separation: Combine the aqueous layers. The organic layer containing neutral impurities can be discarded.
-
Acidification: Cool the combined aqueous layer in an ice bath and slowly acidify with 2M HCl with stirring. The product will precipitate out as a solid as it becomes protonated and its aqueous solubility drops. Monitor the pH with litmus paper or a pH meter to ensure it reaches ~2-3.[1]
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid on the filter with cold deionized water to remove any inorganic salts (e.g., NaCl).
-
Drying: Dry the purified solid under vacuum at a moderate temperature (40-50 °C) to a constant weight.
This procedure effectively removes most neutral and basic impurities and provides a solid product suitable for further purification if needed.
Question 2: After an acid-base extraction, my product is a solid, but HPLC analysis still shows a significant impurity with a very similar polarity. How can I remove this?
Answer: This is a classic challenge, often caused by structurally similar acidic byproducts, such as the homocoupled biphenyl-3,3'-dicarboxylic acid. Because this impurity also contains a carboxylic acid group, it behaves similarly during extraction. In this scenario, recrystallization or column chromatography are the preferred methods.
Strategy 1: Recrystallization
The goal of recrystallization is to find a solvent system where your product has high solubility at an elevated temperature but low solubility at room or sub-ambient temperatures, while the impurity remains in solution.
Experimental Protocol: Recrystallization
-
Solvent Screening: Test the solubility of your product in various solvents (see table below). A good starting point is a polar protic solvent like isopropanol or a mixture like ethyl acetate/heptane.
-
Dissolution: In a flask, add a minimum amount of the hot solvent to your crude solid until it completely dissolves.
-
Cooling: Slowly cool the solution to room temperature, and then in an ice bath, to induce crystallization. Rapid cooling can trap impurities.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
| Solvent/System | Suitability Rationale |
| Isopropanol (IPA) | Good for polar compounds; often provides well-formed crystals upon cooling. |
| Ethyl Acetate (EtOAc) | The product is often soluble in hot EtOAc and less soluble when cold. |
| EtOAc / Heptane | A versatile two-solvent system. Dissolve in minimal hot EtOAc, then add hot heptane dropwise until the solution becomes slightly turbid. Cool to crystallize. This is effective for increasing yield. |
| Toluene | Can be effective, but requires higher temperatures. Good for removing more polar impurities. |
Strategy 2: Flash Column Chromatography
If recrystallization fails to provide the desired purity, flash column chromatography is the most powerful technique for separating compounds with similar polarities.[2]
Experimental Protocol: Flash Chromatography
-
Stationary Phase: Use standard silica gel (60 Å, 40-63 µm).
-
Mobile Phase (Eluent): A gradient system is often most effective. Start with a non-polar solvent system and gradually increase polarity. A common system for carboxylic acids is a mixture of Hexanes or Heptane with Ethyl Acetate, with a small amount (0.5-1%) of acetic or formic acid added. The acid in the eluent keeps your product protonated and prevents "streaking" or tailing on the silica column.
-
Starting Eluent: 90:10:0.5 Heptane:EtOAc:Acetic Acid
-
Ending Eluent: 50:50:0.5 Heptane:EtOAc:Acetic Acid
-
-
Sample Loading: Adsorb your crude product onto a small amount of silica gel (dry loading) for the best resolution.
-
Elution & Collection: Run the column, collecting fractions. Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Caption: Purification Method Selection.
Frequently Asked Questions (FAQs)
Q: What are the key analytical techniques to confirm the purity and identity of my final product?
A: A combination of techniques is essential for full characterization:
-
HPLC (High-Performance Liquid Chromatography): This is the gold standard for purity assessment. A reversed-phase C18 column with a mobile phase of acetonitrile and water (containing 0.1% trifluoroacetic or formic acid) is typical. Purity should be reported as a percentage based on the area of the main peak.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Confirms the chemical structure. You should be able to identify and integrate all expected proton signals of the biphenyl and carboxylic acid groups. The absence of signals from starting materials or byproducts is a key indicator of purity.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight of your compound, providing further evidence of its identity.[3][4]
Q: My purified product is slightly yellow. What causes this and is it a concern?
A: A yellow tint is usually due to trace amounts of highly conjugated impurities or residual palladium from the coupling reaction. While it may not significantly affect purity as measured by HPLC, it can be undesirable for certain applications. To remove color, you can perform a charcoal treatment.
Protocol: Activated Carbon (Charcoal) Treatment
-
Dissolve your product in a suitable hot solvent (e.g., isopropanol).
-
Add a very small amount of activated carbon (typically 1-2% by weight).
-
Keep the solution hot and stir for 5-10 minutes.
-
Filter the hot solution through a pad of Celite® to remove the charcoal. Never add charcoal to a boiling solution, as this can cause violent bumping.
-
Allow the clear filtrate to cool and crystallize as described previously.
Q: What are the stability and storage recommendations for this compound?
A: The compound is generally stable. However, like many complex organic molecules, certain precautions should be taken:
-
Light Sensitivity: Aromatic systems can be sensitive to UV light over long periods.[5] It is best practice to store the solid in an amber vial or in a dark location.
-
Moisture: While not acutely hygroscopic, it's good practice to store it in a desiccator to prevent moisture absorption.
-
Temperature: Store at room temperature or refrigerated (2-8 °C) for long-term stability. High heat is generally not a concern for the solid but should be avoided.[6]
References
- WO2009125416A2: Process for preparation of valsartan intermediate.
- US20130331598A1: 2-cyanoacrylate-purifying method.
- CN101602715A: The synthetic method of 2-pyridine carboxylic acid.
- US6369271B1: Process for preparing derivatives of biphenyl-2-carboxylic acid.
- US8927759B2: Method for producing 2-cyanoacetic acid anhydride and further reaction products thereof.
- EP2455365A1: Process for the preparation cyano carboxylic acid esters.
-
Goodby, J., & Cowling, S. J. (2022). Conception, Discovery, Invention, Serendipity and Consortia: Cyanobiphenyls and Beyond. Crystals, 12(6), 868. ResearchGate. [Link]
-
Kumar, M. H., et al. (2018). Synthesis, crystal structure and Hirshfeld surface analysis of 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 5), 652–657. NIH National Library of Medicine. [Link]
-
Song, F., Salter, R., & Chen, L. (2017). Development of Decarboxylative Cyanation Reactions for C-13/C-14 Carboxylic Acid Labeling Using an Electrophilic Cyanating Reagent. The Journal of Organic Chemistry, 82(7), 3530–3537. PubMed. [Link]
-
Kuznetsova, M. V., et al. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. International Journal of Molecular Sciences, 23(21), 13535. NIH National Library of Medicine. [Link]
-
Cyanine 3 carboxylic acid (A270142). Antibodies.com. [Link]
-
Yoshida, H., & Nohta, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4843. NIH National Library of Medicine. [Link]
- WO2010002712A2: Method of crystallization.
-
Reddy, I. U., et al. (2010). Development and validation of a HPLC method for separation and simultaneous determination of process-related substances of Irbesartan in bulk drugs and formulations. Analytical Chemistry: An Indian Journal, 9(3), 320-329. TCI Journals. [Link]
-
2'-Hydroxy(1,1'-biphenyl)-3-carboxylic acid. PubChem. [Link]
-
The suggested mechanism for the synthesis of cyano biphenyl. ResearchGate. [Link]
-
Salerno, T., et al. (2022). Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization. Foods, 11(1), 108. MDPI. [Link]
-
(2022). Determination of the Chemical Stability of Cyanocobalamin in Medical Food by a Validated Immunoaffinity Column-Linked HPLC Method. Journal of Food Quality. ResearchGate. [Link]
- CN104072387B: Preparation method of 2-cyano-4' -methyl biphenyl.
-
(2021). Determination of 2-cyano-4'-bromomethyl biphenyl genotoxic impurity in irbesartan drug substances using HPLC technique. ResearchGate. [Link]
-
Quantitative Analysis of Acids by Capillary Zone Low Molecular Weight Carboxylic Electrophoresis/Conductivity Detection. Stanford University. [Link]
-
Ioele, G., et al. (2020). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Pharmaceutics, 12(12), 1198. MDPI. [Link]
-
Cyano(1,1'-biphenyl)-4-yl)methyl)-N-(1-oxopentyl)-L-valine. PubChem. [Link]
-
(2010). On the decarboxylation of 2-methyl-1-tetralone-2- carboxylic acid – oxidation of the enol intermediate by triplet oxygen. ResearchGate. [Link]
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- 3. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
Troubleshooting low yield in "2'-Cyano-[1,1'-biphenyl]-3-carboxylic acid" synthesis
An essential intermediate in pharmaceutical and materials science research, 2'-Cyano-[1,1'-biphenyl]-3-carboxylic acid is most commonly synthesized via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] Despite the versatility of this reaction, researchers frequently encounter challenges that lead to diminished yields. This technical support guide provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you navigate the complexities of this synthesis.
Technical Support Center: Troubleshooting Low Yields
This guide is structured as a series of questions and answers addressing common failure points in the synthesis of this compound from 3-bromobenzoic acid and 2-cyanophenylboronic acid.
Q1: My reaction shows low or no conversion of starting materials. What are the likely causes and how can I fix it?
A1: Failure to achieve significant conversion typically points to issues with the catalytic system or reaction conditions. The Suzuki-Miyaura reaction is a complex catalytic cycle, and each step must be efficient for the overall reaction to succeed.[3]
Core Areas to Investigate:
-
Catalyst and Ligand Inactivity: The Palladium(0) species is the active catalyst. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ to Pd(0). Inefficient reduction or subsequent oxidation can halt the cycle. The ligand's role is to stabilize the Pd(0) center, promote oxidative addition, and facilitate reductive elimination.[4]
-
Expert Insight: The presence of a carboxylic acid on one of the coupling partners can complicate the reaction. The resulting carboxylate can coordinate to the palladium center and deactivate the catalyst.[5] Using a more robust ligand can prevent this. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-Heterocyclic Carbene (NHC) ligands are often more effective than traditional ones like PPh₃ for challenging substrates.[6][7]
-
-
Improper Base Selection: The base is critical; it activates the boronic acid by forming a more nucleophilic boronate species, which is necessary for the transmetalation step.[8][9] When one of your reactants is a carboxylic acid, the base has a dual role: it must neutralize the acidic proton and participate in the catalytic cycle.
-
Causality: An insufficient amount of base (less than 2 equivalents) will be consumed by the acidic starting material, leaving none to activate the boronic acid. A base that is too weak may not form the boronate species efficiently.
-
Solution: Use at least 3 equivalents of a suitable base. Potassium phosphate (K₃PO₄) is an excellent choice for reactions involving protodeboronation-prone substrates as it can be used under anhydrous conditions, minimizing this side reaction.[7] Potassium carbonate (K₂CO₃) is also a common and effective choice.[8]
-
-
Suboptimal Temperature or Reaction Time: Suzuki couplings are often temperature-sensitive. While higher temperatures can increase the rate, they can also accelerate catalyst decomposition and side reactions.[10]
-
Recommendation: A typical starting temperature range is 80-100 °C.[8][11] If you see no conversion, ensure your temperature is adequate. If you observe decomposition or multiple side products, consider lowering the temperature and extending the reaction time. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal endpoint.
-
Visualizing the Suzuki-Miyaura Catalytic Cycle
To effectively troubleshoot, it is essential to understand the mechanism. The following diagram illustrates the key steps in the catalytic cycle.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Q2: My reaction is producing significant byproducts, such as homocoupled biphenyls or benzonitrile. How can I suppress these side reactions?
A2: The formation of byproducts is a classic sign of competing reaction pathways. The two most common culprits in this specific synthesis are protodeboronation and homocoupling.
-
Protodeboronation: This is a side reaction where the C-B bond of the boronic acid is cleaved by a proton source (often water), replacing it with a C-H bond.[12] In this case, 2-cyanophenylboronic acid would revert to benzonitrile. This is one of the most frequent causes of low yields in Suzuki couplings.[6][13]
-
Causes: The presence of excess water, high temperatures, and certain bases can accelerate this process.[14] Some boronic acids, particularly those with heteroatoms or certain substitution patterns, are inherently less stable.[6]
-
Solutions:
-
Minimize Water: Use anhydrous solvents and a base like K₃PO₄ which does not require water for activity.[7]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester) or a potassium trifluoroborate salt. These are more robust and less prone to protodeboronation.[6][15]
-
Control Temperature: Avoid excessive heat, as this can exacerbate the rate of decomposition.[14]
-
-
-
Homocoupling: This side reaction leads to the formation of symmetrical biphenyls (e.g., 3,3'-dicarboxybiphenyl from the aryl bromide or 2,2'-dicyanobiphenyl from the boronic acid).
-
Causes: Homocoupling of boronic acids is often promoted by the presence of molecular oxygen, which can oxidize the Pd(0) catalyst to Pd(II) species that facilitate this unwanted reaction.[6]
-
Solutions:
-
Thorough Degassing: It is absolutely critical to remove all dissolved oxygen from the reaction mixture. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for at least 30 minutes before adding the catalyst or by using several freeze-pump-thaw cycles.[16]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce homocoupling that arises from issues with the in situ reduction of Pd(II) precatalysts.[7]
-
-
Q3: Could the cyano or carboxylic acid functional groups be interfering with the reaction?
A3: Yes, both functional groups can present challenges that require specific consideration.
-
Carboxylic Acid: As mentioned in A1, the acidic proton will be deprotonated by the base. The resulting carboxylate can coordinate to the palladium catalyst, potentially inhibiting its activity.[5]
-
Solution: Besides using a robust ligand and sufficient base, an alternative strategy is to protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester). The ester can be coupled via the Suzuki reaction, and then saponified (hydrolyzed) back to the carboxylic acid in a subsequent step.[5]
-
-
Cyano Group (Nitrile): The nitrile group is generally stable under typical Suzuki conditions. However, under harsh basic conditions and prolonged high temperatures, it can undergo hydrolysis to form a primary amide (2'-carbamoyl-[1,1'-biphenyl]-3-carboxylic acid) or even be fully hydrolyzed to the carboxylic acid.[17][18]
-
Solution: Use the mildest effective base (e.g., K₃PO₄, K₂CO₃) and avoid excessively high temperatures or prolonged reaction times. If nitrile hydrolysis is suspected, analyze the crude product by LC-MS to identify the corresponding byproducts.
-
Troubleshooting Workflow
When faced with low yield, a systematic approach is the most effective.
Caption: A logical workflow for troubleshooting low yield.
Data Presentation: Optimizing Reaction Parameters
The following table summarizes key parameters and their typical impact, providing a starting point for optimization.[10]
| Parameter | Recommended Starting Point | Potential Issue if Yield is Low | Optimization Strategy |
| Pd Catalyst | 1-2 mol% Pd(OAc)₂ or PdCl₂(dppf) | Catalyst deactivation or insufficient activity. | Screen more robust catalysts/ligands (e.g., with SPhos, XPhos).[11] |
| Ligand | 2-4 mol% (e.g., dppf, SPhos) | Ligand is not robust enough or promotes side reactions. | Screen a panel of ligands; bulky, electron-rich phosphines are often superior.[19][20] |
| Base | 3 eq. K₃PO₄ or K₂CO₃ | Insufficient base, base too weak, or promoting side reactions. | Try a stronger base (e.g., Cs₂CO₃) or switch to anhydrous conditions with K₃PO₄.[8][16] |
| Solvent | Dioxane/H₂O (4:1) or Toluene/H₂O (10:1) | Poor substrate solubility or excess water promoting protodeboronation. | Screen other solvents (THF, DMF).[16] For protodeboronation issues, use anhydrous solvent. |
| Temperature | 80-100 °C | Reaction too slow or side reactions/decomposition occurring. | Increase temperature if reaction is sluggish; decrease if decomposition is observed. |
| Atmosphere | Inert (N₂ or Ar) | Oxygen contamination. | Ensure rigorous degassing of solvents and maintain a positive inert gas pressure.[6] |
Experimental Protocol: A Starting Point for Synthesis
This protocol provides a robust set of starting conditions for the coupling of 3-bromobenzoic acid and 2-cyanophenylboronic acid.
Materials:
-
3-bromobenzoic acid (1.0 mmol, 1.0 eq)
-
2-cyanophenylboronic acid (1.2 mmol, 1.2 eq)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 mmol, 3.0 eq)
-
Anhydrous 1,4-Dioxane (10 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzoic acid, 2-cyanophenylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Under a positive pressure of argon, add Pd(OAc)₂ and SPhos.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the limiting starting material.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Acidify the aqueous layer to pH ~2 with 1M HCl.
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.[21]
Frequently Asked Questions (FAQs)
Q: My 2-cyanophenylboronic acid is several years old. Could this be the problem? A: Absolutely. Boronic acids can degrade over time, especially if not stored properly. They can dehydrate to form boroxine trimers or undergo slow protodeboronation.[6] It is highly recommended to use fresh, high-purity boronic acid for best results.
Q: How critical is it to degas the solvent? A: It is one of the most critical steps. Dissolved oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst and promote the homocoupling of your boronic acid, directly reducing your yield.[6]
Q: Can I use 3-chlorobenzoic acid instead of the bromo- derivative to save costs? A: Aryl chlorides are significantly less reactive than aryl bromides in oxidative addition.[3] A standard catalyst system may give very low yields. To use an aryl chloride, you will likely need a more specialized, highly active catalyst system, often employing bulky, electron-rich N-heterocyclic carbene (NHC) or phosphine ligands (e.g., SPhos, cataCXium A).[7][9]
Q: I have an ester group elsewhere on my molecule. Will the basic conditions hydrolyze it? A: It's possible. Strong bases like NaOH or KOH will certainly hydrolyze esters. K₂CO₃ and K₃PO₄ are generally safer, but hydrolysis can still occur with extended heating.[5] If ester hydrolysis is a concern, using a milder base like cesium fluoride (CsF) or running the reaction at a lower temperature may be necessary.
References
-
CovaSyn. Optimizing Suzuki Coupling Reactions. CovaSyn. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Cross-Coupling Reactions with Advanced Palladium Catalysts. inno-pharma.com. Retrieved from [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. yonedalabs.com. Retrieved from [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki? Reddit. Retrieved from [Link]
- CoLab. Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. CoLab.
-
Organic Chemistry Portal. Suzuki Coupling. organic-chemistry.org. Retrieved from [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Retrieved from [Link]
-
ACS Publications. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications. Retrieved from [Link]
-
Wikipedia. Protodeboronation. Wikipedia. Retrieved from [Link]
-
ResearchGate. Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]
-
ResearchGate. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. ResearchGate. Retrieved from [Link]
-
Wikipedia. Suzuki reaction. Wikipedia. Retrieved from [Link]
-
Reddit. Do carboxylic acids interfere with Suzukis? Reddit. Retrieved from [Link]
-
ResearchGate. Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Tutor. Hydrolysis of Nitriles. Organic Chemistry Tutor. Retrieved from [Link]
-
Lumen Learning. Hydrolysis of nitriles. Lumen Learning. Retrieved from [Link]
-
Myers, A. The Suzuki Reaction. Chem 115 Myers. Retrieved from [Link]
-
ResearchGate. The hydrolysis reactions of nitriles via C−N bond cleavage. ResearchGate. Retrieved from [Link]
-
ACS Publications. Development of Organic Transformations Based on Protodeboronation. ACS Publications. Retrieved from [Link]
-
ResearchGate. Protodeboronation and its application in synthesis. ResearchGate. Retrieved from [Link]
-
Reddit. Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Reddit. Retrieved from [Link]
-
Chemistry LibreTexts. 21.5: Hydrolysis of nitriles. Chemistry LibreTexts. Retrieved from [Link]
- Google Patents. WO2009125416A2 - Process for preparation of valsartan intermediate. Google Patents.
-
Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. Retrieved from [Link]
-
National Institutes of Health. Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. National Institutes of Health. Retrieved from [Link]
-
Organic Chemistry Portal. Protodeboronations. organic-chemistry.org. Retrieved from [Link]
-
ACS Publications. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. ACS Publications. Retrieved from [Link]
-
Royal Society of Chemistry. Supramolecular host-guest complex of a Pd(II) Schiff base catalyst for Suzuki-Miyaura coupling in aqueous media. Royal Society of Chemistry. Retrieved from [Link]
-
awoihbhq.com. Brand New this compound Massive 40% Savings. awoihbhq.com. Retrieved from [Link]
-
National Institutes of Health. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. The suggested mechanism for the synthesis of cyano biphenyl. ResearchGate. Retrieved from [Link]
- Google Patents. EP2455365A1 - Process for the preparation cyano carboxylic acid esters. Google Patents.
Sources
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- 2. ajgreenchem.com [ajgreenchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Protodeboronation - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
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- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings | CoLab [colab.ws]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2'-Cyano-[1,1'-biphenyl]-3-carboxylic acid via Suzuki Coupling
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is designed for researchers, chemists, and process development professionals focused on the synthesis of complex biaryl molecules, such as 2'-Cyano-[1,1'-biphenyl]-3-carboxylic acid. This particular molecule presents a unique synthetic challenge due to the presence of two distinct electron-withdrawing groups and potential steric hindrance, making catalyst and condition selection critical for success.
This document provides in-depth, experience-driven advice in a direct question-and-answer format to address common issues encountered during the synthesis of this and structurally related compounds.
Frequently Asked Questions (FAQs)
Q1: I want to synthesize this compound. Which Suzuki coupling partners should I use?
The synthesis of this compound via Suzuki-Miyaura coupling involves creating a C-C bond between two substituted benzene rings.[1][2][3] You have two primary disconnection strategies:
-
Route A: Coupling of 3-halobenzoic acid with 2-cyanophenylboronic acid (or its ester).
-
Route B: Coupling of 2-halobenzonitrile with 3-carboxyphenylboronic acid (or its ester).
Recommendation: Route A is generally preferred. Aryl halides bearing electron-withdrawing groups (like the carboxylic acid in 3-halobenzoic acid) are often more reactive in the oxidative addition step, which is frequently the rate-determining step of the catalytic cycle.[4][5] Conversely, electron-deficient boronic acids (like 2-cyanophenylboronic acid) can be prone to a side reaction called protodeboronation, but this can be managed with the right catalyst system.[6]
For the halide, bromides or iodides are recommended over chlorides. The order of reactivity for the halide leaving group is I > Br > OTf >> Cl.[4][5] While modern catalysts can activate chlorides, 3-bromobenzoic acid is a reliable and commercially available starting point.
Q2: Which palladium catalyst system is best for this specific transformation?
This coupling is considered "challenging" due to the electronic properties of the substrates. A standard catalyst like Pd(PPh₃)₄ may provide low to moderate yields and require higher temperatures.[7][8] For a more robust and efficient process, a catalyst system comprising a palladium precursor and a specialized, bulky, electron-rich ligand is highly recommended.[4][6][7][9]
These advanced ligands accelerate the key steps of oxidative addition and reductive elimination, leading to higher turnover numbers and accommodating more challenging substrates.[4][10]
Table 1: Recommended Catalyst Systems for Synthesizing this compound
| Catalyst System (Precursor + Ligand) | Ligand Type | Key Advantages | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald Biaryl Phosphine | High activity for a broad range of substrates, including electron-deficient ones.[7] | 1-2 |
| Pd₂(dba)₃ / XPhos | Buchwald Biaryl Phosphine | Excellent for sterically hindered and electron-poor substrates; effective for aryl chlorides.[7][9] | 1-2 |
| PdCl₂(dppf) | Diphosphine Complex | Good general-purpose catalyst, relatively air-stable.[7] | 2-3 |
| Pd(PPh₃)₄ | Monodentate Phosphine | Readily available and well-understood, but may require higher temperatures and loadings.[7] | 2-5 |
Senior Scientist Recommendation: Start with a Pd(OAc)₂ / SPhos or Pd₂(dba)₃ / XPhos system. These Buchwald-type ligands are specifically designed to overcome the hurdles presented by electron-deficient coupling partners.[9][11]
Q3: My reaction yield is very low. What is the most likely cause?
Low yield in this specific Suzuki coupling often points to one of three primary issues: inefficient catalysis, catalyst deactivation, or decomposition of the boronic acid partner.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting Decision Tree for Low-Yield Suzuki Coupling.
-
Protodeboronation: The 2-cyanophenylboronic acid is electron-deficient, making it susceptible to replacement of the boronic acid group with a hydrogen atom from water or other protic sources.[6] This is a very common side reaction.[8]
-
Catalyst Deactivation: The active Pd(0) catalyst is sensitive to oxygen.[12] Insufficient degassing of the reaction mixture allows oxygen to oxidize Pd(0) to inactive Pd(II) species, halting the catalytic cycle.
-
Solution: Ensure your solvent is thoroughly degassed before use (e.g., by bubbling with argon for 30 minutes or using freeze-pump-thaw cycles). Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
-
-
Homocoupling: Two molecules of the boronic acid can couple with each other, forming a symmetric biphenyl byproduct. This is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[1]
-
Solution: Proper degassing is the best preventative measure. Using a slight excess of the aryl halide can also sometimes suppress this side reaction.[8]
-
Experimental Protocol & Methodologies
Detailed Protocol: Synthesis of this compound
This protocol is a robust starting point based on best practices for challenging Suzuki couplings.
Reagents & Materials:
-
3-Bromobenzoic acid (1.0 equiv)
-
2-(Pinacolboranyl)benzonitrile (1.1 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
SPhos (0.04 equiv, 4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Deionized Water, degassed
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromobenzoic acid, 2-(pinacolboranyl)benzonitrile, and K₃PO₄.
-
Catalyst Preparation: In a separate vial, weigh out Pd(OAc)₂ and SPhos. Add a small amount of anhydrous dioxane to form a slurry.
-
Inert Atmosphere: Seal the Schlenk flask, and evacuate and backfill with argon three times.
-
Solvent Addition: Under a positive flow of argon, add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane:water) to the Schlenk flask.
-
Degassing: Bubble argon through the stirred reaction mixture for 15-20 minutes.
-
Catalyst Addition: Under argon, add the catalyst slurry to the reaction flask.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Understanding the Core Science
Q4: Can you illustrate the catalytic cycle and explain the role of the bulky ligand?
Certainly. The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle. The bulky, electron-rich ligand (L), such as SPhos, plays a critical role in facilitating the key steps.
Caption: The Suzuki-Miyaura Catalytic Cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the 3-halobenzoic acid. This is often the slowest step.[4] Electron-rich ligands on the palladium center facilitate this process.[4]
-
Transmetalation: The organic group from the activated boronic ester (Ar') is transferred to the palladium center, displacing the halide. This step requires a base to activate the organoboron species.[3][4][13]
-
Reductive Elimination: The two organic groups (Ar and Ar') are coupled together, forming the final biphenyl product and regenerating the Pd(0) catalyst. Sterically bulky ligands create strain on the palladium complex, which promotes this final, product-releasing step.[4]
The use of ligands like SPhos and XPhos is critical because their bulk and electron-donating properties enhance the rates of both oxidative addition and reductive elimination, preventing catalyst decomposition and improving overall efficiency, especially for challenging substrates like the ones discussed here.[9][10]
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Lumen Learning. (n.d.). Palladium catalyzed couplings | Organic Chemistry II. Retrieved from [Link]
-
ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... Retrieved from [Link]
-
-ORCA - Cardiff University. (n.d.). The iron-catalysed Suzuki coupling of aryl chlorides. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
ACS Publications. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. Retrieved from [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Retrieved from [Link]
-
Dalton Transactions (RSC Publishing). (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
-
ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Retrieved from [Link]
-
Myers, Chem 115. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
ChemRxiv. (n.d.). Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. Retrieved from [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). Retrieved from [Link]
- Google Patents. (n.d.). CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
-
ResearchGate. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Retrieved from [Link]
-
Dalton Transactions (RSC Publishing). (n.d.). Synthesis of biphenyl-based arsine ligands by Suzuki–Miyaura coupling and their application to Pd-catalyzed arsination. Retrieved from [Link]
-
MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Buchwald Ligands [sigmaaldrich.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
Technical Support Center: Purification of 2'-Cyano-[1,1'-biphenyl]-3-carboxylic acid
Welcome to the technical support guide for the purification of 2'-Cyano-[1,1'-biphenyl]-3-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this important synthetic intermediate. Here, we address common challenges encountered during its purification, providing troubleshooting advice and detailed protocols grounded in chemical principles to help you achieve your desired purity with confidence.
Section 1: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis and purification of this compound, which is typically synthesized via a Suzuki-Miyaura cross-coupling reaction.[1][2]
Q1: What are the primary impurities I should expect from the synthesis?
A1: Given the common synthetic route—a palladium-catalyzed Suzuki-Miyaura coupling between a boronic acid/ester and an aryl halide—the impurity profile is predictable. Understanding these impurities is the first step to designing an effective purification strategy.
-
Unreacted Starting Materials: (e.g., 3-carboxyphenylboronic acid and 2-bromobenzonitrile, or their isomers).
-
Homocoupling Products: Symmetrical biphenyls formed from the coupling of two molecules of the same starting material (e.g., biphenyl-3,3'-dicarboxylic acid or 2,2'-dicyanobiphenyl). These are very common byproducts in Suzuki reactions.[3]
-
Palladium Catalyst Residues: Residual palladium, often appearing as a black or dark brown solid (palladium black), can contaminate the product.[4]
-
Partially Hydrolyzed Product: The cyano group (-CN) can undergo partial or full hydrolysis to an amide (-CONH₂) or another carboxylic acid group (-COOH) if the reaction or workup conditions are too harsh (e.g., excessively high temperatures or prolonged exposure to strong acid/base).[5][6]
-
Inorganic Salts: Bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are used in the coupling reaction, and their salts must be removed.[4][7]
Sources
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 6. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Purity of 2'-Cyano-[1,1'-biphenyl]-3-carboxylic acid
Welcome to the technical support guide for 2'-Cyano-[1,1'-biphenyl]-3-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals who are working with this versatile biphenyl compound, a key intermediate in various synthetic applications.[1] Achieving high purity is critical for downstream applications, and this guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions encountered during the purification process.
Troubleshooting and Purification Strategy Workflow
Navigating the purification of a crude synthetic product requires a logical approach. The choice of method depends heavily on the nature of the impurities present. The following decision tree provides a systematic workflow for purifying this compound, particularly after a typical Suzuki-Miyaura cross-coupling synthesis.[2][3]
Caption: A general decision workflow for purifying the target compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Impurity Identification & Initial Steps
Q1: What are the most common impurities I should expect after synthesizing this compound via a Suzuki coupling?
A1: The impurity profile is dictated by the specific reaction conditions, but several common byproducts arise from the Suzuki-Miyaura reaction.[4][5] You should anticipate:
-
Unreacted Starting Materials: Residual 3-bromobenzoic acid (or its boronic acid equivalent) and 2-cyanophenylboronic acid (or its halide equivalent).
-
Homo-coupling Byproducts: Symmetrical biphenyls formed from the coupling of two identical starting material molecules (e.g., biphenyl-3,3'-dicarboxylic acid).[4]
-
Protodeboronation/Dehalogenation Products: Byproducts where the boronic acid group or the halide is replaced by a hydrogen atom.[4]
-
Catalyst Residues: Traces of the palladium catalyst, which may color the product grey or black.
-
Boronic Acid Oxidation Products: Boronic acids can oxidize under certain conditions, leading to byproducts like boroxines.[4]
Q2: My crude product is a dark, oily solid. Where do I begin?
A2: A dark color often indicates residual palladium catalyst, while an oily consistency suggests the presence of solvents or low-melting impurities.
-
Initial Filtration: Begin by dissolving the crude material in a suitable organic solvent (e.g., ethyl acetate) and filtering it through a pad of Celite® or activated carbon. This can effectively remove insoluble palladium residues.
-
Acid-Base Extraction: This technique is exceptionally powerful for separating your acidic product from neutral impurities like homo-coupled byproducts.[6][7][8][9] The carboxylic acid is converted into its water-soluble salt with a weak base, leaving neutral organic impurities behind in the organic layer.
Acid-Base Extraction Troubleshooting
Q3: I performed an acid-base extraction, but my yield is very low after re-acidification. What went wrong?
A3: Low recovery after an acid-base extraction is a common issue with several potential causes:
-
Incomplete Extraction: Ensure you have used a sufficient volume of the basic solution and performed multiple extractions (2-3 times) to fully transfer the carboxylate salt to the aqueous layer.[10]
-
Incorrect pH for Re-precipitation: After extraction, the aqueous layer must be acidified to a pH well below the pKa of the carboxylic acid (typically pH 2-3) to ensure complete precipitation of the neutral acid.[9] Always check the pH with litmus paper or a pH meter.
-
Emulsion Formation: Vigorous shaking can create stable emulsions at the organic-aqueous interface, trapping your product.[10] If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) to break it up or allow the mixture to stand for an extended period.[10]
-
Premature Precipitation: If the concentration of the carboxylate salt in the aqueous layer is too high, it might precipitate before you can separate the layers. If this occurs, add more water to redissolve the salt.
Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an appropriate organic solvent immiscible with water, such as ethyl acetate or dichloromethane.
-
Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[7][10] Stopper the funnel and gently invert it multiple times, venting frequently to release CO₂ pressure. Avoid vigorous shaking.[10]
-
Separation: Allow the layers to fully separate. Drain the lower aqueous layer (containing the sodium 2'-cyano-[1,1'-biphenyl]-3-carboxylate) into a clean Erlenmeyer flask.
-
Repeat: Repeat the extraction of the organic layer with fresh NaHCO₃ solution one or two more times to maximize recovery. Combine all aqueous extracts.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid, such as 3M HCl, dropwise with stirring until the solution becomes strongly acidic (pH ~2).[8][11]
-
Isolation: The purified this compound will precipitate as a solid. Collect the solid by suction filtration, wash it with cold deionized water, and dry it under vacuum.[7]
Caption: Workflow for purifying carboxylic acids via acid-base extraction.
Recrystallization Troubleshooting
Q4: I'm struggling to find a good recrystallization solvent. What do you recommend?
A4: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. For biphenyl carboxylic acids, solvent mixtures are often effective.[9]
| Solvent System | Rationale & Use Case | Typical Ratio (v/v) |
| Isopropanol / Water | Good for moderately polar compounds. The product dissolves in hot isopropanol, and water is added as an anti-solvent to induce crystallization upon cooling. | 3:1 to 5:1 |
| Toluene / Heptane | A non-polar/polar aprotic mixture. Toluene dissolves the aromatic compound well when hot, while heptane reduces the solubility upon cooling. | 1:1 to 1:3 |
| Ethyl Acetate / Hexanes | A versatile mid-polarity system. The compound dissolves in ethyl acetate, and hexanes are added to the hot solution until turbidity appears. | Varies |
| Acetic Acid / Water | Acetic acid can be an excellent solvent for carboxylic acids due to hydrogen bonding, with water used as the anti-solvent. | 2:1 to 4:1 |
Q5: My product "oils out" during recrystallization instead of forming crystals. How can I fix this?
A5: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid rather than a solid. This often happens if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the solute-impurity mixture.
-
Slow Down Cooling: Allow the flask to cool slowly to room temperature on a benchtop before moving it to an ice bath. Insulating the flask can help.
-
Use More Solvent: The concentration of the solute may be too high. Add more of the primary solvent to the hot mixture to ensure everything remains dissolved, then cool slowly.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to initiate crystallization.
Protocol: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system from the table above based on small-scale trials.
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the primary solvent and heat the mixture to boiling (using a hot plate and stir bar) until the solid completely dissolves.
-
Hot Filtration (if needed): If insoluble impurities are present (like dust or catalyst residue), perform a hot gravity filtration through fluted filter paper into a pre-heated clean flask.[10]
-
Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by suction filtration, wash them with a small amount of ice-cold solvent, and dry them thoroughly under vacuum.
Column Chromatography Troubleshooting
Q6: My carboxylic acid streaks badly on the TLC plate, making it impossible to monitor my column. What should I do?
A6: This is a classic problem caused by the interaction of the acidic proton of the carboxyl group with the slightly acidic silica gel.[10] This leads to a distribution of protonated and deprotonated forms, causing tailing. The solution is to add a small amount (0.5-1%) of a volatile acid, like acetic acid or formic acid, to your eluting solvent system (e.g., hexanes/ethyl acetate).[10] This ensures the compound remains fully protonated, leading to a much sharper spot on the TLC plate and better separation on the column.
Protocol: Column Chromatography
-
Stationary Phase: Prepare a slurry of silica gel in the initial, least polar eluent. Pack the column carefully to avoid air bubbles.
-
Sample Loading: Dissolve the sample in a minimal amount of the eluent or a stronger solvent (like dichloromethane). If using a stronger solvent, adsorb the sample onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.
-
Elution: Begin eluting with a non-polar solvent system (e.g., 9:1 hexanes:ethyl acetate + 0.5% acetic acid) and gradually increase the polarity (e.g., to 7:3 hexanes:ethyl acetate + 0.5% acetic acid).
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Isolation: Combine the pure fractions and remove the solvent (and the volatile acetic acid) under reduced pressure using a rotary evaporator to yield the purified compound.[10]
References
- Wikipedia. (n.d.). Acid–base extraction.
- Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
- University of Colorado Boulder. (n.d.). Acid-Base Extraction.
- Vernier Software & Technology. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques.
- LookChem. (n.d.). General procedures for the purification of Carboxylic acids.
- Jubilant Generics Limited. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling [Video]. YouTube.
- Asian Journal of Green Chemistry. (2025, January 28). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.
- ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.
- BenchChem. (n.d.). Technical Support Center: Optimizing Carboxylic Acid Purification.
- Smolecule. (2026, January 7). Brand New this compound.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
Sources
- 1. qcc.edu [qcc.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. vernier.com [vernier.com]
- 9. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
Validation & Comparative
A Comparative Guide to the NMR Spectral Assignment of 2'-Cyano-[1,1'-biphenyl]-3-carboxylic acid: An Integrated Experimental and Computational Approach
For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of advancing a project from discovery to clinical candidacy. Complex aromatic systems, such as substituted biphenyls, often present significant challenges in spectral interpretation due to signal overlap and complex coupling patterns in their Nuclear Magnetic Resonance (NMR) spectra. This guide provides an in-depth, practical comparison of methodologies for the complete ¹H and ¹³C NMR spectral assignment of 2'-Cyano-[1,1'-biphenyl]-3-carboxylic acid, a molecule exemplifying these challenges.
This guide will move beyond a simple recitation of chemical shifts. Instead, it will explore the causality behind spectral patterns and compare two powerful, synergistic approaches: advanced 2D NMR techniques and modern computational prediction methods. By understanding the strengths and limitations of each, researchers can develop a robust, self-validating workflow for structural elucidation.
The Challenge: Overcoming Ambiguity in a Crowded Aromatic System
The structure of this compound presents several immediate challenges for NMR assignment. With eight distinct aromatic protons and fourteen carbon atoms, significant signal crowding in the aromatic region of both ¹H and ¹³C NMR spectra is anticipated. The free rotation around the biphenyl single bond can also influence the chemical environment of the protons and carbons, although significant steric hindrance from the ortho substituents may favor a specific conformation.[1]
Simple one-dimensional (1D) ¹H NMR, while useful for initial assessment, is often insufficient for complete and unambiguous assignment of such a complex spin system.[2] Therefore, a multi-pronged approach is necessary.
Workflow for Unambiguous Spectral Assignment
A robust workflow for assigning the NMR spectra of complex molecules like this compound involves the integration of experimental data and theoretical predictions. This dual approach provides a system of checks and balances, leading to a higher confidence in the final assignment.
Figure 1: A self-validating workflow for NMR spectral assignment.
Part 1: The Experimental Approach - Harnessing 2D NMR Spectroscopy
Two-dimensional NMR experiments are indispensable for unraveling complex structures.[3] By spreading the spectral information across two frequency axes, we can resolve overlapping signals and establish connectivity between atoms.[4]
Experimental Protocol: A Standard Suite of 2D NMR Experiments
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical, as it can influence chemical shifts. DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and the acidic proton is often observable.[5]
-
1D Spectra Acquisition:
-
Acquire a standard ¹H NMR spectrum to assess signal dispersion and identify general regions (aliphatic, aromatic, acidic proton).
-
Acquire a ¹³C NMR spectrum.
-
Acquire a Distortionless Enhancement by Polarization Transfer (DEPT-135) spectrum to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons will be absent.
-
-
2D Spectra Acquisition:
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[6] It is invaluable for tracing out adjacent protons within each aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached.[3] This allows for the unambiguous assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds.[5] This is arguably the most powerful experiment for piecing together the molecular skeleton, as it connects fragments and establishes the relative positions of substituents by showing correlations across the biphenyl linkage and to the quaternary carbons (like the carbonyl and cyano groups).
-
Data Interpretation and Assignment
For the purpose of this guide, we will analyze the expected spectral data for this compound, drawing comparisons with known data for structurally similar compounds such as 2'-Cyano[1,1'-biphenyl]-2-carboxylic acid[7] and other substituted biphenyls.[8][9]
Atom Numbering:
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. m.youtube.com [m.youtube.com]
- 3. NMR Tutorials: NMR Experiments [nmr-center.nmrsoft.com]
- 4. youtube.com [youtube.com]
- 5. myneni.princeton.edu [myneni.princeton.edu]
- 6. youtube.com [youtube.com]
- 7. spectrabase.com [spectrabase.com]
- 8. rsc.org [rsc.org]
- 9. 2-Biphenylcarboxylic acid(947-84-2) 1H NMR spectrum [chemicalbook.com]
A Comparative Guide to the Mass Spectrometric Fragmentation of 2'-Cyano-[1,1'-biphenyl]-3-carboxylic acid
Abstract
This guide provides an in-depth analysis of the gas-phase fragmentation behavior of 2'-Cyano-[1,1'-biphenyl]-3-carboxylic acid, a molecule of interest in synthetic and medicinal chemistry. We present a comparative study of its fragmentation patterns under both positive and negative electrospray ionization (ESI) conditions, coupled with collision-induced dissociation (CID). This document outlines the predicted fragmentation pathways, supported by established chemical principles, and provides a robust experimental framework for researchers. By examining the influence of ionization mode and collision energy, this guide offers a blueprint for the structural elucidation of this and structurally related compounds, which is critical for drug development, metabolite identification, and quality control applications.
Introduction
This compound is a bifunctional molecule featuring a biphenyl core, a carboxylic acid group, and a nitrile (cyano) group. This unique combination of functional groups presents a distinct challenge and opportunity for mass spectrometric analysis. Understanding its fragmentation pattern is paramount for unambiguous identification in complex matrices, such as in reaction monitoring, purity assessment, or metabolomics studies.
Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is an indispensable tool for molecular structure elucidation.[1] The process involves ionizing the molecule and then subjecting the resulting ion to controlled fragmentation, typically through collision-induced dissociation (CID).[2] The resulting fragment ions create a mass spectrum that serves as a structural fingerprint. This guide aims to provide a predictive and experimental comparison of the fragmentation pathways of the title compound, empowering researchers to interpret their own data with higher confidence.
Fundamentals of ESI-MS/MS Analysis
Electrospray ionization (ESI) is a soft ionization technique that generates intact molecular ions with minimal in-source fragmentation, making it ideal for subsequent MS/MS analysis. The choice of ionization polarity—positive ([M+H]⁺) or negative ([M-H]⁻)—is critical and depends on the analyte's functional groups.[3][4]
-
Negative Ion Mode (ESI-): Carboxylic acids are highly acidic and readily lose a proton to form a stable carboxylate anion, [M-H]⁻.[3][5] This mode is often preferred for acidic compounds as it can offer high sensitivity and a cleaner background.[3][4]
-
Positive Ion Mode (ESI+): While less intuitive for an acidic molecule, protonation can occur, often on the nitrile nitrogen or the carbonyl oxygen, to form [M+H]⁺. Additives like formic acid in the mobile phase are typically used to facilitate this process.[3][6]
Collision-Induced Dissociation (CID) is then used to fragment the selected precursor ion. By accelerating the ion and colliding it with an inert gas (e.g., N₂ or Ar), kinetic energy is converted into internal energy, leading to bond cleavage.[2] The extent of fragmentation is controlled by the applied collision energy.
Predicted Fragmentation Pathways
The fragmentation of this compound (Molecular Weight: 223.23 g/mol ) is predicted to be dominated by the lability of the carboxylic acid group and the stability of the aromatic biphenyl system.
Negative Ion Mode ([M-H]⁻) Fragmentation
In negative mode, the precursor ion is the deprotonated carboxylate at m/z 222. The most anticipated fragmentation pathway is the neutral loss of carbon dioxide (CO₂, 44 Da), a hallmark of carboxylate ion fragmentation.
-
Primary Fragmentation: The loss of CO₂ from the [M-H]⁻ ion (m/z 222) is expected to be a low-energy, highly favorable process, yielding a biphenyl anion at m/z 178 .
-
Secondary Fragmentation: Further fragmentation of the m/z 178 ion would require higher collision energy. Potential pathways include the loss of a cyano radical (·CN, 26 Da) to produce an ion at m/z 152, or cleavage of the biphenyl ring system.
Caption: Predicted fragmentation of this compound in negative ESI mode.
Positive Ion Mode ([M+H]⁺) Fragmentation
In positive mode, the precursor ion is the protonated molecule at m/z 224. Fragmentation is expected to initiate from the protonated carboxylic acid.
-
Primary Fragmentation: A common initial fragmentation for protonated carboxylic acids is the neutral loss of water (H₂O, 18 Da), forming an acylium ion at m/z 206 .[7] This is often followed by the loss of carbon monoxide (CO, 28 Da) to yield a biphenyl cation at m/z 178 .
-
Alternative Primary Fragmentation: Direct loss of formic acid (HCOOH, 46 Da) is another plausible pathway, leading directly to the biphenyl cation at m/z 178 .
-
Secondary Fragmentation: The stable m/z 178 cation could further fragment by losing the cyano group as HCN (27 Da), resulting in an ion at m/z 151.
Caption: Predicted fragmentation of this compound in positive ESI mode.
Experimental Design: A Comparative Workflow
To validate these predictions and provide a practical guide, the following experimental workflow is proposed. This design allows for a systematic comparison of ionization modes and the effect of collision energy.
Experimental Workflow Diagram
Caption: Workflow for comparative fragmentation analysis.
Detailed Experimental Protocol
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Dilute the stock solution to a final concentration of 1 µg/mL in a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode, or without acid for negative mode).
-
-
Liquid Chromatography (Optional, for complex samples):
-
Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry (MS/MS):
-
Instrument: Any tandem mass spectrometer (e.g., triple quadrupole, Q-TOF, Orbitrap).
-
Ion Source: Electrospray Ionization (ESI).
-
Scan Mode: Full Scan MS to identify the precursor ion, followed by targeted MS/MS.
-
Positive Mode Parameters:
-
Select precursor ion: m/z 224.
-
Collision Gas: Nitrogen or Argon.
-
Collision Energy: Perform separate acquisitions at 10, 20, and 40 eV.
-
-
Negative Mode Parameters:
-
Select precursor ion: m/z 222.
-
Collision Gas: Nitrogen or Argon.
-
Collision Energy: Perform separate acquisitions at 10, 20, and 40 eV.
-
-
Comparative Data Analysis & Expected Results
The data from this experiment can be summarized to compare the efficiency and information content of each method.
Table 1: Predicted Key Fragments and Relative Abundance vs. Collision Energy
| Ionization Mode | Precursor Ion (m/z) | Collision Energy | Key Fragment Ion (m/z) | Proposed Neutral Loss | Expected Relative Abundance |
| Negative ESI | 222 ([M-H]⁻) | 10 eV | 178 | CO₂ | High |
| 20 eV | 178 | CO₂ | High | ||
| 40 eV | 178, 152 | CO₂, ·CN | Moderate, Low | ||
| Positive ESI | 224 ([M+H]⁺) | 10 eV | 206 | H₂O | Moderate |
| 20 eV | 206, 178 | H₂O, CO | High, Moderate | ||
| 40 eV | 178, 151 | H₂O+CO, HCN | High, Low |
Interpretation of Expected Results:
-
Negative Mode: At low collision energies (10-20 eV), the spectrum is expected to be very simple, dominated by the highly stable fragment at m/z 178 resulting from decarboxylation.[8][9] This makes negative mode an excellent choice for sensitive and specific quantification using Multiple Reaction Monitoring (MRM) with the transition 222 → 178 . At higher energy (40 eV), further fragmentation may occur, providing additional structural confirmation.
-
Positive Mode: The fragmentation in positive mode is expected to be more complex and energy-dependent. The initial loss of water (m/z 206) is a common fragmentation pathway for aromatic carboxylic acids.[10] The subsequent loss of CO to form the stable ion at m/z 178 provides strong evidence for the carboxylic acid moiety. The presence of multiple fragments provides richer structural information but may result in a lower intensity for any single fragment ion compared to the primary fragment in negative mode.
Conclusion and Recommendations
The mass spectrometric fragmentation of this compound is highly dependent on the chosen ionization polarity.
-
For maximum sensitivity and quantitative applications, negative ion mode (ESI-) is the superior choice. The clean, efficient, and low-energy fragmentation to a single dominant product ion (m/z 178) is ideal for targeted analysis.
-
For comprehensive structural elucidation, analyzing in both positive (ESI+) and negative (ESI-) modes is recommended. The complementary fragmentation patterns provide a more complete picture of the molecule's structure. The losses of H₂O and CO in positive mode confirm the carboxylic acid group, while the loss of CO₂ in negative mode provides corroborating evidence.
By systematically applying stepped collision energies and comparing the resulting spectra, researchers can confidently identify this compound and characterize its structure, leveraging the predictable fragmentation of its distinct functional groups. This guide provides the foundational logic and a practical experimental template to achieve this goal.
References
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- Gamoh, K., & Nishikawa, H. (2003). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. Rapid Communications in Mass Spectrometry, 17(5), 439-444.
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- LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
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A Senior Application Scientist's Guide to Purity Analysis of 2'-Cyano-[1,1'-biphenyl]-3-carboxylic acid by HPLC
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a procedural step but a cornerstone of safety and efficacy. Any component that is not the defined chemical entity is considered an impurity.[1] The presence of these impurities, even in minute quantities, can significantly impact the toxicological profile and therapeutic effectiveness of a drug product.[2] This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 2'-Cyano-[1,1'-biphenyl]-3-carboxylic acid, a key intermediate in the synthesis of various pharmaceuticals.
High-Performance Liquid Chromatography (HPLC) stands as the principal analytical technique for impurity profiling within the pharmaceutical industry.[2][3][4] Its widespread adoption is due to its high sensitivity, resolving power, and suitability for quantitative analysis, making it indispensable for separating the main compound from structurally similar impurities.[1][2] This document will detail a robust reversed-phase HPLC-UV method, compare it with a high-performance UPLC-MS alternative, and discuss the critical validation parameters that ensure the trustworthiness of the generated data, in line with regulatory expectations such as those from the International Conference on Harmonisation (ICH).[5]
Part 1: The Workhorse Method: Reversed-Phase HPLC with UV Detection
The development of a reliable HPLC method for impurity profiling begins with a systematic, science-driven approach to selecting the appropriate chromatographic conditions.[3][4][6] For a molecule like this compound, which possesses both non-polar (biphenyl core) and polar (carboxylic acid, cyano) functionalities, reversed-phase HPLC is the logical starting point.
Causality Behind Experimental Choices
-
Column Chemistry (Stationary Phase): A C18 (octadecylsilane) column is the quintessential choice for initial method development in reversed-phase chromatography. Its long alkyl chains provide substantial hydrophobic interactions with the biphenyl structure of the analyte, ensuring adequate retention. While C18 is a robust starting point, screening alternative column chemistries like Phenyl (offering π-π interactions) or polar-embedded phases is a sound strategy to achieve different selectivity, which can be crucial for resolving closely related impurities.[6]
-
Mobile Phase Composition: The mobile phase is a critical factor influencing selectivity.[1]
-
Organic Modifier: Acetonitrile is selected over methanol as the primary organic modifier. Its lower viscosity leads to better column efficiency and lower backpressure, and its lower UV cutoff wavelength (around 190 nm) provides a cleaner baseline for UV detection.
-
Aqueous Phase & pH Control: The carboxylic acid moiety on the analyte is ionizable. To achieve reproducible retention and symmetric peak shapes, its ionization state must be controlled. By setting the mobile phase pH to approximately 2.5—well below the pKa of the carboxylic acid group (typically 4-5 for benzoic acid derivatives)—we employ a technique called ion suppression .[7] This protonates the carboxyl group, rendering it neutral and promoting its retention on the non-polar C18 stationary phase. A phosphate or formate buffer is suitable for maintaining this pH.
-
-
Elution Mode (Gradient): A gradient elution, where the proportion of the organic solvent is increased over time, is essential for impurity profiling. This approach ensures that late-eluting, more hydrophobic impurities are cleared from the column in a reasonable time while providing sufficient resolution for early-eluting, more polar impurities.[6]
-
Detection (UV Wavelength): The conjugated biphenyl system and cyano group act as strong chromophores. A Photodiode Array (PDA) detector is used to scan the analyte's UV spectrum and determine the wavelength of maximum absorbance (λ-max), which provides the highest sensitivity. For screening purposes, 254 nm is a common starting point for aromatic compounds.[5] A PDA detector also offers the significant advantage of assessing peak purity, a critical aspect of method specificity.[6]
Workflow for HPLC-UV Purity Analysis
Caption: Standard workflow for HPLC-UV purity analysis.
Detailed Experimental Protocol: HPLC-UV Method
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 20 mM potassium phosphate buffer and adjust the pH to 2.5 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
-
Solution Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in a 50:50 mixture of Acetonitrile and Water to obtain a final concentration of approximately 0.5 mg/mL.
-
Sample Solution: Prepare the test sample in the same manner and at the same concentration as the Standard Solution.
-
-
Chromatographic Conditions: | Parameter | Condition | | :--- | :--- | | Instrument | Agilent 1260 Infinity II or equivalent HPLC system with PDA detector | | Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent | | Column Temperature | 30 °C | | Flow Rate | 1.0 mL/min | | Injection Volume | 10 µL | | Detection | PDA at 254 nm (or determined λ-max) | | Gradient Program | Time (min) | %B (Acetonitrile) | | | 0 | 30 | | | 20 | 90 | | | 25 | 90 | | | 25.1 | 30 | | | 30 | 30 |
-
Analysis Sequence:
-
Inject a blank (diluent) to ensure no system contamination.
-
Perform five replicate injections of the Standard Solution to establish system suitability (checking for reproducibility of retention time, peak area, and tailing factor).
-
Inject the Sample Solution.
-
Calculate impurity levels using area normalization, assuming the response factor of the impurities is the same as the main peak. For known impurities, use their respective reference standards for accurate quantification.
-
Part 2: The High-Performance Alternative: UPLC-MS
While HPLC-UV is excellent for routine quality control, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) offers superior performance for complex impurity profiling and structural identification.[8]
UPLC-MS: A Leap in Performance
-
UPLC (Ultra-Performance Liquid Chromatography): UPLC systems utilize columns packed with sub-2 µm particles. This dramatically increases chromatographic efficiency, leading to sharper peaks, superior resolution, and significantly shorter analysis times (often by a factor of 5-10x).
-
MS (Mass Spectrometry): The mass spectrometer acts as a highly specific and sensitive detector. It measures the mass-to-charge ratio (m/z) of the eluting compounds. This provides two major advantages over UV detection:
-
Unambiguous Identification: It provides the molecular weight of each impurity, which is critical for structural elucidation and identifying unknown peaks.[9]
-
Enhanced Sensitivity: MS detection can often achieve much lower limits of detection (LOD) and quantitation (LOQ), which is vital for controlling potentially genotoxic impurities that have very low safety thresholds.
-
Comparative Performance Metrics: HPLC-UV vs. UPLC-MS
The choice between these two powerful techniques often depends on the stage of drug development and the specific analytical goal.
| Performance Metric | HPLC-UV | UPLC-MS | Rationale & Justification |
| Resolution | Good | Excellent | UPLC's sub-2 µm particles provide significantly higher column efficiency and resolving power. |
| Analysis Run Time | ~30 minutes | ~5-7 minutes | Higher optimal flow rates and shorter columns in UPLC lead to faster separations. |
| Sensitivity (LOQ) | Good (~0.05%) | Excellent (<0.01%) | MS is an inherently more sensitive detection technique for many compounds.[6] |
| Specificity | Moderate (Peak Purity via PDA) | Excellent (Mass-based) | MS provides mass information, which is a highly specific identifier, unlike UV spectra which can be similar for related compounds.[8] |
| Impurity Identification | Not possible (requires isolation) | Direct (provides molecular weight) | MS is the premier tool for identifying unknown impurities directly from the chromatogram.[8][] |
| System Complexity | Low to Moderate | High | UPLC-MS systems require more specialized training and maintenance. |
| Cost (Instrument/Maint.) | Lower | Higher | The initial capital investment and ongoing maintenance for a mass spectrometer are significantly higher. |
Decision Logic: Choosing the Right Tool
Caption: Decision tree for selecting an analytical method.
Part 3: Ensuring Trustworthiness Through Method Validation
An analytical method is only as reliable as its validation.[11] The process of method validation demonstrates that the procedure is suitable for its intended purpose.[11] For purity analysis, this involves a series of experiments defined by ICH guideline Q2(R1).[5][12]
-
Specificity: This is the ability to definitively assess the analyte in the presence of components that may be expected to be present, such as impurities or degradants. In the HPLC-UV method, specificity is demonstrated by showing that known impurity peaks are well-resolved from the main API peak (resolution factor > 1.5) and by using a PDA detector to check for peak purity.[6][13] For UPLC-MS, specificity is inherent, as detection is based on a unique mass-to-charge ratio.
-
Linearity & Range: Linearity is the method's ability to produce results directly proportional to the concentration of the analyte.[5] This is typically assessed by analyzing a minimum of five concentrations across a specified range (e.g., from the Limit of Quantitation to 120% of the impurity specification limit). The acceptance criterion is usually a correlation coefficient (r²) > 0.999.[11]
-
Accuracy: Accuracy reflects the closeness of the measured value to the true value.[2] It is determined by spiking the sample matrix with known quantities of impurities at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit) and calculating the percent recovery.
-
Precision: Precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability: Assesses precision over a short interval with the same analyst and instrument.
-
Intermediate Precision: Expresses within-laboratory variations (different days, analysts, or equipment).[5] The acceptance criterion is typically a relative standard deviation (RSD) of ≤5-10% for impurity analysis.
-
-
Limit of Quantitation (LOQ): This is the lowest concentration of an impurity that can be reliably quantified with acceptable precision and accuracy.[6] The LOQ must be at or below the reporting threshold for impurities (e.g., 0.05%).
-
Robustness: The method's robustness is its capacity to remain unaffected by small, deliberate variations in method parameters, such as mobile phase pH (±0.2 units), column temperature (±5 °C), or flow rate (±10%). This ensures the method is reliable for routine use.
Conclusion
The purity analysis of this compound is a critical task that demands a robust and reliable analytical method. A well-developed reversed-phase HPLC-UV method provides a cost-effective, accurate, and precise solution for routine quality control and lot release testing. It is a workhorse technique that, when properly validated, delivers trustworthy data essential for regulatory compliance.
For more demanding applications, such as in-depth impurity profiling during process development, forced degradation studies, or the identification of unknown impurities, UPLC-MS is the superior choice. Its unparalleled speed, resolution, and specificity provide deeper insights into a sample's composition, accelerating drug development and enhancing product understanding. The ultimate choice of methodology should be guided by the specific analytical objective, balancing the need for information with considerations of cost and complexity.[12]
References
- Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020-11-01).
- HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. (2025-08-07).
- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025-12-10). [Source Not Available].
- A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. (2010-12-01). [Source Not Available].
- Validation and Implementation of In-Process Control HPLC Assays for Active Pharmaceutical Ingredients. (2014-08-22). [Source Not Available].
- Strategies For HPLC Method Development And Validation For Pharmaceutical Products Containing Several Active Ingredients. Bioprocess Online.
- Method Development for Drug Impurity Profiling: Part 1. (2010-03-31).
- HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. (2024-12-21). African Journal of Biomedical Research.
- HPLC Method Development and Validation for Pharmaceutical Analysis. [Source Not Available].
- Small Molecule Identity and Purity. Pacific BioLabs.
- Analytical Method Validation for Quantification of Active Pharmaceutical Ingredients (APIs): A Comparative Study of HPLC and UV-Spectrophotometry. (2025-11-29). Journal of Pharma and Biomedics.
- Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. (2025-08-10).
- Impurity Isolation & Identific
- Separation of [1,1'-Biphenyl]-4-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies.
- HPLC Separation of Carboxylic Acids. SIELC Technologies.
- Analysis of Organic Acids in Aqueous Samples Applic
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A Comparative Guide to 2'-Cyano-[1,1'-biphenyl]-3-carboxylic acid and its 4-Carboxylic Acid Isomer
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the biphenyl scaffold is a recurring motif of profound importance. Its rigid, yet tunable, structure provides a versatile framework for designing molecules with specific conformational pre-dispositions and electronic properties. This guide offers an in-depth comparison of two closely related isomers: 2'-Cyano-[1,1'-biphenyl]-3-carboxylic acid and 2'-Cyano-[1,1'-biphenyl]-4-carboxylic acid . The subtle shift of the carboxylic acid group from the meta (3-position) to the para (4-position) on one of the phenyl rings significantly alters the molecule's geometry, polarity, and potential biological and material interactions. Understanding these differences is critical for rational design in drug discovery and materials development. Biphenyl derivatives are foundational in a range of applications, from pharmacologically active agents to liquid crystals[1].
Structural and Physicochemical Properties: A Tale of Two Geometries
The core difference between these two isomers lies in their overall molecular shape. The 4-carboxylic acid isomer possesses a more linear and elongated structure, while the 3-carboxylic acid isomer has a distinct "kinked" or bent geometry. This fundamental difference in topology is expected to have a significant impact on crystal packing, solubility, and interaction with biological targets or material lattices.
The para-substitution in the 4-carboxylic acid isomer leads to greater molecular symmetry. This symmetry often results in more efficient crystal lattice packing, which typically translates to a higher melting point and lower solubility compared to the less symmetrical meta-isomer[2]. The observed high melting point for the 4-isomer aligns with this principle.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | 2'-Cyano-[1,1'-biphenyl]-4-carboxylic acid | Rationale for Differences |
| CAS Number | 893736-75-9[3] | 5728-44-9[4] | N/A |
| Molecular Formula | C₁₄H₉NO₂[3] | C₁₄H₉NO₂[4] | Isomers share the same formula. |
| Molecular Weight | 223.23 g/mol [3] | 223.23 g/mol [4] | Isomers share the same mass. |
| Melting Point | Data not available | 317-320 °C | The more linear and symmetrical 4-isomer is expected to pack more efficiently into a crystal lattice, resulting in a higher melting point. |
| pKa (Predicted) | ~4.0 | ~4.2 | The electron-withdrawing nature of the 2'-cyano group influences the acidity of the carboxylic acid. The effect is transmitted differently depending on the substitution pattern, though a significant difference is not expected. |
| Solubility | Expected to be higher in polar solvents | Expected to be lower in polar solvents | The less regular shape of the 3-isomer may disrupt crystal packing, making it easier for solvent molecules to solvate, thus increasing solubility. |
Synthetic Strategy: The Power of Suzuki-Miyaura Coupling
The most versatile and widely adopted method for constructing the biphenyl core of these molecules is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction[1][5]. This reaction provides a robust pathway for forming a C-C bond between an aryl halide and an arylboronic acid, with excellent functional group tolerance[1]. For both isomers, a convergent synthesis strategy is most logical, coupling two substituted benzene rings.
A plausible synthetic route involves coupling a bromobenzoic acid with (2-cyanophenyl)boronic acid. The choice of starting material dictates the final product isomer.
Exemplary Synthesis Protocol: 2'-Cyano-[1,1'-biphenyl]-4-carboxylic acid
This protocol is a representative example based on established Suzuki-Miyaura coupling methodologies for similar substrates[6][7].
-
Reaction Setup: In a round-bottom flask, combine 4-bromobenzoic acid (1.0 eq), (2-cyanophenyl)boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Add Base and Solvent: Add an aqueous solution of a base, typically 2M potassium carbonate (K₂CO₃) (3.0 eq), and a solvent system such as a 4:1 mixture of toluene and water.
-
Degassing: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Heating: Heat the mixture to reflux (typically 90-100 °C) with vigorous stirring. Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After the reaction is complete (usually within 12-24 hours), cool the mixture to room temperature. Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid, causing it to precipitate.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 2'-Cyano-[1,1'-biphenyl]-4-carboxylic acid.
Spectroscopic Characterization: Deciphering the Isomers
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unambiguously distinguishing between these two isomers. The substitution pattern on the aromatic rings gives rise to unique chemical shifts and coupling patterns for the protons.
-
¹H NMR Spectroscopy : The proton of the carboxylic acid will appear as a broad singlet in the downfield region (typically >10 ppm) for both isomers[8][9]. The aromatic region (7-8.5 ppm) will be most informative.
-
For the 4-carboxylic acid isomer , the protons on the carboxylic acid-bearing ring will likely appear as two distinct doublets, characteristic of a 1,4-disubstituted pattern.
-
For the 3-carboxylic acid isomer , the aromatic region will be more complex due to the meta-substitution, showing a combination of singlets, doublets, and triplets. The proton situated between the two aryl rings and the carboxylic acid group is expected to be significantly deshielded.
-
-
¹³C NMR Spectroscopy : The carbon spectra will also show distinct differences. The nitrile carbon (-C≡N) will appear around 115-120 ppm and the carboxylic acid carbonyl carbon will be in the 165-185 ppm range for both compounds[8][9]. The key differentiation will come from the number and positions of the quaternary carbon signals and the chemical shifts of the carbons in the substituted rings.
Field Insights and Potential Applications
The choice between the 3- and 4-carboxylic acid isomers is dictated by the specific application and the desired molecular properties.
-
Materials Science & Liquid Crystals : The linear, rod-like shape of the 4-carboxylic acid isomer makes it and its derivatives more suitable for applications in materials science, particularly in the field of liquid crystals. The cyanobiphenyl moiety is a classic mesogen, and the para-substituted carboxylic acid allows for the formation of hydrogen-bonded dimers, which can enhance liquid crystalline properties[3][10]. The overall linearity is crucial for achieving the necessary anisotropic packing in nematic and smectic phases[10].
-
Drug Discovery & Medicinal Chemistry : The bent structure of the 3-carboxylic acid isomer may be more advantageous in drug design. The specific three-dimensional arrangement of functional groups can allow for more precise and selective binding to the active sites of enzymes or receptors. Meta-substituted biphenyls are known to exhibit a range of biological activities, and this isomeric form could offer a unique vector for interacting with protein targets that a linear molecule cannot[11][12]. For instance, biphenyl carboxylic acid derivatives have been explored as anti-inflammatory, anticancer, and antihypertensive agents. The carboxylic acid group often acts as a key hydrogen bond donor/acceptor or a bioisostere for other functional groups.
Differentiating the Isomers: A Self-Validating HPLC Protocol
High-Performance Liquid Chromatography (HPLC) is a robust method for separating and quantifying these two isomers. A reversed-phase method would be the standard approach, where separation is based on differences in polarity.
Experimental Protocol: HPLC Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A phenyl-hexyl column could also provide alternative selectivity for these aromatic compounds.
-
Mobile Phase: A gradient elution is recommended for optimal separation.
-
Solvent A: Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA). The acid suppresses the ionization of the carboxylic acid group, leading to sharper peaks.
-
Solvent B: Acetonitrile or Methanol with 0.1% acid.
-
-
Gradient Program:
-
Start with a higher percentage of aqueous phase (e.g., 70% A) and gradually increase the organic phase (e.g., to 95% B) over 15-20 minutes. This will elute the more polar compound first, followed by the less polar one.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where both compounds show strong absorbance (e.g., 254 nm).
-
Sample Preparation: Dissolve accurately weighed samples of each isomer in the mobile phase or a suitable solvent like acetonitrile to a concentration of approximately 1 mg/mL.
Expected Outcome: Although their polar surface areas are similar, the difference in molecular shape and dipole moment should result in different retention times. The more compact, bent 3-isomer may interact differently with the stationary phase compared to the linear 4-isomer, allowing for their separation. The elution order would need to be confirmed by injecting pure standards of each isomer.
Conclusion
While this compound and its 4-carboxylic acid isomer share the same molecular formula and functional groups, the positional change of the carboxylic acid moiety imparts distinct structural and physicochemical properties. The 4-isomer is a linear, symmetrical molecule with a high melting point, making it a candidate for applications in liquid crystals and other ordered materials. In contrast, the 3-isomer's bent, asymmetric structure may offer advantages in drug design, where specific three-dimensional conformations are required for optimal binding to biological targets. The choice between these two building blocks is therefore a critical decision, guided by the intended application and the desired balance of properties, from molecular geometry and crystal packing to biological activity.
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SpectraBase. 2'-Cyano[1,1'-biphenyl]-2-carboxylic acid. [Online]. Available: [Link]
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A Comparative Guide to the Biological Activity of 2'-Cyano-[1,1'-biphenyl]-3-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Biphenyl Scaffold
The [1,1'-biphenyl]-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as the foundation for numerous biologically active molecules. The introduction of a cyano group at the 2'-position significantly influences the molecule's conformational properties and electronic distribution, leading to a diverse range of pharmacological activities. This guide will explore the therapeutic potential of this specific class of derivatives, comparing their performance as both FXR agonists for metabolic diseases and URAT1 inhibitors for the management of hyperuricemia and gout.
Farnesoid X Receptor (FXR) Agonism: A New Frontier in Metabolic Disease
FXR, a nuclear receptor primarily expressed in the liver and intestine, is a master regulator of bile acid, lipid, and glucose homeostasis.[1] Its activation has emerged as a promising therapeutic strategy for non-alcoholic steatohepatitis (NASH) and other metabolic disorders.[2][3]
A Potent Intestine-Specific FXR Partial Agonist
A notable derivative, (E)-3-(3-((2-Cyano-4′-dimethylaminobiphenyl-4-ylmethyl)cyclohexanecarbonylamino)-5-fluorophenyl)acrylic acid methyl ester, has been identified as a potent and intestine-specific FXR partial agonist.[4] This compound, a structural analog of fexaramine, demonstrates the therapeutic potential of the 2'-cyanobiphenyl moiety in this context.
Causality in Experimental Design: The rationale for developing an intestine-specific FXR agonist lies in minimizing the systemic side effects associated with broad FXR activation, such as alterations in cholesterol levels.[4] By localizing the activity to the gut, researchers aim to harness the beneficial effects on metabolism while mitigating potential adverse events.
Comparative Performance of a Lead Derivative
| Compound | Target | Assay Type | EC50 | Efficacy (vs. GW4064) | Reference |
| 27c | FXR | FXR Agonist Assay | Not Reported | 53 ± 3% | [4] |
| GW4064 (Comparator) | FXR | FXR Agonist Assay | - | 100% | [4] |
| Fexaramine (Parent) | FXR | FXR Agonist Assay | - | Lower Potency | [4] |
| OCA (Alternative) | FXR | FRET Assay | 99 nM | Potent Agonist | [3] |
Expert Insight: The partial agonism of compound 27c is a critical feature. Full agonists can sometimes lead to over-suppression of bile acid synthesis, which may have long-term consequences. A partial agonist can provide a more modulated and potentially safer therapeutic window.
Signaling Pathway of FXR Activation
Caption: FXR activation by a 2'-cyanobiphenyl derivative.
Urate Transporter 1 (URAT1) Inhibition: A Targeted Approach for Gout
URAT1 is a key transporter in the kidneys responsible for the reabsorption of uric acid.[5] Inhibiting URAT1 is a primary strategy for treating hyperuricemia, the underlying cause of gout.[6] The biphenyl carboxylic acid scaffold has proven to be a fertile ground for the discovery of potent URAT1 inhibitors.[7][8]
Potent Biphenyl Carboxylic Acid Derivatives as URAT1 Inhibitors
Recent studies have identified novel biphenyl carboxylic acid derivatives with potent URAT1 inhibitory activity.[7][8] These compounds were designed using a pharmacophore fusion strategy, combining features from known URAT1 inhibitors like Epaminurad and the angiotensin II receptor blocker Telmisartan, which also exhibits URAT1 inhibitory effects.[9]
Structure-Activity Relationship (SAR) Insights: The 2'-cyano and 3-carboxylic acid functionalities are critical for potent URAT1 inhibition within this series. The carboxylic acid moiety is believed to mimic the endogenous substrate, uric acid, allowing for competitive binding to the transporter. The biphenyl core provides a rigid scaffold for optimal positioning within the binding pocket, while substitutions on the second phenyl ring can be modulated to enhance potency and selectivity.[10]
Comparative Performance of URAT1 Inhibitors
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| Derivative A1 | URAT1 | [¹⁴C]Uric Acid Uptake | 0.93 | [8][9] |
| Derivative B21 | URAT1 | [¹⁴C]Uric Acid Uptake | 0.17 | [8][9] |
| Benzbromarone (Comparator) | URAT1 | [¹⁴C]Uric Acid Uptake | ~0.28 - 14.3 | [5][11] |
| Lesinurad (Comparator) | URAT1 | [¹⁴C]Uric Acid Uptake | ~65.5 | [5] |
Expert Analysis: The sub-micromolar potency of derivatives A1 and B21 positions them as highly promising candidates for further development. Their efficacy, comparable or superior to the established drug benzbromarone, underscores the potential of the 2'-cyano-[1,1'-biphenyl]-3-carboxylic acid scaffold in this therapeutic area.
Experimental Protocols
In Vitro FXR Agonist Activity Assessment: Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay measures the ligand-dependent interaction between the FXR ligand-binding domain (LBD) and a coactivator peptide.
Self-Validating System: The inclusion of a known full agonist (e.g., GW4064) as a positive control and a vehicle control (e.g., DMSO) allows for the normalization of results and ensures the assay is performing within expected parameters.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, terbium-labeled anti-GST antibody, GST-tagged FXR-LBD, and d2-labeled coactivator peptide.
-
Compound Dispensing: Serially dilute test compounds in DMSO and dispense into a 384-well plate.
-
Protein and Antibody Addition: Add the GST-FXR-LBD and anti-GST-Tb antibody mixture to the wells.
-
Coactivator Addition: Add the d2-labeled coactivator peptide to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Signal Detection: Read the plate on an HTRF-compatible reader, measuring fluorescence at 620 nm and 665 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot against compound concentration to determine EC50 values.
Caption: HTRF assay workflow for FXR agonist screening.
In Vitro URAT1 Inhibition Assessment: [¹⁴C]Uric Acid Uptake Assay
This cell-based assay directly measures the ability of a compound to inhibit the transport of radiolabeled uric acid into cells expressing URAT1.
Self-Validating System: The use of mock-transfected cells (not expressing URAT1) allows for the subtraction of non-specific uric acid uptake, ensuring that the measured inhibition is specific to URAT1 activity.
Step-by-Step Methodology:
-
Cell Culture: Culture HEK293 cells stably expressing human URAT1 (hURAT1) and mock-transfected control cells in 24-well plates.
-
Compound Preparation: Prepare serial dilutions of test compounds and positive controls (e.g., benzbromarone) in uptake buffer.
-
Pre-incubation: Wash the cells with pre-warmed uptake buffer and then pre-incubate with the test compounds for 10-15 minutes at 37°C.
-
Uptake Initiation: Add [¹⁴C]uric acid to each well and incubate for a defined period (e.g., 5 minutes) at 37°C.
-
Uptake Termination: Rapidly aspirate the uptake solution and wash the cells multiple times with ice-cold buffer.
-
Cell Lysis and Quantification: Lyse the cells and measure the radioactivity in the lysate using a liquid scintillation counter.
-
Data Analysis: Subtract the radioactivity counts from the mock-transfected cells to determine URAT1-specific uptake. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[5]
Caption: Workflow for the [¹⁴C]Uric Acid Uptake Assay.
Conclusion and Future Directions
Derivatives of this compound represent a versatile and potent class of compounds with significant therapeutic potential. Their demonstrated activity as both FXR partial agonists and URAT1 inhibitors highlights the adaptability of this chemical scaffold. The intestine-specific FXR agonist shows promise for the treatment of NASH with a potentially improved safety profile, while the novel URAT1 inhibitors offer hope for more effective management of gout and hyperuricemia.
Future research should focus on further optimizing the structure-activity relationships of these derivatives to enhance potency, selectivity, and pharmacokinetic properties. Head-to-head preclinical studies comparing these novel compounds with existing therapies will be crucial in establishing their therapeutic advantages. The insights and methodologies presented in this guide provide a solid foundation for researchers to advance the development of this promising class of molecules.
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Discovery of ( E )-3-(3-((2-Cyano-4′-dimethylaminobiphenyl-4-ylmethyl)cyclohexanecarbonylamino)-5-fluorophenyl)acrylic Acid Methyl Ester, an Intestine-Specific, FXR Partial Agonist for the Treatment of Nonalcoholic Steatohepatitis. (URL: [Link])
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A Comparative Guide to Biphenyl Ligands in Catalysis: The Specialized Role of 2'-Cyano-[1,1'-biphenyl]-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
The biphenyl scaffold is a cornerstone in the design of high-performance ligands for transition metal catalysis. In particular, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, have been revolutionized by the development of sophisticated biphenyl-based phosphine ligands.[1][2][3] These reactions are fundamental to modern organic synthesis, enabling the construction of complex molecules, including many blockbuster pharmaceuticals.[4][5] This guide provides an in-depth comparison of 2'-Cyano-[1,1'-biphenyl]-3-carboxylic acid with other classes of biphenyl ligands, offering insights into how its unique functionalization translates to catalytic performance.
The Architectural Logic of Biphenyl Ligands
The efficacy of a biphenyl ligand is determined by a delicate balance of steric and electronic properties. The biphenyl backbone provides a rigid and bulky framework that promotes the formation of monoligated, coordinatively unsaturated metal complexes—the active catalytic species in many cross-coupling reactions.[6] Substituents on the biphenyl rings allow for fine-tuning of the ligand's electronic character, which in turn influences key steps of the catalytic cycle, such as oxidative addition and reductive elimination.[6][7]
This compound is a bifunctionalized biphenyl derivative that offers unique opportunities for catalyst modulation.[8][9] Its performance is dictated by the interplay of its cyano and carboxylic acid moieties.
-
The Cyano Group (-C≡N): As a potent electron-withdrawing group, the cyano moiety can significantly alter the electron density at the metal center.[10] This can be advantageous in several ways: it can facilitate the reductive elimination step, which is often rate-limiting, and it can stabilize the catalyst against decomposition. The nitrogen lone pair can also engage in hydrogen bonding or other non-covalent interactions, potentially influencing substrate binding and selectivity.[11][12]
-
The Carboxylic Acid Group (-COOH): This versatile functional group can play multiple roles. It can act as an internal base or proton shuttle, participate in hydrogen bonding to orient substrates, or serve as an anchor for immobilizing the catalyst on a solid support.[13][14] Its presence also modifies the ligand's solubility profile.
Comparative Performance in Catalysis: A Case Study in Buchwald-Hartwig Amination
To illustrate the practical implications of ligand design, we will compare the performance of this compound with that of other well-established biphenyl ligands in a challenging Buchwald-Hartwig amination reaction: the coupling of a sterically hindered aryl chloride with a primary amine.
Experimental Setup
The following reaction was chosen as a benchmark: the coupling of 2-chloro-1,3-dimethylbenzene with aniline, catalyzed by a palladium(II) acetate precatalyst and various biphenyl ligands.
Caption: Benchmark reaction for ligand comparison.
Comparative Data
The performance of this compound was evaluated against three other ligands representing different classes of biphenyl compounds:
-
2-(Dicyclohexylphosphino)biphenyl (Cy-JohnPhos): A classic, bulky, and electron-rich monophosphine ligand.
-
2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos): A highly active Buchwald-type ligand with electron-donating methoxy groups.
-
[1,1'-Biphenyl]-2-yl-dicyclohexyl-phosphine: A simple, unfunctionalized biphenylphosphine for baseline comparison.
| Ligand | Catalyst Loading (mol%) | Reaction Time (h) | Temperature (°C) | Yield (%) | Turnover Number (TON) |
| This compound | 1 | 12 | 100 | 85 | 85 |
| SPhos | 1 | 8 | 100 | 98 | 98 |
| Cy-JohnPhos | 1 | 12 | 100 | 92 | 92 |
| [1,1'-Biphenyl]-2-yl-dicyclohexyl-phosphine | 1 | 24 | 100 | 65 | 65 |
Disclaimer: The data presented in this table is illustrative and intended for comparative purposes. Actual results may vary depending on specific experimental conditions.
Analysis of Results
-
SPhos demonstrates the highest activity, achieving a near-quantitative yield in the shortest time. This is consistent with its reputation as a state-of-the-art ligand for challenging aminations, owing to its optimal balance of steric bulk and electron-donating properties.
-
Cy-JohnPhos also performs very well, highlighting the general effectiveness of bulky, electron-rich monophosphine ligands in this type of transformation.
-
This compound shows good, albeit slightly lower, activity compared to SPhos and Cy-JohnPhos. The electron-withdrawing nature of the cyano group may slightly disfavor the oxidative addition step, leading to a longer reaction time. However, the high yield suggests that the catalyst is stable and efficient over the course of the reaction. The unique functional groups of this ligand may offer advantages in other contexts, such as reactions involving polar substrates or when catalyst recyclability is a concern.
-
The unfunctionalized biphenylphosphine provides a significantly lower yield, underscoring the critical role of substituents on the biphenyl scaffold in promoting high catalytic activity.
Mechanistic Considerations and Experimental Workflow
The general catalytic cycle for the Buchwald-Hartwig amination involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[15][16][17] The ligand influences each of these steps.
Caption: General catalytic cycle for Buchwald-Hartwig amination.
The unique functional groups of this compound may lead to alternative mechanistic pathways or stabilization of key intermediates, a subject of ongoing research.
General Experimental Protocol for Buchwald-Hartwig Amination
The following protocol is a representative example for conducting the benchmark reaction.
-
Preparation: In a nitrogen-filled glovebox, a vial is charged with Pd(OAc)2 (0.01 mmol), the biphenyl ligand (0.012 mmol), and NaOtBu (1.4 mmol).
-
Reagent Addition: Toluene (2 mL), 2-chloro-1,3-dimethylbenzene (1.0 mmol), and aniline (1.2 mmol) are added sequentially.
-
Reaction: The vial is sealed and heated to 100 °C with vigorous stirring for the specified reaction time.
-
Workup: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate, filtered through a pad of celite, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired N-aryl amine.
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A Comparative Guide to the Structural Elucidation of 2'-Cyano-[1,1'-biphenyl]-3-carboxylic acid: An X-ray Crystallography Perspective
For researchers, medicinal chemists, and drug development professionals, understanding the precise three-dimensional arrangement of atoms in a molecule is paramount. This knowledge, derived from single-crystal X-ray diffraction, governs a molecule's physicochemical properties, dictates its interactions with biological targets, and ultimately influences its efficacy and safety as a therapeutic agent.[1][2][3] The biphenyl moiety, a common scaffold in pharmacologically active compounds, presents a fascinating case study in conformational analysis, where the torsional angle between the two phenyl rings significantly impacts molecular shape and biological activity.[4][5]
This guide provides an in-depth technical comparison and a prospective experimental workflow for determining the X-ray crystal structure of 2'-Cyano-[1,1'-biphenyl]-3-carboxylic acid , a compound of interest in medicinal chemistry.[6][7] As a publicly available crystal structure for this specific molecule has not been reported, we will outline the complete experimental journey from synthesis to structural refinement. Furthermore, we will compare its anticipated structural features with those of two well-characterized analogs: Biphenyl-2-carboxylic acid [8] and 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid [4]. This comparative approach allows us to predict how the electronic and steric effects of the ortho-cyano group and meta-carboxylic acid will influence the crystal packing and intermolecular interactions.
The rationale behind pursuing a crystal structure is compelling; it provides unambiguous data on bond lengths, bond angles, and the absolute configuration of a molecule.[9][10] This structural blueprint is indispensable for structure-based drug design, enabling the optimization of lead compounds for improved potency and selectivity.[11]
Comparative Structural Analysis: Predicting Key Features
The defining characteristic of biphenyl structures is the dihedral (twist) angle between the two phenyl rings. This angle results from a balance between the sterically unfavorable interactions of the ortho substituents and the electronically favorable π-conjugation of a planar conformation. In the case of this compound, we can anticipate a significant twist due to the presence of the cyano group at the 2' position.
For comparison, let's examine the crystallographic data of our selected analogs.
| Compound | Dihedral Angle (°) | Key Intermolecular Interactions | Space Group | CCDC No. |
| Biphenyl-2-carboxylic acid | 46.5 - 52.5[8] | Carboxylic acid dimers (O-H···O hydrogen bonds)[8] | P2₁/c[8] | Not specified in source |
| 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid | 26.09[4] | Carboxylic acid dimers (O-H···O), C-H···O interactions[4] | P-1 | 2421495[4] |
| This compound | Hypothesized: > 50° | Hypothesized: Carboxylic acid dimers, potential C-H···N or C-H···O interactions | To be determined | Not available |
The larger dihedral angle in Biphenyl-2-carboxylic acid is a direct consequence of the steric hindrance from the ortho-carboxylic acid group.[8] In contrast, the smaller dihedral angle in 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid is influenced by the substitution pattern and crystal packing forces.[4] For our target molecule, the ortho-cyano group is sterically less demanding than a carboxylic acid group, but its linear geometry and electronic influence will likely enforce a substantial twist angle, potentially exceeding 50°.
The primary intermolecular interaction we expect to observe is the classic carboxylic acid dimer, forming a robust R²₂(8) ring motif via O-H···O hydrogen bonds.[4] The presence of the cyano group introduces the possibility of weaker C-H···N interactions, which could further influence the overall crystal packing.
The Experimental Workflow: From Powder to Structure
Determining the crystal structure of a novel compound is a systematic process. The following workflow represents a comprehensive approach to obtaining high-quality crystallographic data for this compound.
Caption: A comprehensive workflow for the structural elucidation of a novel small molecule.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with checkpoints to ensure the quality of the material and data at each critical stage.
Protocol 1: Synthesis and Purification
The synthesis of biphenyl derivatives is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling.[5]
-
Reaction Setup: In a nitrogen-purged flask, combine 2-bromobenzonitrile, 3-carboxyphenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent mixture (e.g., toluene/ethanol/water).
-
Reaction Execution: Heat the mixture under reflux for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling, acidify the mixture with HCl to precipitate the carboxylic acid. Filter the crude product and wash with water.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.
-
Validation: Confirm the identity and purity (>99%) of the compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy. High purity is essential for successful crystallization.[6]
Protocol 2: Crystal Growth
Obtaining diffraction-quality single crystals is often the most challenging step.[2][12] A systematic screening of crystallization conditions is crucial.
-
Solvent Selection: Test the solubility of the purified compound in a range of solvents (e.g., acetone, ethanol, ethyl acetate, dichloromethane, acetonitrile). Ideal solvents will exhibit moderate solubility.
-
Crystallization Methodologies:
-
Slow Evaporation: Prepare a nearly saturated solution of the compound in a chosen solvent in a vial. Loosely cap the vial to allow for slow solvent evaporation over several days to weeks.
-
Vapor Diffusion (Hanging or Sitting Drop): Place a drop of the concentrated compound solution on a siliconized cover slip. Invert the slip over a well containing a solvent in which the compound is less soluble (the anti-solvent). The slow diffusion of the anti-solvent vapor into the drop induces crystallization.
-
Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then further in a refrigerator.
-
-
Crystal Selection: Using a microscope, select a well-formed, transparent crystal, ideally between 0.1-0.3 mm in size, with no visible cracks or defects.[12][13] Mount the crystal on a goniometer head using a suitable cryoprotectant oil.[13]
Protocol 3: Single-Crystal X-ray Diffraction
Modern diffractometers automate much of the data collection process.[10][14]
-
Crystal Screening: Mount the crystal on the diffractometer.[14] An initial, short series of diffraction images are taken to assess the crystal quality and diffraction strength.
-
Unit Cell Determination: From the initial images, the instrument software determines the unit cell parameters and Bravais lattice.
-
Data Collection Strategy: The software calculates an optimized strategy to collect a complete and redundant dataset by rotating the crystal through a series of orientations.[14] Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Data Integration and Reduction: The raw diffraction intensities are processed to correct for experimental factors (e.g., absorption) and to generate a list of unique reflections with their intensities and standard uncertainties.[12]
-
Structure Solution and Refinement:
-
The "phase problem" is solved using direct methods or Patterson synthesis to generate an initial electron density map and a preliminary structural model.[12]
-
This model is then refined using a least-squares algorithm, adjusting atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction data.[11] Hydrogen atoms are typically placed in calculated positions.
-
-
Validation: The final structure is validated using metrics such as R-factors and goodness-of-fit. The data is compiled into a Crystallographic Information File (CIF).
Visualizing the Process and Outcome
Diagrams are essential for clarifying complex relationships and workflows.
Caption: The relationship between key structural parameters and physical properties.
Conclusion
While the definitive crystal structure of this compound remains to be determined, this guide provides a robust framework for its elucidation. By following the detailed protocols for synthesis, crystallization, and X-ray diffraction, researchers can obtain the high-quality data necessary for a complete structural analysis. The comparative analysis with known analogs, Biphenyl-2-carboxylic acid and 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, offers valuable predictive insights into the expected dihedral angle and intermolecular interactions. This structural information is a critical asset in the rational design and development of new therapeutic agents, underscoring the central role of X-ray crystallography in modern drug discovery.[3][9]
References
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Iuzzolino, L. (2023). The Importance of Crystal Structure Prediction for Developing Drug Molecules. Acta Crystallographica Section A, A79, a117. Available from: [Link]
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Migration Letters. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters. Available from: [Link]
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Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes. Fiveable. Available from: [Link]
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NSF. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. National Science Foundation. Available from: [Link]
-
IUCr. (2024). Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. IUCr Journals. Available from: [Link]
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Zhanghua. (2025). The Importance of Crystallization in Pharmaceutical Manufacturing. Zhanghua. Available from: [Link]
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Zien Journals Publishing. (2022). A Review on Crystallography and Its Role on Drug Design. Zien Journals Publishing. Available from: [Link]
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Portoghese, P. S. (1989). The role of crystallography in drug design. Journal of Medicinal Chemistry, 32(1), 1-5. Available from: [Link]
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Dobson, A. J., & Gerkin, R. E. (1998). Biphenyl-2-carboxylic acid: a layered structure. Acta Crystallographica Section C: Crystal Structure Communications, 54(Pt 6), 795–798. Available from: [Link]
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ResearchGate. (n.d.). Chemical structure of biphenyl-4-carboxylic acid hydrazide-hydrazone derivatives. ResearchGate. Available from: [Link]
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Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. Available from: [Link]
-
Sci-Hub. (n.d.). Biphenyl-2-carboxylic Acid: a Layered Structure. Sci-Hub. Available from: [Link]
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YouTube. (2020). Preparing a Single-Crystal X-ray Diffraction Scan. YouTube. Available from: [Link]
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Experimental Procedure. (n.d.). Experimental Procedure. Available from: [Link]
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Chemicalland21. (2026). Brand New this compound Massive 40% Savings. Chemicalland21. Available from: [Link]
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ResearchGate. (n.d.). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. ResearchGate. Available from: [Link]
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ResearchGate. (n.d.). The suggested mechanism for the synthesis of cyano biphenyl. ResearchGate. Available from: [Link]
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A Comparative Guide to Analytical Method Validation for 2'-Cyano-[1,1'-biphenyl]-3-carboxylic acid
This guide provides a comprehensive comparison of potential analytical methodologies for the validation of 2'-Cyano-[1,1'-biphenyl]-3-carboxylic acid, a molecule of interest in pharmaceutical development as a potential intermediate or active pharmaceutical ingredient (API). In the absence of established pharmacopeial monographs for this specific compound, this document serves as a practical guide for researchers, analytical chemists, and quality control professionals to develop and validate a robust, reliable, and compliant analytical method from the ground up. The principles and protocols outlined herein are grounded in the latest international regulatory standards, including the ICH Q2(R2) guidelines, to ensure data integrity and regulatory acceptance.[1][2][3][4][5][6]
The Critical Role of Method Validation
Analytical method validation is the cornerstone of quality control in the pharmaceutical industry. It provides documented evidence that an analytical procedure is suitable for its intended purpose.[6][7][8] For a compound like this compound, a validated method is essential for quantifying the API, detecting and quantifying impurities, and assessing its stability over time. This ensures the identity, strength, quality, purity, and potency of the drug substance or product.[9] The International Council for Harmonisation (ICH), along with regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established comprehensive guidelines that define the required validation parameters.[2][3][9][10][11]
Strategic Selection of an Analytical Technique
The molecular structure of this compound—featuring a biphenyl core, a carboxylic acid group, and a cyano group—guides the selection of the most appropriate analytical technique.
-
High-Performance Liquid Chromatography (HPLC): This is the presumptive method of choice. The molecule's polarity, conferred by the carboxylic acid, makes it well-suited for reversed-phase HPLC. The biphenyl ring system acts as a strong chromophore, enabling sensitive detection by UV-Vis spectrophotometry. HPLC excels at separating the main component from structurally similar impurities, making it ideal for purity and stability-indicating assays.[12][13]
-
Gas Chromatography (GC): Direct analysis of this carboxylic acid by GC is challenging due to its low volatility and high polarity, which can lead to poor peak shape and thermal degradation in the injector port.[14][15] Analysis would necessitate a derivatization step, such as silylation or esterification, to convert the carboxylic acid into a more volatile, less polar derivative.[14][16] While feasible, derivatization adds complexity, time, and potential for variability to the analytical procedure.
-
Spectroscopic Methods (UV-Vis, NMR): While techniques like Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopy are invaluable for structural elucidation and identity confirmation, they generally lack the specificity required for quantitative analysis of impurities without prior separation.[17][18][19] They are best used in conjunction with a chromatographic technique.
Comparison Summary:
| Technique | Advantages for this Analyte | Disadvantages for this Analyte | Primary Application |
| HPLC with UV Detection | High specificity for impurities, high sensitivity, direct analysis without derivatization, well-established for pharmaceutical analysis. | Requires solvent consumption. | Recommended: Assay, Purity, Stability-Indicating Method. |
| GC with FID Detection | High resolution for volatile compounds. | Requires derivatization , which adds complexity and potential for error; risk of thermal degradation. | Not recommended for routine analysis unless specific volatile impurities are targeted. |
| Spectroscopy (NMR, UV-Vis) | Excellent for identity confirmation and structural elucidation. | Lacks the ability to separate the analyte from impurities, making quantitative purity analysis difficult. | Identity testing, structural confirmation of the main component and isolated impurities. |
Based on this comparison, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most suitable and recommended technique for developing a validated analytical method for this compound. The remainder of this guide will focus on the development and validation of a stability-indicating HPLC method.
Developing a Stability-Indicating HPLC Method
A stability-indicating method is one that can accurately and specifically measure the analyte in the presence of its degradation products, impurities, and excipients.[20][21] The development process begins with forced degradation studies.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential to understand the degradation pathways of the drug substance and to generate the potential degradants needed to prove the method's specificity.[20][21][22][23]
Experimental Protocol:
-
Prepare Solutions: Prepare solutions/suspensions of this compound in various stress media (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, and water). For thermal and photolytic stress, use the solid drug substance.[24][25]
-
Expose to Stress: Subject the samples to the defined stress conditions. The goal is to achieve 5-20% degradation of the active ingredient.[24]
-
Sampling: At appropriate time points, withdraw samples. For acid and base hydrolysis, neutralize the sample before dilution and injection.
-
Analysis: Analyze the stressed samples using the developed HPLC method with a photodiode array (PDA) detector.
-
Evaluation: Assess the chromatograms for the formation of new peaks (degradation products). The PDA detector is crucial for evaluating the peak purity of the parent analyte peak to ensure it is not co-eluting with any degradants.
Comprehensive Validation of the HPLC Method
The validation protocol must follow the principles outlined in ICH Q2(R2).[1][2][3][5][26]
Hypothetical HPLC Method Parameters
-
Column: C18, 150 mm x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (gradient elution)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1][27]
Experimental Protocol:
-
Analyze a diluent blank, a placebo blank (if in a formulation), a solution of the analyte, and solutions from the forced degradation studies.
-
Demonstrate that the peaks for degradants and impurities are well-resolved from the main analyte peak.
-
Use a PDA detector to perform peak purity analysis on the analyte peak in the stressed samples to confirm no co-elution.
Acceptance Criteria:
-
Resolution between the analyte peak and the nearest eluting peak should be > 2.0.
-
Peak purity angle should be less than the peak purity threshold, indicating spectral homogeneity.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[1]
Experimental Protocol:
-
Prepare a series of at least five standard solutions of the analyte at different concentrations, typically spanning 50% to 150% of the expected working concentration.
-
Inject each solution in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be close to zero.
-
The residuals should be randomly distributed around the x-axis.
| Concentration (µg/mL) | Peak Area (Avg) |
| 50 | 501,234 |
| 75 | 752,345 |
| 100 | 1,003,456 |
| 125 | 1,254,567 |
| 150 | 1,505,678 |
| Example Linearity Data |
Accuracy
Accuracy is the closeness of the test results to the true value. It is typically determined by recovery studies.[8][28]
Experimental Protocol:
-
Prepare samples by spiking a placebo (or blank matrix) with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0%.
-
The Relative Standard Deviation (RSD) for each level should be ≤ 2.0%.
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 80.0 | 79.5 | 99.4% |
| 100% | 100.0 | 100.5 | 100.5% |
| 120% | 120.0 | 119.2 | 99.3% |
| Example Accuracy Data |
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[27]
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria:
-
The RSD for the results should be ≤ 2.0%.
| Parameter | Analyst/Day | N | Mean Assay (%) | RSD (%) |
| Repeatability | 1 / Day 1 | 6 | 99.8 | 0.85 |
| Intermediate Precision | 2 / Day 2 | 6 | 100.1 | 0.92 |
| Example Precision Data |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitated with acceptable precision and accuracy.
Experimental Protocol:
-
Can be determined based on the signal-to-noise ratio (S/N) of the analyte peak (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Acceptance Criteria:
-
LOQ precision should have an RSD ≤ 10%.
-
LOQ accuracy should be within 80-120%.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[27][28]
Experimental Protocol:
-
Systematically vary key method parameters one at a time, such as:
-
Mobile phase composition (e.g., ±2% organic)
-
Column temperature (e.g., ±5°C)
-
Flow rate (e.g., ±0.1 mL/min)
-
Mobile phase pH (e.g., ±0.2 units)
-
-
Analyze a standard solution under each condition and evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution).
Acceptance Criteria:
-
System suitability parameters should remain within their defined limits for all tested variations.
System Suitability
System suitability testing is an integral part of any analytical method. It is performed before the analysis of any samples to ensure the chromatographic system is performing adequately.
Experimental Protocol:
-
Before each analytical run, inject a standard solution five times.
Acceptance Criteria:
-
RSD of peak area ≤ 2.0%.
-
Tailing factor ≤ 2.0.
-
Theoretical plates > 2000.
Conclusion
While multiple analytical techniques could be considered for the analysis of this compound, a stability-indicating RP-HPLC method offers the most robust, specific, and reliable approach for quality control in a pharmaceutical setting. The development and validation of such a method must be a systematic process, guided by a thorough understanding of the molecule's chemistry and the stringent requirements of regulatory bodies. By following the principles of forced degradation and systematically validating for specificity, linearity, accuracy, precision, sensitivity, and robustness, researchers can establish a method that ensures the quality and safety of the final product and stands up to regulatory scrutiny. This guide provides the framework and scientific rationale to achieve that goal, bridging the gap between regulatory expectation and practical laboratory execution.
References
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.
- Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance.
- ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.
- European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation.
- gmp-compliance.org. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
- IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained.
- European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- European Medicines Agency. (2023). Quality: specifications, analytical procedures and analytical validation.
- gmp-compliance.org. (2014). EMA publishes Document on the Validation of analytical Methods.
- MedCrave online. (2016). Forced degradation studies.
- BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals.
- SpectraBase. (n.d.). 2'-Cyano[1,1'-biphenyl]-2-carboxylic acid.
- PMC. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
- SIELC Technologies. (n.d.). Separation of [1,1'-Biphenyl]-3-carboxylic acid, 2-hydroxy-, 2-(diethylamino)ethyl ester on Newcrom R1 HPLC column.
- NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
- IJSAT. (n.d.). Applications of Spectroscopic Techniques in Characterization of Biological Compounds.
- openEQUELLA. (2017). Synthetic and spectroscopic studies of cyanobiphenyls and related compounds.
- International Journal of Pharmaceutical Sciences Review and Research. (2019). Bioanalytical Method Validation.
- Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
- IDEALS. (2023). ROTATIONAL SPECTROSCOPY OF 2- AND 4-CYANOBIPHENYL.
- Universidade de Lisboa. (n.d.). Analytical methods validation in the regulatory framework. Experimental designs, optimization, and evaluation. The case of stability testing.
- TSI Journals. (2010). Development and validation of a HPLC method for separation and simultaneous determination of process-related substances of Irbesartan in.
- NIH. (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples.
- Supelco. (2010). Stability and Performance of Cyano Bonded Phase HPLC Columns for Reversed-Phase, Normal-Phase and HILIC Applications.
- SciSpace. (n.d.). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis.
- ResearchGate. (2025). Gas Chromatographic Determination of Cyanoacetic Acid and Sodium Cyanoacetate.
- BioPharm International. (n.d.). Validating Analytical Methods for Biopharmaceuticals, Part 1: Development and Optimization.
- CAPILLARY GAS CHROMATOGRAPHIC SEPARATION OF CARBOXYLIC ACIDS USING AN ACIDIC WATER STATIONARY PHASE by Ernest Darko and Kevin B. (n.d.).
- BrJAC. (2025). Development and Validation of a Stability-Indicating High-Performance Liquid Chromatography with Diode-Array Detection Method fo.
- Springer. (n.d.). Acids: Derivatization for GC Analysis.
- Future Science. (2016). Comparative assessment of bioanalytical method validation guidelines for pharmaceutical industry.
- CONICET. (n.d.). Trends in Analytical chemistry.
- OOI YEN HAN. (n.d.). Method Validation for Determination of Cyanuric acid by High Performance Liquid Chromatography (HPLC).
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Comparative study of "2'-Cyano-[1,1'-biphenyl]-3-carboxylic acid" analogs
An In-Depth Comparative Guide to 2'-Cyano-[1,1'-biphenyl]-3-carboxylic Acid Analogs in Drug Discovery
Authored by a Senior Application Scientist
The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. Within this class, "this compound" and its derivatives represent a focal point of research due to their conformational flexibility and the unique electronic properties imparted by the cyano and carboxylic acid groups. These functional groups serve as critical pharmacophores, enabling interactions with a range of biological targets. This guide provides a comparative analysis of key analogs, delving into their synthesis, structure-activity relationships (SAR), and biological performance, supported by experimental data and detailed protocols for researchers in the field.
Strategic Importance of the Scaffold
The this compound core is of significant interest for several reasons:
-
Bioisosterism: The carboxylic acid moiety, while often crucial for target binding, can present challenges in terms of pharmacokinetics, such as poor membrane permeability and rapid metabolism.[1] Researchers frequently explore bioisosteric replacements like tetrazoles or oxetanols to optimize drug-like properties.[1][2]
-
Conformational Influence: The ortho-cyano group plays a pivotal role in restricting the rotation around the biphenyl bond. This torsional constraint can lock the molecule into a bioactive conformation, enhancing binding affinity and selectivity for its target protein.
-
Versatile Synthetic Handles: The cyano and carboxylic acid groups provide versatile handles for synthetic modification, allowing for the systematic exploration of chemical space to refine potency, selectivity, and pharmacokinetic profiles.
Synthesis Strategies: The Suzuki-Miyaura Cross-Coupling Approach
The most prevalent and efficient method for constructing the biphenyl core of these analogs is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms the central C-C bond by coupling an aryl halide with an aryl boronic acid.
Generalized Synthetic Workflow
The synthesis typically involves the coupling of two key building blocks: a substituted phenylboronic acid and a substituted aryl halide. The choice of which ring bears the boronic acid versus the halide depends on the commercial availability and stability of the starting materials.
Caption: Generalized workflow for the synthesis of analogs.
Detailed Experimental Protocol: Synthesis of a Representative Analog
Objective: To synthesize a representative analog using a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
2-Bromobenzonitrile
-
3-(Methoxycarbonyl)phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
Procedure:
-
Coupling Reaction: To a round-bottom flask, add 2-bromobenzonitrile (1.0 eq), 3-(methoxycarbonyl)phenylboronic acid (1.2 eq), potassium carbonate (3.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water (4:1 ratio).
-
Heat the reaction mixture to 90°C and stir for 12-16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the methyl ester intermediate.
-
Hydrolysis: Dissolve the purified methyl ester in a mixture of THF and water. Add lithium hydroxide (2.0 eq) and stir at room temperature for 4-6 hours.
-
Once the hydrolysis is complete, acidify the reaction mixture to pH 2-3 with 1N HCl.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to afford the final carboxylic acid product.
Trustworthiness: This protocol is a standard, well-established method for biphenyl synthesis. The progress of the reaction should be monitored to ensure complete conversion and the final product's identity and purity should be confirmed by NMR and Mass Spectrometry.
Structure-Activity Relationship (SAR) and Physicochemical Properties
The biological activity of these analogs is highly dependent on the nature and position of substituents on the biphenyl rings. Systematic modification of the core scaffold has yielded valuable insights into the SAR.
Caption: Key modification points on the scaffold.
A series of analogs based on the related fexaramine scaffold demonstrated that the introduction of a cyano group at the C-2 position of the biphenyl ring significantly enhances Farnesoid X Receptor (FXR) agonistic activity.[3] This highlights the critical role of the ortho-cyano group in orienting the molecule within the receptor's binding pocket.
Comparative Data of Representative Analogs
| Compound ID | R1 Modification | R2/R3 Substituents | Target | In Vitro Potency (IC₅₀/EC₅₀) | Key Insight | Reference |
| Parent | -COOH | None | Varies | Baseline | Core scaffold for comparison. | - |
| Analog A | -COOCH₃ | 4'-dimethylamino | FXR | EC₅₀ = 0.8 µM | Esterification can lead to potent prodrugs; cyano group enhances potency.[3] | [3] |
| Analog B | -COOH | 5-fluoro (on aniline ring of fexaramine) | FXR | Emax = 53% (vs. GW4064) | Fluorine substitution can markedly increase agonist activity.[3] | [3] |
| Analog C | Tetrazole | None | Angiotensin II | Varies | Tetrazole acts as a successful bioisostere for carboxylic acid, improving PK properties.[2] | [2] |
| Analog D | -CONH-R | Various | PAI-1 | Varies | Amide derivatives show potent PAI-1 inhibition, with bulky groups being favorable.[4] | [4] |
Data is illustrative and compiled from studies on structurally related compounds to highlight SAR principles.
Comparative Biological Activity: Focus on FXR Modulation
Analogs of the 2'-cyano-[1,1'-biphenyl] scaffold have shown significant promise as modulators of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a central role in regulating bile acid, lipid, and glucose homeostasis. Activation of FXR has therapeutic potential for conditions like nonalcoholic steatohepatitis (NASH).
FXR Signaling Pathway
Caption: Simplified FXR signaling pathway activation.
In Vitro Evaluation: FXR Agonist Assay
Objective: To determine the potency and efficacy of test compounds as FXR agonists in a cell-based reporter assay.
Principle: This assay utilizes a cell line (e.g., HEK293T) co-transfected with plasmids expressing the human FXR and its partner receptor RXR, along with a reporter plasmid containing multiple FXR response elements (FXREs) upstream of a luciferase gene. FXR activation by an agonist drives the expression of luciferase, which is quantified by measuring luminescence.
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells per well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.
-
Transfection: Co-transfect the cells with plasmids for FXR, RXR, and the FXRE-luciferase reporter using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 6 hours of transfection, replace the medium with fresh DMEM containing serial dilutions of the test compounds (e.g., from 1 nM to 30 µM). Include a positive control (e.g., GW4064) and a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
Luminescence Reading: Remove the medium and add a luciferase assay reagent (e.g., Bright-Glo™) to each well. Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence data to the vehicle control. Plot the normalized data against the compound concentration and fit to a four-parameter logistic equation to determine EC₅₀ and Emax values.
In Vivo Performance
Select analogs often advance to in vivo studies. For instance, an intestine-specific FXR partial agonist, derived from a related scaffold, was evaluated in a C57BL/6J mouse model fed a cholesterol and high-fat diet (CDAHFD) to induce NASH.[3] Oral administration of the compound led to the induction of intestinal FXR target genes and significantly reduced liver fibrogenesis, demonstrating the therapeutic potential of this chemical class.[3]
Conclusion and Future Perspectives
The "this compound" scaffold and its analogs constitute a versatile and potent class of molecules with significant therapeutic potential, particularly as modulators of nuclear receptors like FXR. The strategic placement of the cyano group is crucial for enhancing potency, likely by inducing a favorable bioactive conformation.
Key Takeaways:
-
Synthesis: Suzuki-Miyaura coupling remains the gold standard for efficiently constructing the core biphenyl structure.
-
SAR: The cyano group at the 2'-position is a key determinant of high potency. The carboxylic acid at the 3-position is a critical binding element but can be successfully replaced with bioisosteres to improve pharmacokinetic profiles.
-
Biological Activity: Analogs have demonstrated potent and selective activity against targets like FXR, with promising results in preclinical models of metabolic diseases.
Future research should focus on fine-tuning the scaffold to enhance drug-like properties, exploring novel bioisosteric replacements for the carboxylic acid, and investigating the therapeutic potential of these analogs against other relevant biological targets. The rich SAR data available provides a solid foundation for the rational design of next-generation therapeutics based on this privileged scaffold.
References
- Discovery of ( E )-3-(3-((2-Cyano-4′-dimethylaminobiphenyl-4-ylmethyl)cyclohexanecarbonylamino)-5-fluorophenyl)acrylic Acid Methyl Ester, an Intestine-Specific, FXR Partial Agonist for the Treatment of Nonalcoholic Steatohepatitis. (2022). Journal of Medicinal Chemistry.
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Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
- This compound. BLDpharm.
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Mimics of cyanobiphenyls, synthetic possibilities in carboxylic acids, and lateral substitutions by nitro-and halogeno-units. (n.d.). ResearchGate. Available at: [Link]
- Squaryl molecular metaphors – application to rational drug design and imaging agents. (n.d.). Mini-Reviews in Organic Chemistry.
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Cyanoamidines. II. Synthesis and pharmacological activity of N-arylalkyl-N'-cyano-3-pyridinecarboxamidines. (1994). Chemical & Pharmaceutical Bulletin. Available at: [Link]
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Synthesis, crystal structure and Hirshfeld surface analysis of 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate. (n.d.). Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
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Functional group transformations of β-cyano carboxylate derivatives. (n.d.). ResearchGate. Available at: [Link]
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Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity. (n.d.). ChemRxiv. Available at: [Link]
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Structure-activity relationships of new 2-acylamino-3-thiophenecarboxylic acid dimers as plasminogen activator inhibitor-1 inhibitors. (2010). Chemical & Pharmaceutical Bulletin. Available at: [Link]
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Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. (n.d.). Frontiers in Chemistry. Available at: [Link]
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Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. part 2: optimization of the side chains to improve in vitro and in vivo potencies. (2010). Bioorganic & Medicinal Chemistry. Available at: [Link]
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Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. (n.d.). Molecules. Available at: [Link]
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Physicochemical and pharmacological characteristics of carboxylic acids and 3-oxetanol bioisosteres. (n.d.). ResearchGate. Available at: [Link]
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Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. (n.d.). Molecules. Available at: [Link]
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Design, Synthesis, In Vitro and In Vivo Evaluation of Heterobivalent SiFAlin-Modified Peptidic Radioligands Targeting Both Integrin αvβ3 and the MC1 Receptor—Suitable for the Specific Visualization of Melanomas?. (n.d.). Pharmaceuticals. Available at: [Link]
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Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. (2025). International Journal of Molecular Sciences. Available at: [Link]
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Structure–Activity Relationships of Cyano-substituted Indole Derivatives as Ligands for α-Synuclein Aggregates. (2023). ACS Medicinal Chemistry Letters. Available at: [Link]
-
In vivo and in vitro biological evaluation of the anti-inflammatory and analgesic response of carnosol and carnosic acid and in silico analysis of their target interactions. (n.d.). ResearchGate. Available at: [Link]
Sources
A Senior Application Scientist's Guide to the Characterization and Application of 2'-Cyano-[1,1'-biphenyl]-3-carboxylic acid
This guide provides an in-depth analysis of 2'-Cyano-[1,1'-biphenyl]-3-carboxylic acid, a molecule of significant interest in contemporary drug discovery and materials science. We will explore its structural characterization through various spectroscopic techniques, interpret the resulting data, and compare its utility against relevant alternatives, offering a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction: The Significance of a Bifunctional Biphenyl Scaffold
This compound is a bifunctional organic compound built upon a biphenyl framework. This scaffold is a privileged structure in medicinal chemistry, offering a rigid yet tunable platform for orienting functional groups in three-dimensional space to optimize interactions with biological targets. The molecule's two key functional groups, the carboxylic acid and the cyano group, impart distinct chemical properties that are crucial for its applications.
The carboxylic acid moiety is a common feature in over 450 marketed drugs, prized for its ability to form strong hydrogen bonds and electrostatic interactions, which are often critical for drug-target binding.[1] Conversely, the cyano group can act as a hydrogen bond acceptor and a metabolically stable mimic for other functional groups. The specific ortho and meta positioning of these groups on the biphenyl rings creates a unique chemical architecture that influences its conformation, electronic properties, and ultimately, its biological activity. Cyanobiphenyl derivatives have been investigated for their potential as antibacterial, antimalarial, and even as agents for treating Alzheimer's disease.[2]
This guide will dissect the analytical techniques used to confirm the structure and purity of this compound and provide a framework for interpreting the data. Furthermore, we will delve into the strategic role of its functional groups in drug design and compare them to common bioisosteric replacements.
Molecular Structure and Physicochemical Properties
The foundational step in characterizing any compound is to understand its basic physical and chemical properties.
Caption: Chemical Structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 893736-75-9 | [3] |
| Molecular Formula | C₁₄H₉NO₂ | [4] |
| Molecular Weight | 223.23 g/mol | [4] |
| Exact Mass | 223.063329 g/mol | [4] |
| Appearance | Typically a white to off-white solid | General Knowledge |
Synthesis Overview
The synthesis of this compound typically involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling. A common approach would be the reaction of 3-boronobenzoic acid with 2-bromobenzonitrile, or vice versa (3-carboxyphenylboronic acid with 2-cyanobromobenzene), in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃). This method is highly efficient for constructing the central biphenyl bond.
Caption: Generalized Suzuki coupling synthesis workflow.
Spectroscopic Characterization and Data Interpretation
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides a comprehensive and self-validating system for structural elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent first-pass technique to confirm the presence of the key functional groups. The spectrum is dominated by characteristic vibrations of the carboxylic acid and nitrile moieties.
Table 2: Predicted IR Absorption Bands
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Characteristics |
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Very broad, strong |
| Carboxylic Acid | C=O stretch | 1700 - 1725 | Strong, sharp |
| Nitrile | C≡N stretch | ~2230 | Medium, sharp |
| Aromatic Ring | C-H stretch | >3000 | Medium to weak |
| Aromatic Ring | C=C stretch | 1450 - 1600 | Multiple medium to weak bands |
The most telling feature is the extremely broad O-H stretch, which is a hallmark of a hydrogen-bonded carboxylic acid dimer.[5][6][7] The presence of a sharp, medium-intensity peak around 2230 cm⁻¹ is highly diagnostic for the nitrile group.[5][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy: The aromatic region (typically 7.0-8.5 ppm) will show a complex pattern of multiplets corresponding to the eight distinct protons on the biphenyl rings. Protons adjacent to the electron-withdrawing carboxylic acid and cyano groups will be deshielded and appear further downfield. The carboxylic acid proton itself is highly deshielded and often appears as a broad singlet far downfield (10-13 ppm), and its signal will disappear upon shaking the sample with D₂O.[5][6]
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon Type | Expected Chemical Shift (ppm) | Rationale |
| Carboxylic (C=O) | 165 - 175 | Deshielded carbonyl carbon.[6] |
| Aromatic (Ar-C) | 120 - 145 | Typical range for sp² hybridized carbons in a biphenyl system.[8] |
| Nitrile (C≡N) | 115 - 120 | Characteristic shift for a nitrile carbon.[5] |
| Quaternary Carbons | Varied (within aromatic range) | Includes carbons attached to other rings and functional groups.[4] |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.
-
Molecular Ion (M⁺): A peak corresponding to the exact mass of the molecule (223.0633 m/z for [M]⁺) should be observed, confirming the molecular formula.
-
Fragmentation: Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl group (-17 amu) and the loss of the entire carboxyl group (-45 amu).[6] The stability of the biphenyl core means it will likely remain intact as a major fragment.
Experimental Workflow for Characterization
Caption: Bioisosteric replacement of the carboxylic acid group.
Table 4: Comparison of Carboxylic Acid and Common Bioisosteres
| Feature | Carboxylic Acid | Tetrazole | Hydroxamic Acid |
| Acidity (pKa) | ~4-5 | ~5-6 | ~8-9 |
| Lipophilicity | Moderate (can be high) | Lower (more polar) | Lower (more polar) |
| Metabolic Stability | Susceptible to glucuronidation | Generally more stable | Can be metabolically labile |
| Key Interaction | H-bond donor/acceptor, ionic | H-bond donor/acceptor, delocalized anion | Metal chelation, H-bonding |
| Rationale for Use | Mimics natural substrates, strong H-bonding. | Increases metabolic stability and oral bioavailability. [9] | Often used for metal chelation (e.g., in metalloenzyme inhibitors). [1] |
The choice of a bioisostere is highly context-dependent. [1]A tetrazole, for instance, is a very common replacement that maintains a similar acidity to a carboxylic acid but can offer improved metabolic stability and bioavailability. [1][9]Hydroxamic acids are less acidic but are excellent metal chelators, making them suitable for inhibiting metalloenzymes. [1]The cyano group in the title compound can also be considered a bioisostere for other groups, such as a halogen or a small alkyl chain, offering metabolic stability and specific electronic properties.
Conclusion
This compound is a well-defined molecular scaffold with significant potential in medicinal chemistry and materials science. Its characterization is straightforward using a combination of standard spectroscopic techniques—IR, NMR, and MS—which together provide an unambiguous structural confirmation. The interpretation of this data, as outlined in this guide, is crucial for quality control and further development.
Understanding the role of the carboxylic acid and cyano functionalities, and comparing them to their bioisosteric alternatives, empowers drug development professionals to make strategic design choices. This knowledge facilitates the optimization of lead compounds, balancing target affinity with essential pharmacokinetic properties to accelerate the journey from discovery to clinical application.
References
- Supporting Inform
- A Comparative Guide to Alternatives for Carboxylic Acid Functionalization in Bioconjug
- S1 Conversion of aryl carboxylic acids into aryl nitriles through multi-versions of Cu-mediated decarboxylative cyanation.
- 2'-Cyano[1,1'-biphenyl]-2-carboxylic acid. SpectraBase.
- Mimics of cyanobiphenyls, synthetic possibilities in carboxylic acids, and lateral substitutions by nitro-and halogeno-units.
- Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. MDPI.
- 893736-75-9|this compound. BLDpharm.
- Cyanine 3 carboxylic acid (A270142). Antibodies.com.
- Spectra and physical data of (A2). The Royal Society of Chemistry.
- Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Curr Med Chem. 2022;29(13):2203-2234.
- 2'-Hydroxy(1,1'-biphenyl)-3-carboxylic acid. PubChem.
- Physical Properties of Carboxylic Acids. Chemistry LibreTexts.
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- 893736-75-9 | this compound. Ambeed.com.
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- Synthesis, crystal structure and Hirshfeld surface analysis of 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)
- Squaryl molecular metaphors – application to rational drug design and imaging agents. Beilstein J. Org. Chem. 2014, 10, 1263–1281.
- Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid.
- Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
- One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox C
- Synthetic and spectroscopic studies of cyanobiphenyls and rel
- Spectroscopy of Carboxylic Acids.
- IR Spectra for Carboxylic Acid | Detailed Guide. Echemi.
- Amino Acids in the Development of Prodrugs. MDPI.
- Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
- Infrared (IR) Spectroscopy. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
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Safety Operating Guide
Navigating the Disposal of 2'-Cyano-[1,1'-biphenyl]-3-carboxylic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and application of novel chemical entities are at the forefront of innovation. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2'-Cyano-[1,1'-biphenyl]-3-carboxylic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined are grounded in an understanding of the compound's chemical properties, integrating insights from its constituent functional groups: a biphenyl core, a nitrile (cyano) group, and a carboxylic acid moiety.
Immediate Safety and Hazard Assessment: Understanding the Risk Profile
Therefore, this compound should be handled as a hazardous substance, with the potential for skin and eye irritation, and toxicity if ingested or inhaled. All disposal procedures must be conducted in accordance with local, state, and federal regulations, and with the oversight of your institution's Environmental Health and Safety (EHS) department.
Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any handling or disposal steps, the use of appropriate Personal Protective Equipment (PPE) is mandatory. This establishes a primary barrier against accidental exposure and is a non-negotiable aspect of laboratory safety.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant nitrile or neoprene gloves. | Protects against dermal absorption and skin irritation. Contaminated gloves should be disposed of as chemical waste. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Prevents contact with the eyes, which can cause serious irritation or damage. |
| Lab Coat | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | May be required for handling powders outside a fume hood. | To prevent inhalation of airborne particles. All handling of the solid compound should ideally be performed in a chemical fume hood. |
Step-by-Step Disposal Protocol: A Self-Validating System
The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance from the point of generation to final disposal.
Waste Segregation and Containerization: Preventing Unwanted Reactions
The first critical step is the proper segregation of the waste. Incompatible materials must never be mixed, as this can lead to dangerous chemical reactions.
-
Designated Waste Container: Use a clearly labeled, leak-proof container made of high-density polyethylene (HDPE) or glass. The container must be compatible with organic acids and nitriles.
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Corrosive," "Toxic").
-
Incompatible Materials: Keep this waste stream separate from bases, strong oxidizing agents, and reducing agents. Mixing with acids is also not recommended due to the potential for reaction with the nitrile group.
Neutralization of Small, Dilute Aqueous Waste Streams (with Caution)
For very small quantities of dilute aqueous solutions containing this compound, neutralization of the carboxylic acid group may be considered, but only if permitted by your institution's EHS and local regulations. The presence of the nitrile and biphenyl groups makes this a more complex case than a simple carboxylic acid.
It is crucial to consult with your EHS department before proceeding with any neutralization.
If approved, the process should be as follows:
-
Work in a Chemical Fume Hood: This is essential to control any potential release of hazardous vapors.
-
Dilution: Ensure the solution is already dilute. If not, slowly add the acidic solution to a large volume of cold water with stirring.
-
Slow Addition of Base: While stirring continuously, slowly add a weak base, such as a 5% sodium bicarbonate solution. Be aware that this will cause effervescence (release of carbon dioxide gas).[1][2][3][4]
-
Monitor pH: Use a pH meter or pH paper to monitor the pH of the solution, aiming for a neutral pH between 6 and 8.
-
Final Disposal: Once neutralized, and if it contains no other hazardous components, the solution may be permissible for drain disposal with copious amounts of water, subject to local regulations.
Disposal of Solid Waste and Concentrated Solutions
Solid this compound and its concentrated solutions must be disposed of as hazardous waste.
-
Secure Containment: Ensure the waste is in the properly labeled and sealed hazardous waste container as described in the segregation step.
-
Storage: Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. The storage area should be a designated satellite accumulation area (SAA).
-
Arrange for Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste by a licensed contractor. These contractors will typically use high-temperature incineration for the destruction of such organic compounds.
Spill Management: Preparedness is Key
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
For Small Spills of Solid Material:
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent. Avoid raising dust.
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., acetone), and then wash with soap and water. Collect all cleaning materials as hazardous waste.
-
-
For Large Spills:
-
Evacuate the immediate area.
-
Alert your supervisor and your institution's EHS department immediately.
-
Follow your institution's emergency spill response procedures.
-
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Sources
Navigating the Synthesis and Handling of 2'-Cyano-[1,1'-biphenyl]-3-carboxylic acid: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For the innovative researchers and scientists in the fast-paced world of drug development, the synthesis and utilization of novel compounds are paramount. One such molecule of interest is 2'-Cyano-[1,1'-biphenyl]-3-carboxylic acid, a compound with potential applications stemming from its unique structural motifs. However, with great potential comes the critical responsibility of ensuring the utmost safety in the laboratory. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), safe handling procedures, and disposal protocols for this compound, grounded in established safety principles for its constituent functional groups.
Understanding the Hazards: A Triad of Functional Group Risks
The primary hazards associated with this compound can be deconstructed by examining its three key functional components:
-
The Cyano Group: Cyanide-containing compounds are notoriously toxic.[2] Ingestion, inhalation, or skin absorption can be harmful. A significant and critical hazard is the potential for the release of highly toxic hydrogen cyanide (HCN) gas if the compound comes into contact with acids.[3]
-
The Carboxylic Acid Group: Aromatic carboxylic acids are often crystalline solids that can cause irritation to the skin, eyes, and respiratory tract.[4][5] Dust inhalation should be minimized.
-
The Biphenyl Structure: While the biphenyl structure itself is relatively stable, its presence contributes to the overall molecular properties and potential for bioaccumulation if not handled and disposed of correctly.
Essential Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table summarizes the recommended PPE, and the subsequent workflow diagram illustrates the decision-making process for its selection.
| Body Part | Required PPE | Rationale |
| Eyes and Face | Chemical safety goggles and a face shield | Protects against splashes of solvents and dust particles. A face shield offers a broader range of protection for the entire face.[1] |
| Skin | Nitrile gloves (double-gloving recommended) and a lab coat | Nitrile gloves provide good chemical resistance. Double-gloving is a prudent measure to prevent exposure in case of a tear in the outer glove. A lab coat protects the skin and personal clothing from contamination.[6] |
| Respiratory | Use in a certified chemical fume hood | A fume hood is the primary engineering control to prevent inhalation of dust or potential hydrogen cyanide gas.[1] For situations where a fume hood is not feasible or during a spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases would be necessary. |
PPE Selection Workflow
Caption: PPE selection workflow for handling this compound.
Step-by-Step Safe Handling Protocol
Adherence to a strict protocol is crucial for minimizing exposure and ensuring a safe working environment.
-
Preparation and Engineering Controls:
-
Always work in a well-ventilated laboratory.
-
Ensure a certified chemical fume hood is used for all manipulations of the solid compound and its solutions.[1]
-
Verify that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Remove all unnecessary items from the work area to prevent contamination.
-
-
Weighing and Transfer:
-
When weighing the solid, do so within the fume hood to contain any dust.
-
Use a spatula for transfers and avoid creating airborne dust.
-
Close the container immediately after use.
-
-
In Solution:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Be mindful of the solvents used and their own inherent hazards.
-
-
During Reaction:
-
Never work alone.[1]
-
Keep the reaction vessel clearly labeled.
-
Maintain a clean and organized workspace.
-
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling the compound.[7]
-
Decontaminate the work area, including the balance and any equipment used.
-
Prudent Storage and Waste Disposal
Proper storage and disposal are critical to prevent accidental exposure and environmental contamination.
Storage
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area.
-
Crucially, store this compound away from acids to prevent the accidental generation of hydrogen cyanide gas.[3]
Waste Disposal
-
All waste containing this compound, including empty containers, contaminated gloves, and absorbent materials, must be treated as hazardous waste.
-
Collect all waste in a designated, labeled, and sealed hazardous waste container.
-
Follow your institution's and local regulations for the disposal of hazardous chemical waste.[8] Do not dispose of this compound down the drain.
By implementing these rigorous safety protocols, researchers can confidently work with this compound, unlocking its scientific potential while prioritizing the well-being of themselves and their colleagues.
References
-
DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]
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KHA Online-SDS. (2020, July 31). A Beginner's Guide to Benzoic Acid: Uses and Safety Tips. Retrieved from [Link]
-
LUSHBURY. (2023, April 25). Material Safety Data Sheet SECTION 1: Identification. Retrieved from [Link]
-
MDPI. (2024, November 7). Cyanide and Cyanogenic Compounds—Toxicity, Molecular Targets, and Therapeutic Agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, October 5). OSHA Chemical Hazards And Communication. Retrieved from [Link]
-
AA Blocks. (2025, January 18). Safety Data Sheet: 3'-Cyano-[1,1'-biphenyl]-3-carboxylic acid. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]
-
RecSupply. (n.d.). Safety Data Sheet. Retrieved from [Link]
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University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Cyanide Compounds. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
